Carbapenem
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(5R)-1-azabicyclo[3.2.0]hept-2-en-7-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-5-2-1-3-7(5)6/h1,3,5H,2,4H2/t5-/m1/s1 |
InChI Key |
YZBQHRLRFGPBSL-RXMQYKEDSA-N |
SMILES |
C1C=CN2C1CC2=O |
Isomeric SMILES |
C1C=CN2[C@H]1CC2=O |
Canonical SMILES |
C1C=CN2C1CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Carbapenem Mechanism of Action Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, often reserved as last-resort agents for treating severe infections caused by multidrug-resistant Gram-negative bacteria. Their efficacy stems from a unique molecular structure that confers stability against many common β-lactamases. The primary mechanism of action involves the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis and subsequent cell lysis. However, the rise of sophisticated resistance mechanisms—including enzymatic degradation by carbapenemases, reduced outer membrane permeability via porin loss, active drug removal by efflux pumps, and target PBP modifications—presents a significant and growing threat to their clinical utility. This guide provides a detailed technical overview of the carbapenem mechanism of action, the molecular underpinnings of bacterial resistance, quantitative data on drug-target interactions, and methodologies for key experimental assessments.
Core Mechanism of Action
The bactericidal activity of carbapenems against Gram-negative bacteria is a multi-step process that begins with penetration of the outer membrane and culminates in the fatal disruption of cell wall integrity.
Entry into the Periplasm
Unlike Gram-positive bacteria, Gram-negative organisms possess a formidable outer membrane that acts as a selective permeability barrier. Carbapenems, being hydrophilic molecules, cannot freely diffuse across this lipid bilayer. Instead, they rely on passage through water-filled channel proteins known as porins to enter the periplasmic space.[1]
-
In Enterobacteriaceae (e.g., E. coli, K. pneumoniae): The primary channels for this compound entry are the general porins, OmpC and OmpF.[2][3] The expression levels and specific structure of these porins can influence the rate of drug influx.
-
In Pseudomonas aeruginosa: this compound transport is more specialized and predominantly occurs through the OprD porin, which has a specific affinity for basic amino acids and carbapenems like imipenem.[4][5][6] Loss or downregulation of OprD is a common mechanism of resistance in this species.[4][5]
The pathway for this compound entry and action is visualized below.
Inhibition of Penicillin-Binding Proteins (PBPs)
Once in the periplasm, carbapenems exert their bactericidal effect by targeting PBPs. These are membrane-associated transpeptidases, transglycosylases, and carboxypeptidases essential for the final steps of peptidoglycan synthesis—the polymer that forms the bacterial cell wall.[1][7]
The this compound's β-lactam ring mimics the D-Ala-D-Ala terminus of the peptidoglycan peptide stem.[8] This allows it to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme complex.[1] This acylation effectively inactivates the PBP, preventing the cross-linking of peptidoglycan strands. The resulting structural failure of the cell wall, combined with internal osmotic pressure, leads to cell lysis and death.[7]
Carbapenems typically exhibit high affinity for multiple essential PBPs simultaneously, which contributes to their potent activity.[8] For instance, in E. coli and P. aeruginosa, PBP2 is a primary high-affinity target for carbapenems, and its inhibition leads to the formation of spherical cells.[9][10] Different carbapenems have varied binding profiles for different PBPs, which can influence their specific activity against certain pathogens.[9][11]
Mechanisms of Resistance in Gram-Negative Bacteria
Bacterial resistance to carbapenems is a complex issue, often involving the interplay of multiple mechanisms that either prevent the drug from reaching its PBP target or destroy the drug molecule itself.
Enzymatic Degradation
The most clinically significant resistance mechanism is the production of β-lactamase enzymes capable of hydrolyzing carbapenems, known as carbapenemases.[7][12] These enzymes are often encoded on mobile genetic elements like plasmids, facilitating their rapid spread among different bacterial species.[13] They are categorized into Ambler classes:
-
Class A (Serine Carbapenemases): Includes Klebsiella pneumoniae carbapenemase (KPC), which is a major cause of resistance in Enterobacteriaceae.[14]
-
Class B (Metallo-β-lactamases): These enzymes require zinc ions for activity and include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenem-hydrolyzing β-lactamase (IMP). They possess a broad hydrolysis profile, inactivating nearly all β-lactams except monobactams.[12][14]
-
Class D (Oxacillinases): Includes the OXA-48-like enzymes, which are increasingly found in Enterobacteriaceae. They exhibit weaker this compound-hydrolyzing activity compared to Class A or B enzymes but can confer significant resistance, especially when combined with porin loss.[7][12]
Reduced Permeability
Decreased influx of carbapenems into the periplasm is a common resistance mechanism, particularly in P. aeruginosa and Acinetobacter baumannii.[5][14] This is typically achieved through:
-
Downregulation or loss of porins: Mutations in the genes encoding OprD in P. aeruginosa or OmpC/OmpF in Enterobacteriaceae can lead to reduced or absent porin expression, severely limiting this compound entry.[4][6][15]
-
Porin mutations: Alterations in the structure of the porin channel can also restrict the passage of this compound molecules.[14] Porin deficiency alone may only cause a modest increase in the minimum inhibitory concentration (MIC), but it becomes highly significant when combined with the expression of a carbapenemase or an AmpC β-lactamase.[6][16]
Efflux Pumps
Gram-negative bacteria possess multicomponent efflux pumps that can actively transport a wide range of antimicrobial agents, including carbapenems, out of the cell.[9][17] Overexpression of these pumps reduces the intracellular concentration of the drug, preventing it from reaching effective levels at the PBP target. Key efflux systems include:
-
AcrAB-TolC: A Resistance-Nodulation-Division (RND) family pump in Enterobacteriaceae that contributes to resistance against multiple drugs, including carbapenems.[9][18]
-
MexAB-OprM: A clinically important RND pump in P. aeruginosa that confers resistance to meropenem, doripenem, and ertapenem (B1671056) (but not imipenem).[4] Other systems like MexCD-OprJ and MexXY-OprM also play a role.[14]
Target Modification
While less common in Gram-negative bacteria compared to Gram-positives, alterations in PBPs can reduce their binding affinity for carbapenems, leading to resistance.[5][12] This can occur through mutations in the genes encoding the PBPs or through the acquisition of a new, resistant PBP variant. This mechanism often contributes to low-level resistance but can be significant when combined with other resistance determinants.
Quantitative Data
The efficacy of carbapenems and the impact of resistance mechanisms can be quantified through various metrics, including PBP binding affinity, minimum inhibitory concentrations against bacterial isolates, and the kinetic parameters of carbapenemase activity.
Table 1: PBP Binding Affinity (IC₅₀, µg/mL) of Carbapenems
The 50% inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit 50% of PBP activity. Lower values indicate higher binding affinity.
| Organism | PBP Target | Imipenem | Meropenem | Doripenem | Reference |
| Escherichia coli | PBP1a | 4.0 | 4.0 | 4.0 | [9] |
| PBP1b | 1.0 | 4.0 | 4.0 | [9] | |
| PBP2 | 0.008 | 0.008 | 0.008 | [9] | |
| PBP3 | 4.0 | 0.6 | >4.0 | [9] | |
| Pseudomonas aeruginosa | PBP1a | 0.5 - 1.0 | 4.0 | 4.0 | [9] |
| PBP1b | 0.5 | 4.0 | 4.0 | [9] | |
| PBP2 | 0.1 - 0.3 | 0.06 - 0.1 | 0.06 - 0.1 | [9] | |
| PBP3 | 0.1 - 0.3 | 0.06 - 0.1 | 0.06 - 0.1 | [9] | |
| Klebsiella pneumoniae | PBP2 | <0.0075 | <0.0075 | N/A | [7][17] |
| PBP4 | <0.0075 | <0.0075 | N/A | [7][17] |
Data synthesized from multiple sources. N/A indicates data not available in the cited sources.
Table 2: In Vitro Activity (MIC₅₀/MIC₉₀, µg/mL) of Carbapenems Against Clinical Isolates
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. These values reflect the overall susceptibility of a bacterial population.
| Organism | This compound | MIC₅₀ | MIC₉₀ | Reference |
| This compound-Resistant E. coli | Ertapenem | 8 | ≥32 | |
| Imipenem | 2 | ≥32 | ||
| Meropenem | 1 | ≥32 | ||
| This compound-Resistant K. pneumoniae | Ertapenem | 24 | ≥32 | |
| Imipenem | 4 | ≥32 | ||
| Meropenem | 4 | ≥32 |
Data from a study on this compound-resistant isolates, reflecting high-level resistance.
Table 3: Kinetic Parameters of Carbapenemase Hydrolysis
These parameters describe the efficiency of an enzyme in hydrolyzing a substrate. Km (Michaelis constant) reflects substrate affinity (lower is tighter), and kcat (turnover number) represents the number of substrate molecules hydrolyzed per enzyme molecule per second. The ratio kcat/Km is a measure of catalytic efficiency.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| OXA-23 | Imipenem | 200 ± 30 | 1.6 ± 0.1 | 0.008 | [12] |
| Meropenem | 28 ± 5 | 0.30 ± 0.01 | 0.011 | [12] | |
| Doripenem | 23 ± 2 | 0.23 ± 0.01 | 0.010 | [12] | |
| OXA-48 | Imipenem | <5 | 150 ± 10 | 30 | [6] |
| Meropenem | <5 | 5.3 ± 0.3 | 0.67 | [6] | |
| CMY-2 (AmpC) | Imipenem | 18 ± 2 | 14 ± 1 | 0.78 | [1] |
| ACT-1 (AmpC) | Imipenem | 12 ± 1 | 4.0 ± 0.2 | 0.33 | [1] |
Data synthesized from multiple sources.
Key Experimental Protocols
Assessing the interaction between carbapenems and bacteria requires specific and robust methodologies. Detailed protocols for fundamental assays are provided below.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antibiotic that prevents visible bacterial growth.
-
Preparation: Prepare serial two-fold dilutions of the this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Select 3-5 bacterial colonies from an overnight agar (B569324) plate and suspend in saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension 1:100 in CAMHB to achieve approx. 1.5 x 10⁶ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final concentration of approx. 5 x 10⁵ CFU/mL and a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 1°C for 18-20 hours in ambient air.
-
Reading: The MIC is the lowest concentration of the this compound at which there is no visible growth (clear well).
Protocol: PBP Binding Affinity Assay using Fluorescent Penicillin
This competitive binding assay measures the ability of a this compound to compete with a fluorescent penicillin derivative (e.g., Bocillin FL) for binding to PBPs.
-
Membrane Preparation: Grow bacteria to mid-log phase. Harvest cells, wash, and lyse using a French press or sonication. Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., 10 mM Tris-HCl).
-
Competitive Binding: In separate tubes, incubate a fixed amount of the membrane preparation with a range of concentrations of the test this compound for 30 minutes at 25°C. This allows the unlabeled this compound to bind to its target PBPs.
-
Fluorescent Labeling: Add a saturating concentration of Bocillin FL to each tube and incubate for an additional 10 minutes. The fluorescent probe will bind to any PBPs not already occupied by the test this compound.
-
Quenching and Denaturation: Stop the reaction by adding a large excess of cold, unlabeled penicillin G and SDS-PAGE loading buffer. Boil the samples to denature the proteins.
-
Electrophoresis: Separate the membrane proteins by SDS-PAGE.
-
Visualization and Analysis: Visualize the fluorescently labeled PBPs directly in the gel using a fluorimager. The intensity of each PBP band will be inversely proportional to the amount of test this compound bound. Quantify the band intensities and plot them against the this compound concentration to determine the IC₅₀ for each PBP.
Protocol: Outer Membrane Permeability (NPN Uptake Assay)
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess disruptions in the outer membrane. NPN fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a membrane.
-
Cell Preparation: Grow bacteria to early or mid-log phase. Harvest cells by centrifugation and wash twice with a buffer such as 5 mM HEPES (pH 7.2).
-
Cell Resuspension: Resuspend the bacterial pellet in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Assay Setup: In a 96-well black plate, add 100 µL of the cell suspension to each well.
-
NPN Addition: Add NPN to a final concentration of 10 µM and allow the baseline fluorescence to stabilize.
-
Permeabilizer Addition: Add the test compound (or a known permeabilizer like polymyxin (B74138) B as a positive control).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~350 nm, Emission: ~420 nm). An increase in fluorescence indicates NPN uptake and thus increased outer membrane permeability.
Conclusion and Future Perspectives
The mechanism of action of carbapenems is well-defined, involving a targeted disruption of bacterial cell wall synthesis that makes them highly potent antibiotics. However, the relentless evolution and dissemination of resistance mechanisms in Gram-negative bacteria severely compromise their effectiveness. The production of diverse and efficient carbapenemases remains the most critical threat, often rendering entire bacterial populations resistant. Understanding the interplay between different resistance mechanisms—such as the synergistic effect of porin loss and enzymatic hydrolysis—is crucial for the development of new therapeutic strategies. Future research must focus on the discovery of novel agents that can evade these resistance mechanisms, such as new classes of PBP inhibitors or compounds that block porin channels or efflux pumps. Furthermore, the development of potent, broad-spectrum β-lactamase inhibitors to be co-administered with existing carbapenems is a vital strategy to preserve and restore the utility of this invaluable class of antibiotics.
References
- 1. Phenotypic and Biochemical Comparison of the this compound-Hydrolyzing Activities of Five Plasmid-Borne AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s2.smu.edu [s2.smu.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound resistance among clinical and environmental Gram-negative isolates recovered from hospitals in Gaza strip, Palestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-Vitro Evaluation of this compound Effectiveness Against Multidrug-Resistant Gram-Negative Bacterial Isolates | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Clinical Outcomes in Patients with Bloodstream Infections Due to Gram-Negative Bacteria According to this compound MIC Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. jidc.org [jidc.org]
- 17. journals.asm.org [journals.asm.org]
- 18. β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Antibiotics: A Technical Guide to the Discovery and Evolution of Carbapenems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenems represent a potent class of β-lactam antibiotics with an exceptionally broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria. Their discovery marked a significant milestone in the ongoing battle against bacterial infections, particularly those caused by multidrug-resistant pathogens. This technical guide provides an in-depth exploration of the discovery and timeline of carbapenem antibiotics, detailing the key scientific breakthroughs, experimental methodologies, and the ever-evolving landscape of bacterial resistance.
The Pioneering Discovery of Thienamycin (B194209): The First this compound
The story of carbapenems begins in the 1970s with the search for novel antimicrobial agents. In 1976, researchers at Merck Sharp & Dohme Research Laboratories isolated a novel β-lactam antibiotic from the fermentation broth of a soil bacterium, Streptomyces cattleya. This compound, named thienamycin, exhibited remarkable potency and a broader spectrum of activity than any previously discovered β-lactam.
However, thienamycin's inherent chemical instability posed a significant challenge to its clinical development. The molecule was highly unstable in both concentrated solutions and solid form, limiting its therapeutic potential. Despite this limitation, the discovery of thienamycin laid the foundational chemical scaffold for an entirely new class of antibiotics.
The Timeline of this compound Development: From Instability to Clinical Success
The journey from the unstable thienamycin to the clinically utilized carbapenems of today is a testament to the power of medicinal chemistry and targeted drug design.
| Year | Milestone | Description |
| 1976 | Discovery of Thienamycin | Isolated from Streptomyces cattleya, it was the first identified this compound, demonstrating potent, broad-spectrum activity but suffering from chemical instability. |
| 1979 | Structural Elucidation of Thienamycin | The complete chemical structure and absolute configuration of thienamycin were determined, paving the way for synthetic derivatization. |
| 1985 | Introduction of Imipenem (B608078)/Cilastatin | Imipenem, a more stable N-formimidoyl derivative of thienamycin, was developed. To counteract its rapid degradation by the renal enzyme dehydropeptidase-I (DHP-I), it was co-administered with cilastatin, a DHP-I inhibitor. This combination became the first clinically approved this compound. |
| 1996 | Development of Meropenem | A second-generation this compound, meropenem, was introduced. It exhibited increased stability to DHP-I, eliminating the need for a co-administered inhibitor, and showed enhanced activity against Gram-negative bacteria. |
| 2001 | Approval of Ertapenem | Ertapenem, with a longer half-life allowing for once-daily dosing, was approved. Its spectrum is narrower than imipenem and meropenem, primarily targeting community-acquired infections. |
| 2005 | Introduction of Doripenem | Doripenem was developed, offering potent activity against Pseudomonas aeruginosa and other challenging Gram-negative pathogens. |
Quantitative Data: In Vitro Activity of Carbapenems
The following table summarizes the minimum inhibitory concentrations (MICs) of key carbapenems against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | Imipenem MIC (µg/mL) | Meropenem MIC (µg/mL) | Ertapenem MIC (µg/mL) | Doripenem MIC (µg/mL) |
| Escherichia coli | ≤0.06 - 2 | ≤0.03 - 1 | ≤0.015 - 0.5 | ≤0.03 - 0.25 |
| Klebsiella pneumoniae | ≤0.12 - 4 | ≤0.03 - 2 | ≤0.015 - 1 | ≤0.03 - 1 |
| Pseudomonas aeruginosa | 0.5 - 16 | 0.25 - 8 | 4 - >32 | 0.12 - 8 |
| Staphylococcus aureus (MSSA) | ≤0.03 - 0.5 | ≤0.03 - 0.25 | 0.06 - 1 | ≤0.03 - 0.12 |
Note: MIC ranges can vary depending on the specific strain and testing methodology.
Experimental Protocols
Isolation and Purification of Thienamycin from Streptomyces cattleya
This protocol outlines the general steps for the isolation and purification of thienamycin from a fermentation broth of Streptomyces cattleya.
1. Fermentation:
-
Culture Streptomyces cattleya in a suitable fermentation medium under optimized conditions (temperature, pH, aeration) to induce thienamycin production.
2. Initial Extraction:
-
Remove the mycelium and other solid components from the fermentation broth by centrifugation or filtration.
-
The resulting supernatant contains the crude thienamycin.
3. Ion-Exchange Chromatography:
-
Apply the clarified supernatant to a cation-exchange chromatography column (e.g., Dowex 50).
-
Thienamycin, being zwitterionic, will bind to the resin.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the thienamycin using a suitable buffer, such as a dilute ammonium (B1175870) hydroxide (B78521) solution.
4. Adsorption Chromatography:
-
Further purify the eluate from the ion-exchange step using an adsorbent resin (e.g., Amberlite XAD-2).
-
This step helps to remove more polar impurities.
-
Elute the thienamycin with a solvent mixture, such as aqueous acetone.
5. Gel Filtration Chromatography:
-
For final purification and desalting, subject the partially purified thienamycin to gel filtration chromatography (e.g., Sephadex G-10).
-
This separates molecules based on size, effectively removing salts and other small molecules.
6. Lyophilization:
-
Lyophilize the purified fractions containing thienamycin to obtain the final product as a stable powder.
7. Quality Control:
-
Throughout the purification process, monitor the presence and purity of thienamycin using techniques such as High-Performance Liquid Chromatography (HPLC) and bioassays against susceptible bacterial strains.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the standardized broth microdilution method for determining the MIC of carbapenems, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3]
1. Preparation of Antibiotic Stock Solutions:
-
Prepare a stock solution of the this compound antibiotic in a suitable solvent at a high concentration.
-
Sterilize the stock solution by filtration.
2. Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antibiotic stock solution across the wells of the plate to create a range of concentrations.
3. Inoculum Preparation:
-
Grow the bacterial isolate to be tested on an appropriate agar (B569324) medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing the antibiotic dilutions and a growth control well without antibiotic) with the prepared bacterial inoculum.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing the Science: Diagrams and Pathways
Timeline of this compound Discovery and Development
References
An In-depth Technical Guide to the Molecular Structure of Carbapenem Classes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenems represent a potent class of β-lactam antibiotics, often reserved for treating severe bacterial infections, including those caused by multidrug-resistant pathogens.[1] Their broad spectrum of activity stems from a unique molecular architecture that confers stability against many β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[2] This technical guide provides a comprehensive exploration of the molecular structure of different carbapenem classes, focusing on the core structural features, key chemical variations, and the experimental methodologies used to elucidate these structures.
Core Molecular Structure of Carbapenems
The foundational structure of all carbapenems is the carbapen-2-em nucleus, a bicyclic system composed of a β-lactam ring fused to a five-membered pyrroline (B1223166) ring.[2] This core structure is the source of their antibacterial activity, mimicking the D-Ala-D-Ala moiety of peptidoglycan precursors and thereby inhibiting bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[3][4]
Key features of the this compound core include:
-
β-Lactam Ring: A four-membered cyclic amide, the strained nature of which is crucial for its high reactivity towards PBPs.
-
Pyrroline Ring: A five-membered unsaturated ring containing a carbon atom at the C1 position, distinguishing carbapenems from penicillins which have a sulfur atom at this position.[2]
-
C2-C3 Double Bond: This unsaturation further increases the strain in the bicyclic system, enhancing the reactivity of the β-lactam ring.
-
6-hydroxyethyl Side Chain: A characteristic substituent at the C6 position, which plays a significant role in providing resistance to hydrolysis by many β-lactamases.[2]
Caption: Core chemical structure of the this compound nucleus.
Classification and Structural Diversity of Carbapenems
Carbapenems are broadly classified based on the chemical nature of the side chain at the C2 position and the presence or absence of a methyl group at the C1 position of the this compound nucleus. These structural modifications significantly influence their spectrum of activity, pharmacokinetic properties, and stability against degradation by bacterial enzymes and human renal dehydropeptidase-I (DHP-I).
Key Clinically Relevant Carbapenems: A Structural Comparison
The most clinically significant carbapenems include Imipenem (B608078), Meropenem, Ertapenem, and Doripenem (B194130). Their structural differences are highlighted below.
Imipenem: The first clinically developed this compound, imipenem, possesses a simple N-formimidoyl group at the C2 position. It is characterized by its broad spectrum of activity but is susceptible to hydrolysis by DHP-I, necessitating co-administration with a DHP-I inhibitor like cilastatin.[2]
Meropenem: Meropenem features a dimethylcarbamoyl-pyrrolidinylthio group at the C2 position and, crucially, a 1-β-methyl group on the this compound nucleus. This methyl group confers stability against DHP-I, allowing for its administration as a single agent.[2]
Ertapenem: Ertapenem is distinguished by a large benzoic acid side chain at the C2 position. This modification results in a longer plasma half-life, allowing for once-daily dosing. However, its spectrum of activity is narrower than that of imipenem and meropenem, with reduced activity against Pseudomonas aeruginosa and Acinetobacter species.
Doripenem: Doripenem has a sulfamoylaminomethyl-pyrrolidinylthio side chain at C2 and a 1-β-methyl group. It exhibits broad-spectrum activity, including enhanced activity against Pseudomonas aeruginosa, and is stable against DHP-I.[5]
References
Thienamycin: The Progenitor of a Potent Antibiotic Class
A Technical Guide to the Core of Carbapenems for Researchers, Scientists, and Drug Development Professionals
Abstract
Thienamycin (B194209), a naturally occurring β-lactam antibiotic isolated from Streptomyces cattleya, represents a pivotal discovery in the history of antibacterial agents. Its exceptionally broad spectrum of activity and remarkable resistance to bacterial β-lactamases established it as the parent compound for the entire carbapenem class of antibiotics. However, the inherent chemical instability of thienamycin precluded its direct clinical application. This technical guide provides an in-depth exploration of thienamycin, from its discovery and mechanism of action to its chemical properties and the subsequent development of stable, clinically indispensable this compound derivatives. This document consolidates quantitative data on antibacterial efficacy and stability, details key experimental methodologies, and visually represents the crucial pathways and relationships that underpin this important class of antibiotics.
Discovery and Isolation of Thienamycin
In 1976, researchers at Merck Sharp & Dohme Research Laboratories discovered thienamycin in the fermentation broths of the soil bacterium Streptomyces cattleya.[1] The initial screening was for inhibitors of peptidoglycan biosynthesis, a critical process in bacterial cell wall formation. Despite its potent antibacterial properties, the isolation and purification of thienamycin proved to be a significant challenge due to its instability in aqueous solutions.
The isolation process involved a multi-step approach:
-
Adsorption Chromatography: The fermentation broth was first passed through a column containing Dowex 50, a strong cation exchange resin, to capture the zwitterionic thienamycin.
-
Ion Exchange Chromatography: Further purification was achieved using Dowex 1, an anion exchange resin.
-
Gel Filtration and Desalting: Subsequent steps utilized Bio-Gel P2 for size-exclusion chromatography and XAD-2 resin for desalting, ultimately yielding a highly purified, albeit unstable, compound.
Chemical Structure and Inherent Instability
Thienamycin possesses a unique this compound core structure, a bicyclic system composed of a β-lactam ring fused to a five-membered ring where a carbon atom replaces the sulfur atom typically found in penicillins. Key structural features include a hydroxyethyl (B10761427) side chain and a cysteamine (B1669678) side chain attached to the pyrroline (B1223166) ring. This novel structure is responsible for both its potent bioactivity and its significant chemical instability.
The primary cause of thienamycin's instability is the strained bicyclic ring system, which is highly susceptible to hydrolysis, particularly at pH values outside of neutrality. At concentrations above 1 mg/mL, it undergoes rapid degradation through intermolecular aminolysis, where the primary amine of the cysteamine side chain of one molecule attacks the β-lactam ring of another.
Table 1: Stability of Thienamycin and its Derivatives
| Compound | Condition | Half-life | Reference |
| Thienamycin | pH 7.4, 37°C | ~1 hour | [2][3] |
| Imipenem (B608078) | 5 mg/mL in 0.9% NaCl at 25°C | 6 hours | |
| Meropenem (B701) | 10 mg/mL in 0.9% NaCl at 25°C | ~4-6 hours | |
| Ertapenem (B1671056) | 100 mg/mL at room temperature | < 1 hour | |
| Doripenem | 5 mg/mL in 0.9% NaCl at 25°C | 12 hours |
Mechanism of Action
Thienamycin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics. It covalently binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. The acylation of PBPs by thienamycin is highly efficient due to the strained β-lactam ring. Thienamycin exhibits a high affinity for multiple PBP targets, contributing to its broad spectrum of activity.
Antibacterial Spectrum
Thienamycin exhibits an exceptionally broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including many species resistant to other antibiotics available at the time of its discovery.[1] All tested isolates were inhibited at concentrations of ≤25 μg/ml, with the exception of a small percentage of Enterobacter spp. and Serratia marcescens.[1][4]
The Genesis of Modern Carbapenems: Overcoming Instability
The clinical potential of thienamycin was undeniable, but its instability necessitated the development of more stable derivatives. This led to the creation of the this compound class of antibiotics, which are all structurally derived from the thienamycin core.
Imipenem: The First Clinically Utilized this compound
Imipenem was the first semisynthetic this compound developed for clinical use. Its creation addressed the instability of thienamycin by modifying the cysteamine side chain to an N-formimidoyl group. This modification prevents the intermolecular aminolysis that plagues thienamycin. However, imipenem is susceptible to hydrolysis by the renal enzyme dehydropeptidase-I (DHP-I). To overcome this, imipenem is co-administered with cilastatin, a DHP-I inhibitor.
Meropenem: Enhanced Stability to DHP-I
Meropenem was developed to be intrinsically resistant to DHP-I hydrolysis. This was achieved by the addition of a methyl group at the C1 position of the this compound nucleus. This structural change provides stability against DHP-I without the need for a co-administered inhibitor. Meropenem generally exhibits greater activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa, compared to imipenem.[5][6]
Ertapenem: The Long-Acting this compound
Ertapenem is distinguished by its longer half-life, allowing for once-daily dosing. This is attributed to a benzoic acid moiety on its side chain, which promotes high protein binding. While effective against many Gram-positive and Gram-negative organisms, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, its spectrum is narrower than that of imipenem and meropenem, with limited activity against Pseudomonas aeruginosa and Acinetobacter species.[7][8][9][10][11]
Doripenem: Broad Spectrum and Anti-Pseudomonal Potency
Doripenem is a broad-spectrum this compound with potent activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii.[12][13][14][15] Its side chain confers high affinity for PBPs and stability to a wide range of β-lactamases.
Table 2: Comparative In Vitro Activity (MIC90, µg/mL) of Carbapenems
| Organism | Thienamycin | Imipenem | Meropenem | Ertapenem | Doripenem |
| Escherichia coli | - | 0.5 | 0.06 | 0.06 | 0.12 |
| Klebsiella pneumoniae | - | 0.5 | 0.06 | 0.12 | 0.25 |
| Pseudomonas aeruginosa | - | 4 | 2 | >16 | 4 |
| Acinetobacter baumannii | - | 2 | 2 | >16 | 4 |
| Staphylococcus aureus (MSSA) | - | 0.06 | 0.12 | 0.12 | 0.25 |
| Enterococcus faecalis | - | 4 | 8 | >16 | 8 |
| Bacteroides fragilis | - | 0.5 | 0.5 | 1 | 0.5 |
Note: MIC90 values are representative and can vary based on the specific study and geographic location. Data for thienamycin is limited due to its instability.
Resistance to β-Lactamases
A hallmark of thienamycin and its this compound successors is their high resistance to hydrolysis by most bacterial β-lactamases, including penicillinases and cephalosporinases. This stability is largely attributed to the trans-configuration of the hydroxyethyl side chain. However, the emergence of this compound-hydrolyzing β-lactamases (carbapenemases), such as KPC, NDM, VIM, IMP, and OXA-type enzymes, poses a significant threat to the clinical utility of this antibiotic class.
Experimental Protocols
General Procedure for Total Synthesis of Thienamycin
The total synthesis of thienamycin is a complex multi-step process. A common strategy involves the construction of the bicyclic carbapenam (B8450946) core followed by the introduction of the side chains.
A representative synthetic approach is as follows:
-
Chiral Pool Synthesis: Starting from a chiral precursor like L-aspartic acid to establish the correct stereochemistry.
-
Azetidinone Formation: Construction of the β-lactam ring.
-
Carbene Insertion: An intramolecular C-H insertion reaction to form the fused five-membered ring.
-
Side Chain Introduction: Stereoselective addition of the hydroxyethyl and cysteamine side chains.
-
Deprotection: Removal of protecting groups to yield the final product.
Detailed synthetic protocols for thienamycin and its derivatives are extensive and can be found in the specialized chemical literature.[16][17]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a this compound is determined using standardized microdilution or agar (B569324) dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
β-Lactamase Stability Assay
The stability of carbapenems to hydrolysis by β-lactamases can be assessed spectrophotometrically.
-
Enzyme and Substrate Preparation: A purified β-lactamase solution and a solution of the this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) are prepared.
-
Hydrolysis Reaction: The enzyme and substrate are mixed in a quartz cuvette, and the decrease in absorbance at a specific wavelength (corresponding to the β-lactam ring) is monitored over time using a UV-Vis spectrophotometer.
-
Kinetic Analysis: The rate of hydrolysis is determined from the change in absorbance, and kinetic parameters such as Km and Vmax can be calculated.
Conclusion
Thienamycin stands as a landmark natural product that revolutionized antibacterial therapy. Its discovery unveiled a new paradigm in β-lactam chemistry, leading to the development of the carbapenems, a class of antibiotics that remains critical for treating severe and multidrug-resistant bacterial infections. While the inherent instability of thienamycin prevented its own clinical use, the scientific journey to understand and modify its structure has provided a powerful arsenal (B13267) of life-saving drugs. The continued exploration of the thienamycin scaffold and its derivatives is a testament to the enduring legacy of this remarkable parent compound and holds promise for the future development of novel antibacterial agents to combat the ever-growing challenge of antibiotic resistance.
References
- 1. Thienamycin: new beta-lactam antibiotic with potent broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of thienamycin and related this compound antibiotics by the renal dipeptidase, dehydropeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Thienamycin: New Beta-Lactam Antibiotic with Potent Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Activity of Ertapenem (MK-0826) versus Enterobacteriaceae with Potent β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of ertapenem (MK-0826) versus Enterobacteriaceae with potent beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Ertapenem and Imipenem against Clinical Extended Spectrum Beta-Lactamase-Producing Enterobacteriaceae Collected in Military Teaching Hospital Mohammed V of Rabat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Doripenem vs meropenem against Pseudomonas and Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Responses of Acinetobacter baumannii to Two- and Three-Drug Combinations following Exposure to Colistin and Doripenem - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
The Architecture of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Carbapenem Side Chains
For Researchers, Scientists, and Drug Development Professionals
Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, often reserved as last-resort treatments for severe bacterial infections. Their remarkable efficacy is intricately linked to their unique structural features, particularly the substituents on the carbapenem core. This technical guide delves into the critical structure-activity relationships (SAR) of this compound side chains, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore how modifications at key positions influence antibacterial potency, spectrum, stability to metabolizing enzymes, and resistance to bacterial β-lactamases.
Core Structure and Key Positions for Modification
The foundational this compound scaffold, a fused bicyclic system composed of a β-lactam ring and a five-membered ring, provides the essential framework for antibacterial activity. The potency and pharmacological properties of carbapenems are modulated by substitutions at several key positions, most notably C-1, C-2, and C-6.
Caption: General structure of the this compound core highlighting the key positions for side chain modification.
The C-1β Methyl Group: Enhancing Metabolic Stability
The introduction of a methyl group at the C-1β position was a pivotal advancement in this compound development. This single modification confers significant stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), an enzyme that rapidly inactivates early carbapenems like imipenem (B608078).[1][2] This increased stability allows for higher plasma concentrations and a longer duration of action, eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[3]
Quantitative Analysis of DHP-I Stability
The stability of carbapenems to DHP-I can be quantified by comparing their rates of hydrolysis. The Vmax/Km ratio serves as an index of the enzyme's preference for a substrate.
| This compound | 1β-Methyl Group | Relative Vmax/Km (vs. Imipenem) | Reference |
| Imipenem | No | 1.00 | [4] |
| Meropenem (B701) | Yes | 0.39 | [4] |
| DA-1131 | Yes | 0.22 | [4] |
The C-2 Side Chain: The Primary Determinant of Antibacterial Spectrum and Potency
The side chain at the C-2 position is the most extensively modified component of the this compound structure and plays a crucial role in defining the antibacterial spectrum, potency, and interaction with bacterial porin channels.[2]
Influence on Gram-Negative Activity
The nature of the C-2 side chain significantly impacts activity against Gram-negative bacteria, particularly challenging pathogens like Pseudomonas aeruginosa.
-
Pyrrolidine (B122466) Ring: Many modern carbapenems, including meropenem, doripenem, and ertapenem, feature a pyrrolidine ring at the C-2 position. This moiety generally enhances stability and broadens the antibacterial spectrum.[1]
-
Basicity and Cationic Character: The basicity of the C-2 side chain influences permeability through the outer membrane of Gram-negative bacteria. For instance, reducing the basicity of the C-2 side chain in meropenem compared to imipenem increases its activity against Haemophilus influenzae by enhancing its affinity for penicillin-binding proteins (PBPs) 4 and 5.[5]
-
Interaction with Porin Channels: The C-2 side chain can affect the uptake of the this compound through bacterial porin channels. For example, the activity of some carbapenems against P. aeruginosa is dependent on the OprD porin. Modifications to the C-2 side chain that alter the molecule's charge and physicochemical properties can influence its passage through this channel.[6]
Influence on Gram-Positive Activity
While often optimized for Gram-negative coverage, the C-2 side chain also modulates activity against Gram-positive organisms. Imipenem, with its N-formimidoyl thienamycin (B194209) side chain, generally exhibits greater potency against Gram-positive cocci compared to meropenem.[7][8]
Quantitative Comparison of MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) for selected carbapenems against a range of bacterial species, highlighting the impact of the C-2 side chain.
| Organism | Imipenem | Meropenem | Ertapenem | Panipenem |
| Staphylococcus aureus (MSSA) | 0.03 - 0.12 | 0.06 - 0.25 | 0.06 - 0.5 | 0.03 - 0.12 |
| Streptococcus pneumoniae | ≤0.015 - 0.06 | ≤0.03 - 0.12 | 0.015 - 0.25 | ≤0.015 - 0.06 |
| Enterococcus faecalis | 1 - 4 | 4 - 16 | >16 | 2 - 8 |
| Escherichia coli | 0.12 - 0.5 | 0.015 - 0.06 | ≤0.008 - 0.03 | 0.06 - 0.25 |
| Klebsiella pneumoniae | 0.12 - 0.5 | 0.03 - 0.12 | ≤0.008 - 0.06 | 0.12 - 0.5 |
| Pseudomonas aeruginosa | 1 - 4 | 0.25 - 1 | 4 - >16 | 2 - 8 |
| Bacteroides fragilis | ≤0.06 - 0.25 | ≤0.06 - 0.12 | 0.12 - 1 | ≤0.06 - 0.25 |
Data compiled from multiple sources.[4][7][8][9][10]
The C-6 Hydroxyethyl (B10761427) Group: A Shield Against β-Lactamases
The (1R)-hydroxyethyl group at the C-6 position is a hallmark of most clinically useful carbapenems. This substituent provides crucial stability against hydrolysis by a wide range of bacterial β-lactamases, including penicillinases and cephalosporinases.[2] The stereochemistry at this position is critical; the trans configuration of the protons at C-5 and C-6 is essential for this protective effect.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[11][12][13][14]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound antibiotics
-
Sterile diluents (e.g., saline or MHB)
-
Incubator (35 ± 1°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
Incubation: Seal the plates and incubate at 35 ± 1°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.
DHP-I Stability Assay (HPLC-based)
This assay measures the rate of hydrolysis of a this compound by DHP-I using high-performance liquid chromatography (HPLC) to separate and quantify the parent drug and its metabolite.[1][15][16][17][18]
Materials:
-
Purified human renal DHP-I
-
This compound stock solution
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC system with a suitable C18 column and UV detector
-
Acetonitrile and other mobile phase components
-
Quenching solution (e.g., strong acid)
Procedure:
-
Enzyme Reaction: In a temperature-controlled environment (e.g., 37°C), incubate a known concentration of the this compound with a specific amount of DHP-I in phosphate buffer.
-
Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution.
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Quantification: Separate the parent this compound from its hydrolyzed product using an appropriate mobile phase gradient. Quantify the peak areas of both compounds using a UV detector at a suitable wavelength (e.g., ~300 nm).
-
Data Analysis: Plot the concentration of the remaining this compound against time to determine the rate of hydrolysis. Kinetic parameters such as Vmax and Km can be calculated from initial velocity data at different substrate concentrations.
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the affinity of a this compound for specific PBPs by measuring its ability to compete with a labeled penicillin for binding to these target enzymes.[5][14][19][20][21]
Materials:
-
Bacterial membrane preparations containing PBPs
-
Fluorescently labeled penicillin (e.g., Bocillin™ FL)
-
This compound solutions of varying concentrations
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Competitive Binding: Incubate the bacterial membrane preparation with various concentrations of the test this compound for a specific time to allow for binding to the PBPs.
-
Labeling: Add a fixed, saturating concentration of the fluorescently labeled penicillin to the mixture and incubate further. The labeled penicillin will bind to any PBPs not already occupied by the this compound.
-
Termination: Stop the reaction by adding a sample loading buffer.
-
SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
Detection: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Analysis: The intensity of the fluorescent signal for each PBP band will be inversely proportional to the binding affinity of the test this compound. The concentration of the this compound that inhibits 50% of the labeled penicillin binding (IC₅₀) can be determined.
Signaling Pathways and Experimental Workflows
General Mechanism of this compound Action
Caption: Simplified workflow of this compound entry into a Gram-negative bacterium and inhibition of cell wall synthesis.
DHP-I Inactivation Pathway
Caption: Enzymatic inactivation of carbapenems by DHP-I.
Logical Relationship of this compound SAR
Caption: Logical flow of how modifications at key positions of the this compound core influence its biological properties.
Conclusion
The structure-activity relationships of this compound side chains are a testament to the power of medicinal chemistry in optimizing antibiotic efficacy. The strategic placement of a methyl group at C-1, the diverse modifications of the C-2 side chain, and the preservation of the C-6 hydroxyethyl group have collectively led to the development of potent, broad-spectrum, and stable this compound antibiotics. A thorough understanding of these SAR principles is paramount for the rational design of novel carbapenems that can overcome emerging resistance mechanisms and address the unmet needs in the treatment of infectious diseases. This guide provides a foundational framework for researchers and developers to build upon in the ongoing quest for the next generation of these life-saving drugs.
References
- 1. Direct-injection HPLC assay for the determination of a new this compound antibiotic in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. graphviz.org [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Carba PBP: a novel penicillin-binding protein-based lateral flow assay for rapid phenotypic detection of carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Comparison of Four Carbapenems; Imipenem-Cilastatin, Panipenem-Betamipron, Meropenem, and Biapenem with Review of Clinical Trials in Japan | Semantic Scholar [semanticscholar.org]
- 11. medium.com [medium.com]
- 12. Comparison of meropenem MICs and susceptibilities for carbapenemase-producing Klebsiella pneumoniae isolates by various testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of penicillin-binding proteins (PBPs) in this compound resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatographic methods for the determination of a new this compound antibiotic, L-749,345, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. High-performance liquid chromatography determination of enzyme activities in the presence of small amounts of product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
The Carbapenem Backbone: A Technical Guide to its Central Role in Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the carbapenem backbone in conferring broad-spectrum antibacterial activity. Carbapenems represent a class of β-lactam antibiotics often reserved for treating severe infections caused by multidrug-resistant bacteria.[1] Their efficacy stems from a unique core structure that combines potent inhibitory activity against essential bacterial enzymes with stability against many β-lactamases.[2] This document delves into the structure-activity relationships, mechanism of action, and key experimental methodologies used to evaluate these powerful therapeutic agents.
The this compound Core: A Foundation for Potent Antibacterial Action
The characteristic structure of carbapenems is a fused bicyclic system composed of a β-lactam ring and a five-membered pyrroline (B1223166) ring.[3] Key features of the this compound backbone that are fundamental to its antibacterial activity include:
-
The β-Lactam Ring: This highly strained four-membered ring is the reactive pharmacophore that acylates the active site of penicillin-binding proteins (PBPs), inhibiting their function in bacterial cell wall synthesis.[2]
-
The Pyrroline Ring with a C2-C3 Double Bond: This feature increases the strain on the β-lactam ring, enhancing its reactivity towards PBPs.[4]
-
Trans-Stereochemistry of the C5-C6 Bond: Unlike most other β-lactams, the substituent at C6 of the this compound backbone is in a trans configuration relative to the C5 hydrogen. This stereochemistry is crucial for its broad-spectrum activity and contributes to its stability against hydrolysis by many common β-lactamases.
Modifications to this core structure, particularly at the C1, C2, and C6 positions, have led to the development of various this compound derivatives with distinct antibacterial spectra, PBP affinities, and stability profiles.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, carbapenems exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2] This process involves a series of well-defined steps:
-
Entry into the Periplasmic Space: In Gram-negative bacteria, carbapenems must first traverse the outer membrane to reach their PBP targets in the periplasmic space. This entry is often facilitated by porin channels, such as OprD in Pseudomonas aeruginosa.[5]
-
Penicillin-Binding Protein (PBP) Inhibition: Once in the periplasm, the strained β-lactam ring of the this compound covalently binds to the active site serine residue of PBPs.[6] This acylation reaction is effectively irreversible and inactivates the PBP.
-
Disruption of Peptidoglycan Synthesis: PBPs are essential enzymes that catalyze the final steps of peptidoglycan biosynthesis, specifically the transpeptidation and transglycosylation reactions that cross-link the peptidoglycan chains.
-
Cell Lysis: The inhibition of PBP activity leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.
The broad spectrum of carbapenems is attributed to their high affinity for a wide range of PBPs across different bacterial species.[7]
Structure-Activity Relationships: The Impact of Backbone Modifications
The substitution pattern on the this compound backbone significantly influences its antibacterial spectrum, stability to β-lactamases, and susceptibility to renal dehydropeptidases (DHP-I).
-
1β-Methyl Group: The introduction of a methyl group at the C1 position, as seen in meropenem (B701) and doripenem, confers stability against hydrolysis by human renal DHP-I.[2] This modification eliminates the need for co-administration with a DHP-I inhibitor like cilastatin, which is required for imipenem (B608078).[2] The 1β-methyl group can also enhance antibacterial activity against certain bacteria, such as Haemophilus influenzae, by increasing affinity for specific PBPs.[8][9]
-
C2 Side Chain: The nature of the side chain at the C2 position is a key determinant of the antibacterial spectrum and potency. For example, the presence of a basic group at this position can facilitate uptake through the D2 porin of P. aeruginosa.[7] The specific structure of the C2 side chain also influences the overall activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data on Antibacterial Activity
The in vitro activity of carbapenems is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC distributions for several common carbapenems against key Gram-positive and Gram-negative pathogens.
Table 1: MIC Distribution of Carbapenems against Escherichia coli
| This compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Imipenem | ≤0.25 | 0.5 |
| Meropenem | ≤0.06 | ≤0.06 |
| Ertapenem | ≤0.015 | 0.03 |
| Doripenem | 0.03 | 0.06 |
Table 2: MIC Distribution of Carbapenems against Pseudomonas aeruginosa
| This compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Imipenem | 2 | >8 |
| Meropenem | 0.5 | >8 |
| Ertapenem | >8 | >8 |
| Doripenem | 0.5 | 4 |
Table 3: MIC Distribution of Carbapenems against Staphylococcus aureus (Methicillin-Susceptible, MSSA)
| This compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Imipenem | 0.06 | 0.12 |
| Meropenem | 0.06 | 0.12 |
| Ertapenem | 0.03 | 0.06 |
| Doripenem | ≤0.03 | 0.06 |
Note: Data is compiled from various sources and may vary depending on the specific strains and testing methodologies used.[1][5][10][11][12][13][14][15][16][17][18][19][20][21][22]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the this compound at which there is no visible growth (turbidity) as observed with the naked eye or by measuring absorbance with a microplate reader.
Penicillin-Binding Protein (PBP) Competition Assay
This assay measures the affinity of a this compound for specific PBPs by competing with a fluorescently labeled β-lactam for binding to these target proteins.
Materials:
-
Bacterial cell membranes containing PBPs
-
This compound solutions of varying concentrations
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel scanner
Procedure:
-
Preparation of Bacterial Membranes: a. Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation. b. Lyse the cells (e.g., by sonication) and isolate the cell membrane fraction by ultracentrifugation. c. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
Competition Binding: a. In separate tubes, pre-incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of the test this compound for a defined period (e.g., 10 minutes at 30°C). b. Include a control tube with no this compound.
-
Fluorescent Labeling: a. Add a fixed, sub-saturating concentration of fluorescently labeled penicillin (e.g., Bocillin FL) to each tube and incubate for a further period (e.g., 15 minutes at 30°C) to label the PBPs that are not bound by the this compound.
-
SDS-PAGE and Fluorescence Detection: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Data Analysis: a. Quantify the fluorescence intensity of each PBP band. b. The concentration of the this compound that inhibits 50% of the fluorescent signal for a specific PBP is the IC₅₀ value, which is an indicator of its binding affinity.[7]
This compound Hydrolysis Assay by UV-Vis Spectrophotometry
This method assesses the stability of a this compound in the presence of β-lactamases by monitoring the decrease in its characteristic UV absorbance as the β-lactam ring is hydrolyzed.
Materials:
-
Purified β-lactamase enzyme
-
This compound solution of known concentration
-
Phosphate (B84403) buffer (pH 7.0)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Spectrophotometer Setup: a. Set the spectrophotometer to monitor the absorbance at the λmax of the this compound (e.g., ~297 nm for imipenem).[23] b. Equilibrate the cuvette holder to the desired temperature (e.g., 30°C).
-
Reaction Mixture Preparation: a. In a quartz cuvette, prepare a reaction mixture containing the this compound in phosphate buffer.
-
Initiation of Reaction: a. Add a small volume of the purified β-lactamase solution to the cuvette to initiate the hydrolysis reaction. b. Immediately start monitoring the decrease in absorbance over time.
-
Data Acquisition: a. Record the absorbance at regular intervals until the reaction is complete or for a specified duration.
-
Data Analysis: a. The initial rate of hydrolysis can be calculated from the linear portion of the absorbance versus time plot. b. Kinetic parameters such as Kₘ and kcat can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[24]
Conclusion
The this compound backbone is a remarkable molecular scaffold that has given rise to some of our most potent and broad-spectrum antibacterial agents. Its inherent reactivity, coupled with strategic modifications that enhance stability and modulate target affinity, has made it an indispensable tool in the fight against serious bacterial infections. A thorough understanding of the structure-activity relationships and the mechanisms of action and resistance associated with the this compound core is essential for the continued development of new and improved agents to combat the ever-growing threat of antibiotic resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this vital class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcpath.org [rcpath.org]
- 4. Synthesis and structure-activity relationships of carbapenems related to C-19393 H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of carbapenems that determine their dependence on porin protein D2 for activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Structure-activity relationships of this compound compounds to anti-Haemophilus influenzae activity and affinity for penicillin-binding proteins. Effect of 1 beta-methyl group and C-2 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Doripenem: A new this compound antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ertapenem Resistance of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijccm.org [ijccm.org]
- 16. Doripenem versus Pseudomonas aeruginosa In Vitro: Activity against Characterized Isolates, Mutants, and Transconjugants and Resistance Selection Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Worldwide distribution and environmental origin of the Adelaide imipenemase (AIM-1), a potent carbapenemase in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Proteomic landscape of imipenem resistance in Pseudomonas aeruginosa: a comparative investigation between clinical and control strains [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Ertapenem susceptibility of extended spectrum beta-lactamase-producing organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Invitro susceptibility of Imipenem by E-test in different conditions of Methicillin resistant Staphylococcus aureus - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 23. Establishment of a dual-wavelength spectrophotometric method for analysing and detecting carbapenemase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
Navigating the Last Line of Defense: A Technical Guide to Carbapenem Classification and Spectrum of Activity
For Immediate Release
[City, State] – As the challenge of antimicrobial resistance continues to grow, a thorough understanding of our most potent antibiotics is paramount. This technical guide offers an in-depth exploration of carbapenems, a critical class of β-lactam antibiotics often reserved as a last line of defense against multidrug-resistant bacterial infections. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed classification of carbapenems, a comprehensive overview of their spectrum of activity, and insights into the mechanisms that confer resistance.
Classification of Carbapenems
Carbapenems are a subclass of β-lactam antibiotics characterized by a carbapenem core structure fused to a β-lactam ring.[1] This unique structure confers a broad spectrum of activity and stability against many β-lactamases.[1][2] Carbapenems can be broadly categorized based on their chemical structure and spectrum of activity. A primary classification distinguishes them into groups based on their activity against Pseudomonas aeruginosa.
A more practical classification, however, is based on their clinical introduction and key properties:
-
Traditional Carbapenems: This group includes the earliest developed carbapenems.
-
Imipenem: The first clinically available this compound, it has a broad spectrum of activity but is susceptible to degradation by the human renal enzyme dehydropeptidase-1 (DHP-1), requiring co-administration with a DHP-1 inhibitor like cilastatin.[3]
-
Meropenem (B701): Structurally similar to imipenem, meropenem is stable against DHP-1 and exhibits slightly greater activity against Gram-negative bacteria.[4][5]
-
Doripenem (B194130): This this compound demonstrates potent activity, particularly against P. aeruginosa.[4]
-
-
Newer Carbapenems: These have been developed to address specific clinical needs.
-
Ertapenem (B1671056): Characterized by a longer half-life allowing for once-daily dosing, its spectrum is narrower, notably lacking activity against P. aeruginosa and Enterococcus species.[3]
-
Biapenem and Panipenem: These agents are also part of the this compound class with broad-spectrum activity.[6]
-
Mechanism of Action
Like all β-lactam antibiotics, carbapenems exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7][8] This disruption of the cell wall integrity leads to cell lysis and death. The high affinity of carbapenems for a wide range of PBPs contributes to their broad spectrum of activity.[4]
Spectrum of Activity
Carbapenems possess the broadest spectrum of antibacterial activity among all β-lactam antibiotics, encompassing a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[2][6][8]
3.1. Gram-Positive Bacteria
Carbapenems are generally active against many Gram-positive cocci, including methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[5][7] However, they are not active against methicillin-resistant Staphylococcus aureus (MRSA) and most strains of Enterococcus faecium, which exhibit intrinsic resistance.[8] Imipenem tends to have slightly greater in vitro activity against aerobic Gram-positive cocci compared to meropenem.[5]
3.2. Gram-Negative Bacteria
The primary strength of carbapenems lies in their potent activity against a wide array of Gram-negative bacteria, including most Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Pseudomonas aeruginosa, and Acinetobacter species.[5][7] Meropenem and doripenem generally exhibit greater in vitro activity against aerobic Gram-negative bacilli than imipenem.[5] As previously noted, ertapenem is a notable exception, lacking reliable activity against P. aeruginosa.[8]
3.3. Anaerobic Bacteria
All clinically available carbapenems demonstrate excellent activity against a broad range of anaerobic bacteria, including Bacteroides fragilis.[7][8]
3.4. Atypical Bacteria
Carbapenems are not active against atypical bacteria such as Mycoplasma and Chlamydia, as these organisms lack a peptidoglycan cell wall, the target of β-lactam antibiotics.[8]
Quantitative Spectrum of Activity
The in-vitro activity of carbapenems is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values (the MICs required to inhibit 50% and 90% of isolates, respectively) for common carbapenems against a selection of clinically important bacteria.
Table 1: In-Vitro Activity of Carbapenems against Gram-Positive Bacteria (MIC₅₀/MIC₉₀ in µg/mL)
| Organism | Imipenem | Meropenem | Doripenem | Ertapenem |
| Staphylococcus aureus (MSSA) | 0.06/0.12 | 0.03/0.06 | 0.015/0.03 | 0.03/0.06 |
| Streptococcus pneumoniae | ≤0.06/0.12 | ≤0.06/0.12 | ≤0.03/0.06 | ≤0.015/0.03 |
| Enterococcus faecalis | 1/4 | 2/8 | 4/16 | >16/>16 |
Table 2: In-Vitro Activity of Carbapenems against Gram-Negative Bacteria (MIC₅₀/MIC₉₀ in µg/mL)
| Organism | Imipenem | Meropenem | Doripenem | Ertapenem |
| Escherichia coli | ≤0.25/0.5 | ≤0.06/0.12 | ≤0.12/0.25 | ≤0.015/0.03 |
| Klebsiella pneumoniae | 0.25/0.5 | ≤0.06/0.12 | 0.12/0.25 | ≤0.015/0.03 |
| Pseudomonas aeruginosa | 2/8 | 0.5/4 | 0.25/2 | >8/>8 |
| Acinetobacter baumannii | 2/16 | 4/32 | 4/32 | >8/>8 |
| Bacteroides fragilis | ≤0.12/0.25 | ≤0.06/0.12 | ≤0.12/0.25 | 0.25/0.5 |
Note: MIC values can vary depending on the geographic region and the specific strain tested.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a detailed protocol for determining the MIC of carbapenems against bacteria, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
5.1. Materials
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound antibiotic powder of known potency
-
Sterile deionized water or other appropriate solvent
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Spectrophotometer or nephelometer
5.2. Preparation of Antibiotic Stock Solutions
-
Prepare a stock solution of the this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent.
-
Perform serial twofold dilutions of the stock solution in CAMHB to create a range of concentrations.
5.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
5.4. Inoculation and Incubation
-
Dispense 50 µL of the appropriate antibiotic dilution into each well of the microtiter plate.
-
Dispense 50 µL of the standardized bacterial inoculum into each well, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5.5. Interpretation of Results
-
Following incubation, examine the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Mechanisms of Resistance and Signaling Pathways
Bacterial resistance to carbapenems is a growing concern and can occur through several mechanisms, including enzymatic degradation, target site modification, and reduced drug accumulation due to efflux pump overexpression or porin channel loss.
6.1. Carbapenemases
The most significant mechanism of this compound resistance is the production of carbapenemases, which are β-lactamase enzymes capable of hydrolyzing carbapenems. These enzymes are classified into Ambler classes A, B, and D.
6.2. Porin Loss and Efflux Pumps
In Gram-negative bacteria, carbapenems enter the periplasmic space through outer membrane porin channels. The loss or downregulation of these porins, such as OprD in P. aeruginosa, can significantly reduce this compound uptake and lead to resistance. Additionally, the overexpression of multidrug efflux pumps can actively transport carbapenems out of the bacterial cell.
6.3. Signaling Pathways in this compound Resistance
The expression of resistance determinants is often tightly regulated by complex signaling pathways, such as two-component systems (TCSs). These systems allow bacteria to sense environmental cues, including the presence of antibiotics, and modulate gene expression accordingly. For example, in P. aeruginosa, the PhoP-PhoQ and PmrA-PmrB TCSs can regulate modifications to the lipopolysaccharide (LPS), leading to reduced susceptibility to certain carbapenems.
Caption: Classification of this compound antibiotics.
Caption: Experimental workflow for MIC determination.
Caption: A generalized signaling pathway for resistance.
References
- 1. aurosan.de [aurosan.de]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Newer Carbapenems: A Technical Guide
Carbapenems are a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, making them a critical tool in the management of severe bacterial infections, particularly those caused by multidrug-resistant (MDR) organisms.[1] However, the emergence and spread of carbapenem resistance mechanisms, most notably the production of carbapenemase enzymes, have threatened the efficacy of this last-resort class of antibiotics.[2][3][4][5] This has spurred the development of newer carbapenems and this compound-based combinations designed to overcome these resistance mechanisms.
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of several newer carbapenems, including imipenem-relebactam, meropenem-vaborbactam, cefiderocol (B606585), tebipenem, and sulopenem (B8136399). It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Resistance
Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[1][6] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6][7] This disruption leads to cell lysis and death.
Bacterial resistance to carbapenems can arise through several mechanisms:
-
Enzymatic Degradation: The most significant mechanism is the production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), which hydrolyze the β-lactam ring, inactivating the antibiotic.[3][4][5][7]
-
Reduced Permeability: Alterations or loss of outer membrane porin channels in Gram-negative bacteria can restrict the entry of carbapenems into the periplasmic space, where the PBPs are located.[3][7][8]
-
Efflux Pumps: Active efflux pumps can remove carbapenems from the bacterial cell before they can reach their PBP targets.[2][3][7][8]
-
Target Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, although this is a less common mechanism of high-level resistance.[2][8]
The newer this compound agents are often designed to counter these resistance mechanisms. For instance, combinations like meropenem-vaborbactam and imipenem-relebactam include a β-lactamase inhibitor that protects the this compound from degradation.[9][10][11] Cefiderocol employs a novel "Trojan horse" strategy, utilizing the bacterium's iron uptake systems to gain entry into the cell.[12][13]
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of newer carbapenems against a range of clinically significant bacteria. MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.
Table 1: In Vitro Activity of Imipenem-Relebactam against Gram-Negative Bacteria
| Organism (n) | Imipenem MIC50 (µg/mL) | Imipenem MIC90 (µg/mL) | Imipenem-Relebactam MIC50 (µg/mL) | Imipenem-Relebactam MIC90 (µg/mL) | % Susceptible (Imipenem) | % Susceptible (Imipenem-Relebactam) |
| Klebsiella pneumoniae (689) | 1 | >32 | 0.5 | 1 | 96.1 | 99.0 |
| Enterobacter spp. (399) | 0.5 | 2 | 0.25 | 0.5 | 98.0 | 100 |
| Pseudomonas aeruginosa (845) | 2 | 16 | 1 | 2 | 70.3 | 94.2 |
Data sourced from a study on isolates from the United States in 2015. Relebactam was tested at a fixed concentration of 4 µg/mL. Susceptibility interpretations are based on CLSI breakpoints for imipenem.[10]
Table 2: In Vitro Activity of Meropenem-Vaborbactam against KPC-Positive Enterobacteriaceae
| Organism (n) | Meropenem (B701) MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem-Vaborbactam MIC50 (µg/mL) | Meropenem-Vaborbactam MIC90 (µg/mL) |
| KPC-positive Enterobacteriaceae (991) | 32 | >32 | 0.06 | 1 |
Data from a global collection of clinical isolates from 2014 and 2015. Vaborbactam (B611620) was tested at a fixed concentration of 8 µg/mL.[9][11] A study on isolates from China showed MIC50 and MIC90 values of 0.5 and 8 µg/mL, respectively, for meropenem with 8 mg/L vaborbactam against KPC-producing Enterobacteriaceae.[14]
Table 3: In Vitro Activity of Cefiderocol against Gram-Negative Bacilli
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptibility (≤4 µg/mL) |
| Enterobacteriaceae | 0.25 | 1 | 99.9 |
| Pseudomonas aeruginosa | 0.25 | 0.5 | 99.9 |
| Acinetobacter spp. | 1 | 4 | 96.4 |
| Stenotrophomonas maltophilia | 0.06 | 0.25 | 99.4 |
| Meropenem-non-susceptible Enterobacteriaceae | 1 | 4 | 99.6 |
| Meropenem-non-susceptible P. aeruginosa | 1 | 4 | 99.7 |
| Meropenem-non-susceptible Acinetobacter spp. | 2 | 8 | 96.1 |
Data from a collection of clinical isolates from North America and Europe in 2015-2016.[15]
Table 4: In Vitro Activity of Tebipenem against Various Bacterial Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| ESBL-producing Escherichia coli | ≤0.06 | ≤0.06 |
| ESBL-producing Klebsiella pneumoniae | ≤0.06 | 0.12 |
| Penicillin-nonsusceptible Streptococcus pneumoniae | 0.12 | 0.25 |
| Bacteroides spp. | 0.25 | 1 |
Data compiled from various in vitro studies. Tebipenem shows potent activity against Enterobacterales, including those producing ESBLs, and also has activity against a range of Gram-positive and anaerobic bacteria.[16]
Table 5: In Vitro Activity of Sulopenem against Enterobacterales and Anaerobes
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacterales | 0.03 | 0.25 |
| ESBL-producing Escherichia coli | 0.03 | 0.06 |
| ESBL-producing Klebsiella pneumoniae | 0.06 | 0.12 |
| Anaerobic isolates | Not specified | Not specified |
Data from the SENTRY Antimicrobial Surveillance Program. Sulopenem demonstrated potent activity against Enterobacterales, with 99.2% of isolates inhibited at ≤1 mg/L. It was also highly active against anaerobic isolates, with 98.9% inhibited at ≤4 mg/L.[17][18][19]
Experimental Protocols
The determination of in vitro antibacterial susceptibility is standardized to ensure reproducibility and comparability of data across different laboratories. The primary methods used are broth microdilution and agar (B569324) dilution, as detailed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21][22][23][24][25][26][27]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is the most common reference method for quantitative susceptibility testing.
1. Preparation of Materials:
- Antimicrobial Agent: Prepare stock solutions of the this compound to be tested at a high concentration in a suitable solvent.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria.[23] For fastidious organisms, specific supplemented media are used (e.g., MH-F broth for streptococci).[21] For cefiderocol testing, iron-depleted CAMHB is required.[15]
- Microdilution Trays: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
- Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
- Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Plate Inoculation:
- Dispense serial twofold dilutions of the antimicrobial agent into the wells of the microtiter plate, typically in a volume of 100 µL per well.
- Add the standardized bacterial inoculum to each well.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria. Incubation times and conditions may vary for fastidious organisms.
5. Reading and Interpretation:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
- Growth is determined by observing turbidity or a pellet of cells at the bottom of the well.
- The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints published by CLSI or EUCAST.[28]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of and resistance to carbapenems, as well as the experimental workflow for determining their in vitro spectrum.
Caption: Mechanism of Action of this compound Antibiotics.
Caption: Key Mechanisms of Bacterial Resistance to Carbapenems.
Caption: Experimental Workflow for Broth Microdilution MIC Testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. mjhid.org [mjhid.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. In Vitro Activity of Cefiderocol, a Siderophore Cephalosporin, Against Gram-Negative Bacilli Isolated by Clinical Laboratories in North America and Europe in 2015-2016: SIDERO-WT-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. In vitro activity of sulopenem and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. EUCAST: MIC Determination [eucast.org]
- 22. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. researchgate.net [researchgate.net]
- 26. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 27. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 28. m.youtube.com [m.youtube.com]
A Preliminary Investigation of Carbapenem Biosynthetic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their unique carbapenem nucleus confers resistance to many β-lactamases, making them crucial last-resort antibiotics for treating multidrug-resistant infections.[1][2] This technical guide provides a comprehensive overview of the preliminary investigation of this compound biosynthetic pathways, focusing on the core enzymatic machinery and regulatory circuits. We present a synopsis of the biosynthetic pathways for both simple and complex carbapenems, detailed experimental protocols for their investigation, and quantitative data where available. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to understand and engineer these vital metabolic pathways for the discovery of novel antibiotics and the improvement of existing production methods.
Introduction to this compound Biosynthesis
Naturally occurring carbapenems have been isolated from various species of Streptomyces, Erwinia, and Serratia.[1] The biosynthetic pathways can be broadly categorized into two groups: the relatively simple pathway producing compounds like (5R)-carbapen-2-em-3-carboxylic acid in Erwinia carotovora, and the more complex pathways that synthesize antibiotics such as thienamycin (B194209) in Streptomyces cattleya.[3][4]
The biosynthesis of the simplest this compound in Erwinia carotovora is remarkably efficient, requiring only three enzymes: CarA, CarB, and CarC.[3] In contrast, the thienamycin biosynthetic gene cluster in S. cattleya is significantly more complex, involving a larger number of genes to synthesize its more elaborate structure.[5] Despite the differences, bioinformatic analyses and gene-swapping experiments have revealed that the initial steps of these pathways are homologous, suggesting a common evolutionary origin.[3]
This guide will delve into the core enzymatic steps, the genetic organization of the biosynthetic gene clusters (car and thn), and the regulatory mechanisms, particularly the well-characterized quorum-sensing system in Erwinia.
Core Biosynthetic Pathways
Biosynthesis of (5R)-Carbapen-2-em-3-carboxylic Acid in Erwinia carotovora
The biosynthesis of the basic this compound ring structure in E. carotovora is a three-step enzymatic cascade. The precursors for this pathway are malonyl-CoA, derived from fatty acid metabolism, and L-glutamate-γ-semialdehyde, an intermediate in proline metabolism.[3][6]
The key enzymes involved are:
-
CarB (Carboxymethylproline Synthase): This enzyme catalyzes the condensation of malonyl-CoA with L-glutamate-γ-semialdehyde (which exists in equilibrium with L-pyrroline-5-carboxylic acid) to form (2S,5S)-5-carboxymethylproline.[3][7]
-
CarA (Carbapenam Synthetase): An ATP-dependent enzyme that catalyzes the formation of the β-lactam ring, converting (2S,5S)-5-carboxymethylproline into (3S,5S)-carbapenam-3-carboxylic acid.[7]
-
CarC (this compound Synthase): A non-heme iron-dependent oxygenase that performs a two-step reaction: first, the epimerization of the C5 stereocenter to yield (3S,5R)-carbapenam-3-carboxylic acid, and second, the desaturation of the five-membered ring to produce the final active this compound, (5R)-carbapen-2-em-3-carboxylic acid.[2][8]
Biosynthesis of Thienamycin in Streptomyces cattleya
The biosynthesis of thienamycin, a more complex this compound, follows a pathway that begins with homologous enzymes to CarB and CarA.[3] However, it involves additional enzymes for the attachment and modification of the C2 and C6 side chains.
Key enzymes in the early stages of thienamycin biosynthesis include:
-
ThnE: A homolog of CarB.
-
ThnM: A homolog of CarA.[3]
The later, more complex steps involve a series of enzymes that are not present in the simple this compound pathway. For instance, the cysteaminyl side chain at C2 is derived from coenzyme A through the action of several enzymes, including ThnR, ThnH, and ThnT, which incrementally cleave CoA.[5] The hydroxyethyl (B10761427) side chain at C6 is derived from methionine.[4]
Quantitative Data on this compound Biosynthesis
A comprehensive understanding of biosynthetic pathways requires quantitative data on enzyme kinetics, precursor availability, and product yields. While detailed kinetic data for all this compound biosynthetic enzymes is not extensively available in the public domain, this section summarizes the reported values.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| CarC | Erwinia carotovora | (3S,5S)-carbapenam | Data not available | Data not available | Data not available | [2][8] |
| ThnE | Streptomyces cattleya | L-P5C, Malonyl-CoA | Data not available | Data not available | Data not available | [3] |
| ThnM | Streptomyces cattleya | (2S,5S)-CMP | Data not available | Data not available | Data not available | [3] |
Note: Specific kinetic parameters for the core this compound biosynthetic enzymes are not well-documented in publicly available literature. The provided references discuss the enzyme functions but do not contain tabulated kinetic data.
Table 2: Precursor Concentrations and Product Yields
| Organism | Strain | Precursor(s) | Precursor Concentration | Product | Fermentation Yield | Reference(s) |
| Erwinia carotovora | GS101 | Malonyl-CoA, L-glutamate-γ-semialdehyde | Data not available | (5R)-carbapen-2-em-3-carboxylic acid | Data not available | [9] |
| Streptomyces cattleya | Wild-type | Not specified | Data not available | Thienamycin | ~1 µg/mL | [10] |
| E. coli (engineered) | BL21(DE3) with carABC | Not specified | Data not available | (5R)-carbapen-2-em-3-carboxylic acid | Titer comparable to wild-type P. carotovorum | [3] |
| E. coli (engineered) | Optimized strain | Not specified | Not available | (5R)-carbapen-2-em-3-carboxylic acid | 60-fold improvement over minimal pathway | [6][11] |
Note: Quantitative data on precursor concentrations within the producing organisms are scarce. Fermentation yields are often reported relative to wild-type strains or under specific, non-standardized conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the investigation of this compound biosynthetic pathways.
Heterologous Expression and Purification of car Genes in E. coli
This protocol describes the cloning and expression of the carA, carB, and carC genes from Erwinia carotovora in Escherichia coli, followed by the purification of the His-tagged proteins.
1. Gene Amplification and Cloning:
- Amplify the carA, carB, and carC genes from E. carotovora genomic DNA using PCR with primers that incorporate appropriate restriction sites (e.g., NdeI and HindIII) for cloning into an expression vector such as pET-28a(+), which adds an N-terminal His6-tag.
- Digest both the PCR products and the pET-28a(+) vector with the corresponding restriction enzymes.
- Ligate the digested genes into the linearized vector.
- Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α).
- Select for positive transformants on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL).
- Verify the correct insertion by colony PCR and DNA sequencing.
2. Protein Expression:
- Transform the confirmed expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.
- Inoculate 1 L of fresh LB medium (with kanamycin) with the overnight culture to an OD600 of 0.1.
- Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Protein Purification (His-tag):
- Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Analyze the purified protein fractions by SDS-PAGE.
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.
In Vitro Enzyme Assay for this compound Synthase (CarC)
This protocol outlines a method to assay the activity of purified CarC by monitoring the conversion of its substrate.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 7.5)
- 1 mM (3S,5S)-carbapenam-3-carboxylic acid (substrate)
- 2 mM α-ketoglutarate
- 2 mM ascorbate
- 100 µM (NH4)2Fe(SO4)2
- 1-10 µM purified CarC enzyme
2. Assay Procedure:
- Pre-incubate the reaction mixture without the substrate and enzyme for 5 minutes at 30°C.
- Initiate the reaction by adding the CarC enzyme and substrate.
- Incubate the reaction at 30°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quench the reaction at each time point by adding an equal volume of methanol (B129727) or by heat inactivation.
3. Product Analysis:
- Analyze the reaction products by high-performance liquid chromatography-mass spectrometry (HPLC-MS).
- Use a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) as the mobile phase.
- Monitor the disappearance of the substrate and the appearance of the product, (5R)-carbapen-2-em-3-carboxylic acid, by their respective mass-to-charge ratios.
- Quantify the product formation by integrating the peak area from the extracted ion chromatogram and comparing it to a standard curve of the authentic compound.
Gene Knockout in Erwinia carotovora using Homologous Recombination
This protocol provides a general workflow for creating a targeted gene deletion in E. carotovora.
1. Construction of the Knockout Cassette:
- Amplify the upstream and downstream flanking regions (typically ~500-1000 bp) of the target gene (e.g., carA) from E. carotovora genomic DNA by PCR.
- Clone these flanking regions on either side of an antibiotic resistance cassette (e.g., a kanamycin resistance gene) in a suicide vector that cannot replicate in E. carotovora.
- The final construct should have the structure: upstream flank - resistance cassette - downstream flank.
2. Transformation and Recombination:
- Introduce the suicide vector containing the knockout cassette into E. carotovora via conjugation from a suitable E. coli donor strain (e.g., S17-1).
- Select for single-crossover homologous recombinants on agar plates containing an antibiotic for which the recipient E. carotovora is resistant and the antibiotic marker from the suicide vector.
3. Selection for Double-Crossover Events:
- Culture the single-crossover mutants in non-selective medium to allow for the second recombination event to occur.
- Select for double-crossover events by plating on a medium that is counter-selective for the suicide vector backbone (e.g., containing sucrose (B13894) if the vector carries the sacB gene).
- Screen the resulting colonies for the desired antibiotic resistance profile (resistant to the marker in the knockout cassette and sensitive to the marker on the suicide vector backbone).
4. Verification of Gene Deletion:
- Confirm the gene deletion by PCR using primers that anneal outside the flanking regions used for the knockout construct. The PCR product from the knockout mutant will be larger (if the resistance cassette is larger than the deleted gene) or smaller than the wild-type product.
- Further verify the deletion by Southern blot analysis or by sequencing the PCR product.
Signaling Pathways and Experimental Workflows
Quorum Sensing Regulation of this compound Biosynthesis in Erwinia carotovora
The production of this compound in E. carotovora is regulated by a quorum-sensing mechanism, allowing the bacteria to coordinate gene expression with population density.[12][13][14]
Caption: Quorum sensing circuit regulating this compound biosynthesis in Erwinia carotovora.
Experimental Workflow for Heterologous Expression and Analysis
This workflow outlines the key stages in producing and analyzing this compound biosynthetic enzymes in a heterologous host.
References
- 1. Regulation and biosynthesis of this compound antibiotics in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Press Release: Chemists Identify Key Step in Biosynthesis of this compound Antibiotics - News - Carnegie Mellon University [cmu.edu]
- 3. Definition of the Common and Divergent Steps in this compound β-Lactam Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the beta-lactam antibiotic, thienamycin, by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four enzymes define the incorporation of coenzyme A in thienamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of the C5 Stereoinversion Reaction in the Biosynthesis of this compound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of bacterial this compound antibiotic production genes reveals a novel beta-lactam biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Metabolic engineering of a this compound antibiotic synthesis pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound antibiotic biosynthesis in Erwinia carotovora is regulated by physiological and genetic factors modulating the quorum sensing-dependent control pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Exploring Nature's Arsenal: A Technical Guide to the Discovery of Novel Carbapenem Compounds
For Immediate Release
A deep dive into the natural world's potential for yielding the next generation of carbapenem antibiotics, this technical guide is intended for researchers, scientists, and drug development professionals. It outlines the methodologies for discovering, isolating, and characterizing these critical compounds from their natural sources.
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved as a last line of defense against multidrug-resistant bacterial infections. The emergence of this compound-resistant bacteria necessitates a continuous search for novel compounds. Nature, a proven reservoir of complex bioactive molecules, offers a promising frontier for this discovery. The first discovered this compound, thienamycin (B194209), was isolated from the soil bacterium Streptomyces cattleya. This discovery paved the way for a new class of life-saving drugs. This guide provides an in-depth look at the exploration of natural sources for new this compound compounds, detailing the biosynthetic pathways, experimental workflows, and quantitative data associated with these efforts.
Quantitative Data on Naturally Occurring Carbapenems
The production and efficacy of naturally derived carbapenems are critical metrics in the drug discovery pipeline. The following tables summarize the fermentation yields of notable natural carbapenems and the antimicrobial activity of these compounds against key pathogenic bacteria.
Table 1: Fermentation Yields of Natural Carbapenems
| Compound | Producing Organism | Fermentation Type | Yield | Reference |
| Thienamycin | Streptomyces cattleya | Submerged Fermentation | ~1 µg/mL (~1 mg/L) | [1] |
| Olivanic Acid | Streptomyces olivaceus | Batch Fermentation | 50 mg/L | [2] |
| Olivanic Acid | Streptomyces olivaceus | Fed-Batch Fermentation | 565 mg/L | [2] |
Note: Thienamycin yields from wild-type strains are notably low, which has driven the commercial production of its derivatives through chemical synthesis. A mutant strain of S. cattleya has shown a 2.5-fold increase in production.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of Olivanic Acid Derivatives (µg/mL)
| Organism | MM 13902 | MM 17880 |
| Staphylococcus aureus Oxford | 0.2 | 0.1 |
| Streptococcus pyogenes CN10 | 0.1 | 0.1 |
| Escherichia coli JT1 | 0.8 | 0.8 |
| Klebsiella aerogenes A | 0.8 | 0.8 |
| Proteus mirabilis C889 | 3.1 | 3.1 |
| Salmonella typhimurium CT10 | 0.8 | 0.8 |
| Serratia marcescens US32 | 1.6 | 1.6 |
| Pseudomonas aeruginosa A | >125 | >125 |
Data sourced from a study on the comparative in vitro antibacterial properties of seven olivanic acid derivatives.[3]
Experimental Workflows and Signaling Pathways
The discovery and development of novel natural carbapenems follow a structured, multi-step process. This workflow begins with the screening of natural sources and culminates in the detailed characterization of a pure, bioactive compound. Concurrently, understanding the biosynthetic pathways within the producing organisms is crucial for future bioengineering and yield optimization efforts.
Experimental Workflow for Natural Product Discovery
The following diagram illustrates a typical workflow for the discovery of novel bioactive natural products from actinomycetes, a common source of carbapenems.
Thienamycin Biosynthetic Pathway
The biosynthesis of thienamycin in Streptomyces cattleya is a complex process involving a dedicated gene cluster. The pathway begins with precursors from primary metabolism and proceeds through a series of enzymatic modifications to form the final this compound structure.
Key Experimental Protocols
This section provides detailed methodologies for the core experiments involved in the discovery and characterization of novel carbapenems from natural sources.
Protocol 1: Submerged Fermentation of Streptomyces spp. for Secondary Metabolite Production
This protocol outlines a general procedure for the cultivation of Streptomyces species in a liquid medium to promote the production of secondary metabolites, such as carbapenems.
1. Seed Culture Preparation: a. Prepare a suitable seed medium (e.g., Yeast Extract-Malt Extract or 'YEME' medium) in an Erlenmeyer flask. b. Inoculate the medium with spores or a mycelial suspension of the Streptomyces strain from a stock culture. c. Incubate the flask at 28-30°C on a rotary shaker at 150-250 rpm for 48-72 hours, or until good growth is observed.
2. Production Fermentation: a. Prepare the production medium in a larger baffled flask or a fermenter. The composition of this medium should be optimized for secondary metabolite production, which often involves nutrient limitation (e.g., of phosphate (B84403) or nitrogen) to trigger the metabolic switch from growth to production. b. Inoculate the production medium with a portion of the seed culture (typically 2-10% v/v). c. Incubate the production culture under optimized conditions (e.g., 28-30°C, pH 7.0-8.0, with controlled aeration and agitation) for a period of 4 to 8 days.[4] d. Monitor the fermentation periodically by measuring parameters such as pH, biomass, and antibiotic activity through a bioassay.
3. Harvesting: a. After the incubation period, harvest the fermentation broth. b. Separate the mycelial biomass from the culture supernatant by centrifugation or filtration. The supernatant will contain the secreted secondary metabolites.
Protocol 2: Extraction and Purification of this compound Compounds
This protocol describes a general method for extracting and purifying this compound antibiotics from the fermentation broth. Due to the zwitterionic and hydrophilic nature of many carbapenems, ion-exchange chromatography is a key step.
1. Initial Extraction from Fermentation Broth: a. Adjust the pH of the clarified fermentation broth (supernatant) to acidic conditions (pH 2.5-4.5). b. Apply the acidified broth to a cation exchange resin (e.g., Dowex 50).[5] c. Wash the resin with deionized water to remove unbound impurities. d. Elute the this compound from the resin using a suitable buffer (e.g., an aqueous inorganic buffer or aqueous pyridine).
2. Further Chromatographic Purification: a. The eluate from the ion-exchange step can be further purified using a series of chromatographic techniques. This may include: i. Anion exchange chromatography (e.g., Dowex 1).[5] ii. Size-exclusion chromatography (e.g., Bio-Gel P2) to separate compounds based on size.[5] iii. Adsorption chromatography (e.g., on XAD-2 resin) for desalting and final purification.[5] b. For higher resolution and purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed as a final purification step.
3. Concentration and Isolation: a. Pool the purified fractions containing the active compound. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting pure compound can then be lyophilized to obtain a stable powder.
Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a panel of bacteria.
1. Preparation of the Compound: a. Prepare a stock solution of the purified this compound in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
2. Preparation of the Bacterial Inoculum: a. Select several well-isolated colonies of the test bacterium from a fresh agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing the serially diluted compound) with the prepared bacterial suspension. b. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only). c. Incubate the plate at 35-37°C for 18-24 hours.
4. Determination of the MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: General Workflow for Structure Elucidation of a Novel Compound
This protocol provides a general workflow for determining the chemical structure of a newly isolated, pure compound.
1. Mass Spectrometry (MS): a. Perform High-Resolution Mass Spectrometry (HR-MS) to determine the accurate mass of the molecule and, consequently, its elemental composition. b. Utilize tandem MS (MS/MS) to fragment the molecule and obtain information about its substructures.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. b. 1D NMR: i. ¹H NMR provides information about the number and types of protons and their neighboring atoms. ii. ¹³C NMR provides information about the number and types of carbon atoms in the molecule. c. 2D NMR: i. COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). ii. HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. iii. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule. iv. NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.
3. Data Integration and Structure Proposal: a. Integrate the data from MS and all NMR experiments to piece together the planar structure and relative stereochemistry of the molecule. b. Compare the spectral data with that of known compounds in databases to assess the novelty of the structure.
4. Determination of Absolute Configuration: a. If the molecule has chiral centers, additional experiments such as X-ray crystallography (if a suitable crystal can be obtained), derivatization with a chiral reagent followed by NMR analysis, or computational methods may be required to determine the absolute configuration.
Conclusion
The exploration of natural sources for novel this compound compounds remains a vital strategy in the ongoing battle against antimicrobial resistance. While the yields of these compounds from their natural producers can be low, the unique chemical scaffolds they offer provide invaluable starting points for the development of new and effective antibiotics. The workflows and protocols detailed in this guide provide a comprehensive framework for researchers to systematically screen, isolate, characterize, and understand the biosynthesis of these precious natural molecules. Continued innovation in fermentation, purification, and analytical techniques will be essential to unlock the full potential of nature's microbial pharmacy.
References
- 1. Mutational Analysis of the Thienamycin Biosynthetic Gene Cluster from Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Thienamycin, a new beta-lactam antibiotic. I. Discovery, taxonomy, isolation and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carbapenem Susceptibility Testing by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for determining the susceptibility of bacteria to carbapenem antibiotics using the broth microdilution method. This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Introduction
Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often used as a last resort for treating serious infections caused by multidrug-resistant bacteria. The accurate determination of this compound susceptibility is crucial for guiding appropriate antimicrobial therapy and for monitoring the emergence and spread of resistance.[1][2] The broth microdilution method is a standardized and reliable technique for quantitative antimicrobial susceptibility testing (AST).[3][4][5] This document outlines the procedures based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method
The broth microdilution method involves preparing serial twofold dilutions of carbapenems in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth.[6][7]
Materials and Reagents
-
This compound powders (e.g., Imipenem, Meropenem, Ertapenem, Doripenem) of known potency
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or sterile deionized water
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35 ± 2 °C)
-
Turbidity meter or McFarland standards
-
Vortex mixer
Experimental Protocols
Preparation of this compound Stock Solutions
-
Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL). The following formula can be used: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / [Assay Potency (µg/mg)]
-
Aseptically weigh the calculated amount of the this compound powder.
-
Dissolve the powder in a suitable sterile solvent as recommended by the manufacturer.
-
Sterilize the stock solution by membrane filtration if necessary.
-
Store the stock solution in small aliquots at -70°C or as recommended by the manufacturer until use.
Preparation of Microdilution Plates
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate wells (typically ranging from 0.06 to 128 µg/mL).
-
Dispense 50 µL of each this compound dilution into the appropriate wells of the 96-well microtiter plate.
-
Include a growth control well containing 100 µL of CAMHB without any antibiotic.
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
Plates can be prepared in-house or commercially prepared panels can be used.
Inoculum Preparation and Standardization
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or sterile water.
-
Vortex the suspension thoroughly to ensure a homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
Inoculation and Incubation
-
Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. This will bring the final volume in each well to 100 µL.
-
Seal the microtiter plates to prevent evaporation.
-
Incubate the plates in ambient air at 35 ± 2 °C for 16-20 hours.[8]
Reading and Interpretation of Results
-
After incubation, examine the microtiter plates for visible bacterial growth (turbidity) from the bottom using a reading mirror or an automated plate reader.
-
The sterility control well should show no growth.
-
The growth control well should show distinct turbidity.
-
The MIC is the lowest concentration of the this compound at which there is no visible growth.[6][7]
-
Interpret the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) based on the current clinical breakpoints provided by CLSI or EUCAST.
Data Presentation
The following tables provide the clinical breakpoints for carbapenems against Enterobacterales and Pseudomonas aeruginosa according to CLSI and EUCAST guidelines. It is crucial to refer to the latest versions of these documents for the most up-to-date information.
Table 1: CLSI MIC Breakpoints for Carbapenems (µg/mL)
| Antibiotic | Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Imipenem | Enterobacterales | ≤1 | 2 | ≥4 |
| Pseudomonas aeruginosa | ≤2 | 4 | ≥8 | |
| Meropenem | Enterobacterales | ≤1 | 2 | ≥4 |
| Pseudomonas aeruginosa | ≤2 | 4 | ≥8 | |
| Ertapenem | Enterobacterales | ≤0.5 | 1 | ≥2 |
| Pseudomonas aeruginosa | - | - | - | |
| Doripenem | Enterobacterales | ≤1 | 2 | ≥4 |
| Pseudomonas aeruginosa | ≤1 | 2-4 | ≥8 |
Source: CLSI M100 documents.[9] Breakpoints are subject to change and the latest CLSI publication should be consulted.
Table 2: EUCAST MIC Breakpoints for Carbapenems (µg/mL)
| Antibiotic | Organism | Susceptible (S) | Resistant (R) |
| Imipenem | Enterobacterales | ≤2 | >8 |
| Pseudomonas aeruginosa | ≤4 | >8 | |
| Meropenem | Enterobacterales | ≤2 | >8 |
| Pseudomonas aeruginosa | ≤2 | >8 | |
| Ertapenem | Enterobacterales | ≤0.5 | >1 |
| Pseudomonas aeruginosa | - | - | |
| Doripenem | Enterobacterales | ≤1 | >1 |
| Pseudomonas aeruginosa | ≤1 | >1 |
Source: EUCAST Breakpoint Tables.[10] EUCAST uses a two-category system (Susceptible/Resistant). Breakpoints are subject to change and the latest EUCAST publication should be consulted.
Quality Control
A robust quality control program is essential to ensure the accuracy and reproducibility of the results.[11]
-
QC Strains: Test appropriate QC strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™) with each batch of susceptibility tests.
-
Acceptable Ranges: The MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.
-
Corrective Actions: If QC results are out of range, the test results for the clinical isolates are considered invalid, and an investigation into the cause of the error must be conducted.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| No growth in growth control well | Inoculum viability issue, improper incubation | Check inoculum preparation and viability, verify incubator temperature. |
| Growth in sterility control well | Contamination of media or supplies | Use fresh, sterile materials. Review aseptic technique. |
| QC results out of range | Incorrect antibiotic concentration, improper inoculum density, expired reagents, procedural error | Verify all steps of the protocol, check reagent expiration dates, repeat the test. |
| Skipped wells (growth in higher concentration wells but not in lower ones) | Contamination, improper mixing of inoculum | Repeat the test with a fresh inoculum and ensure proper mixing. |
Visualizations
Caption: Workflow for this compound Susceptibility Testing by Broth Microdilution.
Caption: Logical Flow for Interpreting Minimum Inhibitory Concentration (MIC) Results.
References
- 1. The Practical Problem With this compound Testing and Reporting Accurate Bacterial Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound susceptibility testing errors using three automated systems, disk diffusion, Etest, and broth microdilution and this compound resistance genes in isolates of Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 5. bioinfopublication.org [bioinfopublication.org]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. ecdc.europa.eu [ecdc.europa.eu]
- 9. darvashco.com [darvashco.com]
- 10. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 11. goums.ac.ir [goums.ac.ir]
Determining Carbapenem MIC Values: A Detailed Guide to Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining carbapenem Minimum Inhibitory Concentration (MIC) values. Accurate MIC determination is crucial for surveillance of antimicrobial resistance, guiding therapeutic decisions, and in the research and development of new antimicrobial agents. The following sections outline the principles, procedures, and data interpretation for the most common methods used in the laboratory setting.
Introduction to this compound MIC Testing
Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often reserved as the last line of treatment for infections caused by multidrug-resistant bacteria. The emergence and spread of this compound-resistant bacteria, particularly among Gram-negative pathogens like Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii, pose a significant threat to global public health. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Determining the this compound MIC is a fundamental component of antimicrobial susceptibility testing (AST).
Standardized methods for MIC determination are essential for reproducible and comparable results across different laboratories. The two primary international bodies that provide guidelines for AST are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] This guide draws upon the principles and parameters set forth by these organizations.
Key Methodologies for this compound MIC Determination
The three most widely accepted and utilized methods for determining this compound MIC values are broth microdilution, agar (B569324) dilution, and gradient diffusion. Each method has its own set of advantages and disadvantages in terms of workflow, throughput, and resource requirements.
Broth Microdilution Method
The broth microdilution method is considered a reference method for quantitative MIC testing.[3] It involves preparing serial twofold dilutions of the this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the wells are examined for visible bacterial growth to determine the MIC.
Agar Dilution Method
Similar to broth microdilution, the agar dilution method is also regarded as a gold standard for susceptibility testing.[4] In this technique, varying concentrations of the this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that inhibits visible growth on the agar surface.[4]
Gradient Diffusion Method
The gradient diffusion method, commercially known as Etest® or M.I.C.E.™, utilizes a plastic strip impregnated with a continuous and predefined gradient of an antibiotic. When the strip is placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating a concentration gradient. After incubation, an elliptical zone of inhibition is formed, and the MIC value is read where the edge of the inhibition zone intersects the calibrated strip.[5]
Quantitative Data Summary
The following tables summarize the critical quantitative parameters for performing this compound MIC testing according to established guidelines.
Table 1: General Reagents and Incubation Conditions
| Parameter | Specification | Source |
| Medium | Cation-adjusted Mueller-Hinton Broth (for broth microdilution) or Agar (for agar dilution and gradient diffusion) | [6][7] |
| Inoculum Density | 5 x 105 CFU/mL (final concentration in broth) or 104 CFU per spot (for agar dilution) | [4][6] |
| Incubation Temperature | 35 ± 1°C | [6] |
| Incubation Time | 18 ± 2 hours | [6] |
| Incubation Atmosphere | Ambient Air | [6] |
Table 2: Quality Control (QC) Strains for this compound MIC Testing
| Organism | ATCC® Number | Key Resistance Mechanism (if applicable) |
| Escherichia coli | 25922 | Wild-type (susceptible) |
| Klebsiella pneumoniae | 700603 | ESBL-producer |
| Klebsiella pneumoniae | BAA-1705 | KPC-producer (Carbapenemase) |
| Klebsiella pneumoniae | BAA-2814 | KPC-producer (Carbapenemase) |
| Pseudomonas aeruginosa | 27853 | Wild-type (susceptible) |
Note: The use of well-characterized QC strains is mandatory to ensure the accuracy and reliability of the testing procedure.[8][9]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination
Materials:
-
Sterile 96-well round-bottom microtiter plates[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
This compound antibiotic powder of known potency
-
Sterile diluents (e.g., sterile water, DMSO, depending on the antibiotic's solubility)[10]
-
Test organism grown on a non-selective agar plate for 18-24 hours
-
Sterile saline or broth for inoculum suspension
-
McFarland 0.5 turbidity standard
-
Multipipettor and sterile pipette tips[10]
-
Incubator (35 ± 1°C)
-
Plate reader or manual viewing device[5]
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the this compound at a concentration that is at least 10 times the highest concentration to be tested.[10]
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[10]
-
Add 100 µL of the 2x final concentration of the this compound solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[10]
-
-
Inoculum Preparation:
-
Select several morphologically similar colonies of the test organism and suspend them in sterile saline or broth.[6]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of 5 x 105 CFU/mL in each well of the microtiter plate.[6]
-
-
Inoculation: Within 15 minutes of preparation, inoculate each well of the microtiter plate with the standardized bacterial suspension.[3] The final volume in each well should be 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Seal the plates and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.[6]
-
Reading Results: The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the organism.[3][6]
Protocol 2: Agar Dilution MIC Determination
Materials:
-
Sterile petri dishes (90 mm or 150 mm)
-
Mueller-Hinton Agar (MHA)
-
This compound antibiotic powder
-
Sterile diluents
-
Test organism grown on a non-selective agar plate for 18-24 hours
-
Sterile saline or broth
-
McFarland 0.5 turbidity standard
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35 ± 1°C)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the this compound in a suitable solvent.[4]
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of each antibiotic dilution to the molten agar to achieve the desired final concentrations.[11] Mix thoroughly by inverting the tube or bottle several times.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.[11]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute the suspension to achieve a final concentration of approximately 107 CFU/mL.
-
-
Inoculation: Using a multipoint inoculator, deliver approximately 1-2 µL of the standardized inoculum to the surface of each agar plate, resulting in a final inoculum of 104 CFU per spot.[4]
-
Controls: Include a growth control plate (no antibiotic) in each run.
-
Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35 ± 1°C for 16-20 hours.[4]
-
Reading Results: The MIC is the lowest concentration of the this compound that completely inhibits the visible growth of the test organism, disregarding a single colony or a faint haze.
Protocol 3: Gradient Diffusion MIC Determination
Materials:
-
Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm)
-
This compound gradient diffusion strips (e.g., Etest®)
-
Test organism grown on a non-selective agar plate for 18-24 hours
-
Sterile saline or broth
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 1°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.[6]
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid.[6]
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the agar surface to dry for 3-5 minutes.
-
-
Application of Gradient Strip:
-
Using sterile forceps, apply the this compound gradient strip to the center of the inoculated agar plate with the MIC scale facing upwards.
-
Ensure that the entire length of the strip is in contact with the agar surface. Do not move the strip once it has been applied.
-
-
Incubation: Incubate the plates in an inverted position at 35 ± 1°C for 16-20 hours.[12]
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection falls between two markings, the higher value should be reported.[13]
Visualizing the Experimental Workflows
The following diagrams illustrate the key steps in each of the described MIC determination protocols.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Agar Dilution MIC Testing.
Caption: Workflow for Gradient Diffusion MIC Testing.
Interpretation of MIC Values
The interpretation of this compound MIC values as Susceptible (S), Intermediate (I), or Resistant (R) is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[2][14] These breakpoints are specific to the organism, the antimicrobial agent, and the site of infection and are periodically updated based on new clinical and microbiological data. It is imperative to consult the latest versions of the CLSI M100 or EUCAST breakpoint tables for accurate interpretation of MIC results.[1][2]
Logical Framework for this compound MIC Interpretation
Caption: Decision logic for interpreting this compound MIC results.
References
- 1. iacld.com [iacld.com]
- 2. ecdc.europa.eu [ecdc.europa.eu]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Agar dilution - Wikipedia [en.wikipedia.org]
- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecdc.europa.eu [ecdc.europa.eu]
- 7. aurosan.de [aurosan.de]
- 8. Control this compound resistance | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Performance Evaluation of the Gradient Diffusion Strip Method and Disk Diffusion Method for Ceftazidime–Avibactam Against Enterobacterales and Pseudomonas aeruginosa: A Dual-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Application Notes and Protocols for E-test based Carbapenem Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for determining the susceptibility of bacteria to carbapenem antibiotics using the Epsilometer test (E-test). This quantitative method is crucial for surveillance, clinical diagnostics, and drug development in the face of rising this compound resistance.
Introduction
The E-test is a gradient diffusion method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3] It combines the principles of dilution and diffusion of an antibiotic into an agar (B569324) medium.[1][2][3] A plastic strip impregnated with a predefined, continuous, and exponential gradient of a this compound antibiotic is placed on an inoculated agar plate.[2][4] After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the edge of the ellipse intersects the MIC scale on the strip.[1][2] This method is a cost-effective and technically simpler alternative to traditional broth or agar dilution methods for MIC determination.[1][5] It is particularly useful for testing fastidious organisms and for detecting low levels of resistance.[3]
Principle of the E-test
The E-test is based on the establishment of a stable, continuous concentration gradient of an antimicrobial agent in an agar medium.[2] When the E-test strip is applied to the surface of an inoculated agar plate, the antibiotic is immediately released from the plastic carrier into the agar.[1][2] This creates an exponential gradient of the antimicrobial along the length of the strip. After incubation, bacterial growth is inhibited at concentrations above the MIC, resulting in an elliptical zone of inhibition. The point at which the lower part of the inhibition ellipse intersects the calibrated scale on the strip indicates the MIC value in µg/mL.[2]
Experimental Protocols
Materials
-
Bacterial Strains: Pure, overnight cultures of test organisms (e.g., Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii).
-
Quality Control (QC) Strains: e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853.[6]
-
E-test Strips: this compound E-test strips (e.g., imipenem, meropenem, doripenem, ertapenem). Store at -20°C and bring to room temperature 30 minutes before use.[1][2][3]
-
Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).[2] For fastidious organisms, appropriate supplemented media should be used (e.g., Haemophilus Test Medium for Haemophilus spp.).[3]
-
Reagents: Sterile normal saline (0.85% NaCl).
-
Equipment:
-
Sterile cotton swabs
-
Sterile forceps
-
McFarland 0.5 turbidity standard
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Calipers or ruler (for measuring zone diameters if comparing with disk diffusion)
-
Inoculum Preparation
-
From a pure, 18-24 hour culture, pick 3-4 well-isolated colonies of the same morphology using a sterile loop.
-
Suspend the colonies in a tube containing sterile saline.[1][3]
-
Vortex the tube for 15 seconds to create a smooth suspension.[3]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Visual comparison against a white background with a black line is recommended.
Inoculation of Agar Plates
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[7]
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.[1]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[1]
-
Allow the agar surface to dry for 10-15 minutes before applying the E-test strips. The surface should be moist but have no visible droplets of fluid.[5]
Application of E-test Strips
-
Using sterile forceps, carefully place the E-test strip onto the inoculated agar surface with the MIC scale facing upwards.[2]
-
Ensure the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied, as the antibiotic starts diffusing immediately.[5]
-
Multiple strips (up to 4-6 on a 150 mm plate or 1-2 on a 90 mm plate) can be placed on a single plate, ensuring they are not too close to each other or the edge of the plate.[2]
Incubation
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.[2][3]
-
For some organism-antibiotic combinations, a longer incubation of up to 48 hours may be necessary.[2]
Reading and Interpretation of Results
-
After incubation, read the MIC value at the point where the bottom of the elliptical zone of inhibition intersects the E-test strip.[2][3]
-
Read the MIC at complete inhibition of all growth. Ignore isolated colonies growing within the ellipse.[3]
-
If the intersection point falls between two markings on the scale, round up to the next highest value.[2][5]
-
If the zone of inhibition is smaller than the lowest concentration on the strip, the MIC is recorded as greater than (>) the highest value on the scale. If the zone is larger than the highest concentration, the MIC is recorded as less than or equal to (≤) the lowest value on the scale.
-
Interpret the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) based on the current breakpoints provided by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Data Presentation
This compound MIC Breakpoints
The interpretation of MIC values is dependent on established clinical breakpoints, which can vary by organization and are periodically updated.
Table 1: CLSI and EUCAST Breakpoints for Carbapenems against Enterobacterales
| This compound | CLSI Breakpoints (μg/mL) | EUCAST Breakpoints (μg/mL) |
| S ≤ | I | |
| Meropenem | 1 | 2 |
| Imipenem | 1 | 2 |
| Doripenem | 0.5 | 1 |
| Ertapenem | 0.5 | 1 |
Data sourced from CLSI and EUCAST guidelines.[6][7][8][9] Note that breakpoints are subject to change and the latest versions of the respective guidelines should always be consulted.
Table 2: Example MIC Data from E-test for this compound Susceptibility of Acinetobacter baumannii-calcoaceticus complex isolates *
| This compound | Method | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible (CLSI) | % Susceptible (EUCAST) |
| Imipenem | E-test | ≥32 | ≥32 | 39.3 | 13.1 |
| Meropenem | E-test | ≥32 | ≥32 | 36.4 | 19.6 |
| Doripenem | E-test | ≥32 | ≥32 | 6.5 (FDA) | 6.5 |
Adapted from a study on 107 clinical isolates.[6][8] MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Visualizations
Experimental Workflow
References
- 1. microbenotes.com [microbenotes.com]
- 2. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. E (Epsilometer) Test- Principle, Purpose, Procedure, Result Interpretation with Precaution, Advantages and Disadvantages [microbiologynotes.com]
- 4. health.maryland.gov [health.maryland.gov]
- 5. media.tghn.org [media.tghn.org]
- 6. journals.asm.org [journals.asm.org]
- 7. ecdc.europa.eu [ecdc.europa.eu]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Carbapenem Efficacy Using In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for utilizing key in vitro models to evaluate the efficacy of carbapenem antibiotics. The included methodologies are fundamental for preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies, aiding in the determination of optimal dosing regimens and the assessment of new this compound agents against susceptible and resistant bacterial isolates.
Introduction to In Vitro Models for this compound Efficacy
In vitro models are indispensable tools in antimicrobial drug development and resistance monitoring.[1][2] They provide a controlled environment to study the direct interaction between a drug and a pathogen, which is crucial for selecting promising drug candidates and defining target drug concentrations.[3] For carbapenems, a critical class of β-lactam antibiotics, in vitro models are essential for understanding their activity against increasingly resistant Gram-negative bacteria.
The primary in vitro models for assessing this compound efficacy can be categorized into two main types:
-
Static Models: These models, such as Minimum Inhibitory Concentration (MIC) determination and static time-kill assays, evaluate antibiotic efficacy at constant drug concentrations over a defined period.[4]
-
Dynamic Models: These models, most notably the Hollow-Fiber Infection Model (HFIM), simulate the changing drug concentrations that occur in the human body over time, providing a more clinically relevant assessment of antimicrobial activity.[5][6]
The data generated from these models help to establish critical PK/PD indices that correlate with clinical efficacy. For carbapenems, the most important PK/PD index is the percentage of the dosing interval during which the free drug concentration remains above the MIC (fT > MIC).[3][5]
Key In Vitro Methodologies
This section details the protocols for three fundamental in vitro methods for assessing this compound efficacy: Minimum Inhibitory Concentration (MIC) determination, static time-kill assays, and the hollow-fiber infection model.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents the visible in vitro growth of a microorganism.[7][8] It is a fundamental quantitative measure of an antibiotic's potency.
Protocol: Broth Microdilution Method for this compound MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound antibiotic powder (e.g., meropenem, imipenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Sterile diluents (e.g., sterile water, saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of the this compound in a suitable sterile solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound in CAMHB directly in the 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[9]
-
Reading Results: Determine the MIC by identifying the lowest concentration of the this compound that completely inhibits visible bacterial growth.[7]
Data Presentation:
| This compound | Bacterial Strain | MIC (µg/mL) |
| Meropenem | E. coli ATCC 25922 | 0.06 |
| Imipenem | P. aeruginosa ATCC 27853 | 1 |
| Meropenem | Clinical Isolate KPC-Kp 1 | 128 |
| Imipenem | Clinical Isolate OXA-48 Ec 2 | 64 |
Note: The above data are examples and will vary depending on the specific this compound and bacterial strain tested.
Static Time-Kill Assays
Static time-kill assays provide information on the rate and extent of bacterial killing by an antibiotic at a constant concentration over time.[10] This method is useful for assessing bactericidal activity and potential for synergy between antibiotics.[11][12]
Protocol: Static Time-Kill Assay for Carbapenems
Materials:
-
This compound antibiotic
-
Bacterial inoculum standardized to ~5 x 10^5 - 1 x 10^6 CFU/mL
-
CAMHB or other suitable broth
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for serial dilutions
-
Agar (B569324) plates for colony counting
-
Timer
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of the test organism in the logarithmic phase of growth, adjusted to a concentration of ~5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.
-
Antibiotic Addition: Add the this compound to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, 4x MIC). Include a growth control with no antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[13]
-
Serial Dilution and Plating: Perform serial dilutions of the collected samples in sterile saline and plate onto appropriate agar plates for viable bacterial counts (CFU/mL).
-
Incubation and Counting: Incubate the plates overnight at 37°C and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is generally considered bactericidal activity.[10]
Data Presentation:
| Time (hours) | Growth Control (log10 CFU/mL) | Meropenem at 1x MIC (log10 CFU/mL) | Meropenem at 4x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.2 | 4.5 |
| 4 | 7.2 | 4.1 | 3.0 |
| 8 | 8.5 | 3.5 | <2.0 (Limit of Detection) |
| 24 | 9.1 | 4.8 (Regrowth) | <2.0 (Limit of Detection) |
Note: The above data are examples and will vary depending on the specific this compound, its concentration, and the bacterial strain tested.
Hollow-Fiber Infection Model (HFIM)
The HFIM is a dynamic, two-compartment in vitro model that simulates human pharmacokinetic profiles of antibiotics.[6][14] It consists of a central reservoir and a peripheral compartment containing hollow fibers where the bacteria are housed.[15] This model is invaluable for determining the PK/PD index that best predicts efficacy and for studying the emergence of resistance.[14][16]
Protocol: Hollow-Fiber Infection Model for this compound Efficacy
Materials:
-
Hollow-fiber cartridge system
-
Peristaltic pump
-
Central reservoir for media and drug
-
Diluent reservoir
-
Waste reservoir
-
This compound antibiotic
-
Bacterial inoculum (~10^7 CFU/mL)
-
Growth medium (e.g., CAMHB)
-
Computer-controlled syringe pumps for drug administration
Procedure:
-
System Setup: Assemble the HFIM system, including the hollow-fiber cartridge, central reservoir, and tubing, and sterilize it.
-
Inoculation: Inoculate the extracapillary space of the hollow-fiber cartridge with a high-density bacterial suspension (e.g., ~10^7 CFU/mL).[16]
-
Pharmacokinetic Simulation: Simulate the human pharmacokinetic profile of the this compound by infusing the drug into the central reservoir and simultaneously diluting it with fresh medium to mimic drug clearance.[5] The rates of drug infusion and clearance are controlled by computer-programmed pumps.
-
Sampling: At various time points over several days, collect samples from the peripheral compartment to determine the bacterial density (total and resistant subpopulations) and from the central reservoir to confirm the simulated drug concentrations.[16]
-
Microbiological Analysis: Plate the samples from the peripheral compartment on both antibiotic-free and antibiotic-containing agar to quantify the total bacterial population and the emergence of resistant mutants.[17]
-
Data Analysis: Correlate the simulated PK/PD indices (e.g., fT > MIC) with the observed bacterial killing and resistance suppression to identify the target exposures for efficacy.
Data Presentation:
| Simulated Regimen | PK/PD Target (fT > MIC) | Initial Inoculum (log10 CFU/mL) | Bacterial Density at 24h (log10 CFU/mL) | Resistant Subpopulation at 24h (log10 CFU/mL) |
| Meropenem 1g q8h | 40% | 7.2 | 5.8 | 4.5 |
| Meropenem 2g q8h | 70% | 7.2 | 3.1 | <2.0 |
| Meropenem 2g q8h (ARC) | 30% | 7.2 | 6.5 | 5.8 |
| Control (No Drug) | 0% | 7.1 | 9.3 | Not Applicable |
Note: ARC = Augmented Renal Clearance. The above data are examples and will vary based on the specific this compound, dosing regimen, and bacterial strain.
Visualizing Workflows and Concepts
To better illustrate the relationships between these models and their application in assessing this compound efficacy, the following diagrams are provided.
Caption: Workflow for assessing this compound efficacy using in vitro models.
Caption: Schematic of a two-compartment hollow-fiber infection model.
Caption: Relationship between static and dynamic in vitro models.
Conclusion
The in vitro models and protocols described herein provide a robust framework for the preclinical evaluation of this compound efficacy. By systematically determining MICs, characterizing time-kill kinetics, and simulating human pharmacokinetics in the HFIM, researchers can generate comprehensive data to guide the development of new carbapenems and optimize the use of existing agents against challenging multidrug-resistant pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. page-meeting.org [page-meeting.org]
- 5. mdpi.com [mdpi.com]
- 6. fibercellsystems.com [fibercellsystems.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Predicting the Effects of this compound/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the Drug Development Pipeline for Mycobacteria: Modelling Antibiotic Exposure in the Hollow Fibre Infection Model [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Meropenem-Tobramycin Combination Regimens Combat this compound-Resistant Pseudomonas aeruginosa in the Hollow-Fiber Infection Model Simulating Augmented Renal Clearance in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Carbapenems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of carbapenem antibiotics. This document includes key PK parameters for commonly used carbapenems, detailed experimental protocols for their analysis, and visual representations of their mechanism of action and experimental workflows.
Introduction to Carbapenems
Carbapenems are a class of broad-spectrum β-lactam antibiotics highly effective against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] This disruption of peptidoglycan synthesis ultimately leads to bacterial cell lysis and death.[2] Due to their potent activity, carbapenems are often reserved for treating severe and complicated infections.[1]
The efficacy of carbapenems is primarily linked to the duration of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC).[4][5] Understanding the PK/PD relationship is therefore crucial for optimizing dosing regimens to maximize clinical efficacy and minimize the development of resistance.
Pharmacokinetic Data of Common Carbapenems
The following tables summarize key pharmacokinetic parameters for meropenem, imipenem-cilastatin, doripenem, and ertapenem (B1671056) in healthy adult subjects. These values provide a basis for comparison and for the initial design of PK/PD studies.
Table 1: Pharmacokinetic Parameters of Meropenem in Healthy Adults
| Parameter | Value | Reference |
| Dose | 500 mg | [6] |
| Cmax (mg/L) | 40.2 | [6] |
| AUCinf (mg·h/L) | 40.4 | [6] |
| Half-life (t½) (h) | ~1 | [7] |
| Clearance (CL) (L/h) | 12.5 | [6] |
| Volume of Distribution (Vss) (L) | 12.32 | [6] |
| Protein Binding | ~2% | [7] |
Table 2: Pharmacokinetic Parameters of Imipenem-Cilastatin in Healthy Adults
| Parameter | Value | Reference |
| Dose | 1000 mg | [8] |
| Cmax (mg/L) | 52.1 - 66.9 | [8] |
| Half-life (t½) (h) | ~1 | [9] |
| Clearance (CL) (L/h) | 12.1 | [10] |
| Volume of Distribution (Vd) (L) | 9.6 | [10] |
| Protein Binding | ~20% (Imipenem) |
Note: Imipenem (B608078) is co-administered with cilastatin, a dehydropeptidase-I inhibitor, which prevents its renal metabolism.[9]
Table 3: Pharmacokinetic Parameters of Doripenem in Healthy Adults
| Parameter | Value | Reference |
| Dose | 500 mg (1-hour infusion) | [11] |
| Cmax (mcg/mL) | 23.0 (± 6.6) | [11] |
| AUC0–∞ (mcg∙hr/mL) | 36.3 (± 8.8) | [11] |
| Half-life (t½) (h) | ~1 | [11] |
| Clearance (CL) (L/h) | 15.9 (± 5.3) | [11] |
| Volume of Distribution (Vss) (L) | 16.8 | [11] |
| Protein Binding | ~8.1% | [11] |
Table 4: Pharmacokinetic Parameters of Ertapenem in Healthy Adults
| Parameter | Value | Reference |
| Dose | 1 g | [12] |
| Cmax (µg/mL) | ~145 - 175 | [12] |
| AUC0–∞ (µg·h/mL) | Dose-proportional | [12] |
| Half-life (t½) (h) | 3.8 - 4.4 | [12] |
| Clearance (CLp) (mL/min) | ~27 - 30 | [12] |
| Volume of Distribution (Vss) (L) | Not specified | |
| Protein Binding | ~92-95% | [12] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a this compound that inhibits the visible growth of a specific bacterial isolate in vitro.
Methodology: Broth Microdilution (based on CLSI guidelines)
-
Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution of known concentration.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[13]
-
Sterile saline.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound in CAMHB in the wells of the microtiter plate.[14]
-
Inoculate each well with the standardized bacterial suspension.[14]
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[13]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the this compound at which there is no visible turbidity (growth) in the well.[15]
-
Time-Kill Curve Assay
Objective: To assess the bactericidal or bacteriostatic activity of a this compound over time.
Methodology:
-
Preparation of Materials:
-
Flasks or tubes containing Mueller-Hinton Broth (MHB).
-
This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Bacterial inoculum prepared to a starting density of approximately 10^6 CFU/mL.[16]
-
Agar (B569324) plates for colony counting.
-
-
Procedure:
-
Add the this compound to the broth flasks to achieve the target concentrations.
-
Inoculate the flasks with the bacterial suspension.
-
Include a growth control flask (inoculum without antibiotic).
-
Incubate all flasks at 37°C with shaking.[16]
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.[16]
-
Perform serial dilutions of the aliquots and plate onto agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the control.
-
A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dovepress.com [dovepress.com]
- 5. Integrated pharmacokinetic–pharmacodynamic modeling to evaluate empiric this compound therapy in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precision Dosing of Meropenem in Adults with Normal Renal Function: Insights from a Population Pharmacokinetic and Monte Carlo Simulation Study [mdpi.com]
- 7. Population Pharmacokinetics/Pharmacodynamics and Clinical Outcomes of Meropenem in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic profile of imipenem/cilastatin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of imipenem in critically ill patients with suspected ventilator-associated pneumonia and evaluation of dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
- 14. emerypharma.com [emerypharma.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Predicting the Effects of this compound/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbapenemase Production Detection using the Modified Hodge Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the Modified Hodge Test (MHT), a phenotypic method for detecting carbapenemase production in Gram-negative bacteria. While the Clinical and Laboratory Standards Institute (CLSI) no longer recommends MHT as the primary method for confirming carbapenemase production due to certain limitations, it can still be a useful screening tool in resource-limited settings.[1] An improved version, the Triton Hodge Test (THT), is also described for enhanced detection of certain carbapenemase types.[2][3][4]
Introduction
Carbapenem antibiotics are a last-line defense against multidrug-resistant bacterial infections. The emergence and spread of carbapenemase-producing organisms pose a significant threat to public health.[5] Accurate and timely detection of carbapenemase production is crucial for appropriate patient management, infection control, and to guide drug development efforts. The Modified Hodge Test (MHT) is a phenotypic assay that detects the inactivation of a this compound antibiotic by a carbapenemase-producing test organism.[1][6][7]
Principle of the Modified Hodge Test
The MHT is based on the principle of this compound inactivation.[1][7][8] A this compound-susceptible indicator organism, typically Escherichia coli ATCC 25922, is inoculated as a lawn on a Mueller-Hinton agar (B569324) (MHA) plate. A this compound disk (e.g., meropenem (B701) or ertapenem) is placed at the center of the plate. The test organism is then streaked in a straight line from the edge of the disk to the periphery of the plate. If the test organism produces carbapenemase, it will hydrolyze the this compound diffusing from the disk. This inactivation of the antibiotic allows the susceptible indicator strain to grow along the streak of the test organism, forming a characteristic cloverleaf-like indentation.[1][9][10]
Experimental Protocols
Standard Modified Hodge Test (MHT)
Materials:
-
This compound disks (10 µg meropenem or 10 µg ertapenem)[1][6][9]
-
Test organism(s)
-
Positive control: Klebsiella pneumoniae ATCC BAA-1705 (carbapenemase producer)[6][7]
-
Negative control: Klebsiella pneumoniae ATCC BAA-1706 (not a carbapenemase producer)[6][7]
-
Sterile swabs and inoculating loops[7]
Procedure:
-
Prepare Indicator Strain Inoculum: Prepare a 0.5 McFarland standard suspension of the E. coli ATCC 25922 indicator organism in sterile saline or broth.[1][6]
-
Dilute Indicator Strain: Dilute the 0.5 McFarland suspension 1:10 by adding 0.5 mL of the suspension to 4.5 mL of saline or broth.[1][6]
-
Inoculate MHA Plate: Using a sterile swab, uniformly streak the diluted E. coli suspension over the entire surface of an MHA plate to create a lawn. Allow the plate to dry for 3-10 minutes.[1][6]
-
Place this compound Disk: Aseptically place a 10 µg meropenem or ertapenem (B1671056) disk in the center of the inoculated MHA plate.[1][6][9]
-
Inoculate Test and Control Organisms: Using a 10 µl loop or a sterile swab, pick 3-5 colonies of the test organism grown overnight on an agar plate and streak it in a straight line out from the edge of the disk to the edge of the plate.[2] Repeat this for the positive and negative control strains. Up to four organisms can be tested on one plate.[6][8]
-
Incubation: Incubate the plate overnight at 35°C ± 2°C in ambient air for 16-24 hours.[5][6][9]
Interpretation of Results:
-
Positive: A cloverleaf-like indentation of the E. coli lawn along the streak of the test organism within the zone of inhibition indicates carbapenemase production.[1][7][9][10]
-
Negative: No enhanced growth of the E. coli lawn along the streak of the test organism indicates the absence of carbapenemase production.[1][7]
-
Indeterminate: Some isolates may show a zone of inhibition around the test streak, making interpretation difficult.[11]
Triton Hodge Test (THT) for Improved Detection
The standard MHT has shown poor sensitivity for detecting NDM-type carbapenemases, which are often membrane-bound.[2][3][4][12] The Triton Hodge Test (THT) is an improved protocol that incorporates a non-ionic surfactant, Triton X-100, to enhance the detection of these membrane-anchored enzymes.[2][3][4]
Additional Materials:
-
Triton X-100 solution
Procedure:
The procedure for the THT is similar to the standard MHT with the addition of Triton X-100. This can be achieved by preparing MHA plates containing Triton X-100 or by adding Triton X-100 directly to the bacterial inoculum. A study by Pasteran et al. suggests flooding the agar plate with a Triton X-100 solution.[2]
Interpretation of Results:
The interpretation is the same as for the standard MHT. The THT has demonstrated significantly improved sensitivity for NDM-producing isolates.[2][3][4]
Data Presentation
The performance of the Modified Hodge Test can vary depending on the type of carbapenemase being detected. The following tables summarize the performance characteristics of the MHT and the improved THT.
Table 1: Performance of the Standard Modified Hodge Test (MHT)
| Carbapenemase Type | Sensitivity | Specificity | Reference(s) |
| KPC | High (>90%) | Variable | [13] |
| Metallo-β-lactamases (MBLs) | Low | Variable | [6][14] |
| NDM | Very Low (around 50%) | Variable | [15] |
| OXA-48 | Excellent | Variable | [15] |
Table 2: Performance of the Triton Hodge Test (THT) with Ertapenem
| Carbapenemase Type | Sensitivity | Specificity | Reference(s) |
| NDM | >90% | 87.5% | [2][3] |
| Other Carbapenemases | 97-100% | 87.5% | [2][3] |
Table 3: Performance of the Triton Hodge Test (THT) with Meropenem
| Carbapenemase Type | Sensitivity | Specificity | Reference(s) |
| NDM | >90% | 92.5% | [2][3] |
| Other Carbapenemases | 92.5-100% | 92.5% | [2][3] |
Limitations of the Modified Hodge Test
Despite its utility, the MHT has several limitations:
-
False-Positive Results: Strains producing high levels of extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases combined with porin loss can sometimes yield false-positive results.[1][6]
-
False-Negative Results: The test has low sensitivity for certain carbapenemases, particularly metallo-β-lactamases like NDM.[6][15][16]
-
Subjective Interpretation: The interpretation of the cloverleaf indentation can be subjective and challenging at times.[6][13]
-
Time-Consuming: The test requires an overnight incubation, which can delay the reporting of results.[6]
Quality Control
Quality control should be performed with each batch of tests.[5][8]
-
Positive Control: Klebsiella pneumoniae ATCC BAA-1705 should yield a positive result (cloverleaf indentation).[6][7]
-
Negative Control: Klebsiella pneumoniae ATCC BAA-1706 should yield a negative result (no enhanced growth).[6][7]
Visualizations
References
- 1. microbenotes.com [microbenotes.com]
- 2. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Modified Hodge test: A simple and effective test for detection of carbapenemase production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Hodge Test (MHT) for Carbapenemase Detection • Microbe Online [microbeonline.com]
- 7. universe84a.com [universe84a.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. microbiologie-clinique.com [microbiologie-clinique.com]
- 10. youtube.com [youtube.com]
- 11. The modified Hodge test is a useful tool for ruling out klebsiella pneumoniae carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triton Hodge Test: Improved Protocol for Modified Hodge Test for Enhanced Detection of NDM and Other Carbapenemase Producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Performance of Quantification of Modified Hodge Test: An Evaluation with Klebsiella pneumoniae Carbapenemase-Producing Enterobacteriaceae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epostersonline-2.s3.amazonaws.com [epostersonline-2.s3.amazonaws.com]
- 15. Value of the Modified Hodge Test for Detection of Emerging Carbapenemases in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the Modified-Hodge test, Carba NP test, and this compound inactivation method as screening methods for carbapenemase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCR-Based Detection of Carbapenem Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem antibiotics are a last-line defense against multidrug-resistant bacterial infections. However, the emergence and global spread of this compound-resistant bacteria, primarily through the production of carbapenemase enzymes, pose a significant threat to public health. Rapid and accurate detection of carbapenemase genes is crucial for appropriate patient management, infection control, and surveillance. Polymerase Chain Reaction (PCR)-based methods offer high sensitivity and specificity for the direct detection of these resistance genes from clinical isolates and, in some cases, directly from clinical specimens.
This document provides detailed application notes and protocols for the detection of the most prevalent carbapenemase genes—blaKPC, blaNDM, blaVIM, blaIMP, and blaOXA-48—using conventional, multiplex, and real-time PCR assays.
Overview of PCR-Based Detection Methods
PCR-based methods for this compound resistance gene detection involve the amplification of specific DNA sequences unique to each resistance gene. The choice of method often depends on the required throughput, turnaround time, and desired level of quantification.
-
Conventional PCR: This method involves the amplification of a target gene followed by detection of the amplicon using gel electrophoresis. It is a cost-effective method for determining the presence or absence of a specific gene.
-
Multiplex PCR: This technique allows for the simultaneous amplification of multiple gene targets in a single reaction, making it highly efficient for screening for the most common carbapenemase genes.[1][2]
-
Real-Time PCR (qPCR): This method monitors the amplification of DNA in real-time, providing quantitative or semi-quantitative results. It offers a faster turnaround time and reduced risk of contamination compared to conventional PCR. Real-time PCR can be performed using either intercalating dyes like SYBR Green or fluorescently labeled probes such as TaqMan probes.[3][4][5]
Data Presentation: Performance of PCR-Based Assays
The following tables summarize the performance characteristics of various PCR-based methods for the detection of carbapenemase genes as reported in the literature.
Table 1: Sensitivity and Specificity of PCR-Based Assays
| PCR Method | Gene Target(s) | Sensitivity (%) | Specificity (%) | Reference(s) |
| Multiplex Real-Time PCR | blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48 | 100 | 100 | [3][6] |
| Commercial Multiplex PCR | blaKPC, blaVIM, blaNDM, blaOXA-48 | 100 | 99-100 | |
| Real-Time PCR (in-house) | blaNDM-1 | 100 | 100 | [5] |
| Xpert Carba-R Assay | blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48 | Not specified | Not specified | [7][8] |
| Multiplex Endpoint PCR | Major carbapenemases | 100 | 100 |
Table 2: Limit of Detection (LOD) of Real-Time PCR Assays
| Gene Target | LOD (copies/reaction or copies/mL) | PCR Method | Reference(s) |
| blaNDM, blaKPC, blaIMP, blaGES, blaOXA-48 | ≥20 copies/15 µL | Multiplex Real-Time PCR | [2] |
| blaVIM | ≥10 copies/15 µL | Multiplex Real-Time PCR | [2] |
| blaIMP | 8 x 10² copies/mL | Multiplex Real-Time PCR | [3] |
| blaOXA-48-like | 4 x 10² copies/mL | Multiplex Real-Time PCR | [3] |
| blaKPC | 2 x 10² copies/mL | Multiplex Real-Time PCR | [3] |
| blaVIM | 4 x 10² copies/mL | Multiplex Real-Time PCR | [3] |
| blaNDM | 3 x 10² copies/mL | Multiplex Real-Time PCR | [3] |
| blaNDM-1 | 10 plasmid molecules/reaction | Real-Time PCR (TaqMan) | [5] |
| Major Carbapenemase Genes | 10–10² DNA copies/mL | SYBR Green Real-Time PCR | [9] |
Experimental Protocols
DNA Extraction
A critical first step for all PCR-based assays is the extraction of high-quality DNA from bacterial isolates or clinical samples.
Protocol: DNA Extraction from Bacterial Colonies (Boiling Lysis Method)
-
Colony Suspension: Aseptically pick a single, well-isolated bacterial colony from a fresh agar (B569324) plate and suspend it in 100-200 µL of sterile, nuclease-free water in a microcentrifuge tube. Vortex to ensure complete suspension.
-
Lysis: Place the microcentrifuge tube in a heat block at 100°C for 10 minutes to lyse the bacterial cells.
-
Centrifugation: Centrifuge the lysate at 10,000-14,000 x g for 5 minutes to pellet the cell debris.
-
Template Collection: Carefully transfer the supernatant containing the genomic DNA to a new sterile microcentrifuge tube. This supernatant will serve as the DNA template for the PCR reactions.
-
Storage: The extracted DNA can be used immediately or stored at -20°C for later use.
Conventional Multiplex PCR for Carbapenemase Genes
This protocol is for the simultaneous detection of blaKPC, blaNDM, blaVIM, blaIMP, and blaOXA-48.
Materials:
-
DNA Template (from bacterial isolate)
-
Multiplex PCR Master Mix (2x)
-
Forward and Reverse Primers for each gene target (see Table 3)
-
Nuclease-free water
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
Table 3: Example Primer Sequences for Multiplex PCR
| Gene Target | Primer Name | Sequence (5' to 3') | Amplicon Size (bp) |
| blaKPC | KPC-F | TCGCTAAACTCGAACAGG | ~785 |
| KPC-R | TTACTGCCCGTTGACGCCCAATCC | ||
| blaNDM | NDM-RT-F | ACACCAGTGACAATATCACCG | ~82 |
| NDM-RT-R | TTGGCCTTGCTGTCCTTG | ||
| blaVIM | VIM-F | AGTGGTGAGTATCCGACAG | ~261 |
| VIM-R | ATGAAAGTGCGTGGAGAC | ||
| blaIMP | IMP-RT-F | GAGTGGCTTAATTCTCRATC | ~188 |
| IMP-UR1 | GGYARCCAAACCACTASGTTATCT | ||
| blaOXA-48 | O48-RT-F | TGTTTTTGGTGGCATCGAT | ~220 |
| O48-RT-R | GTAAMRATGCTTGGTTCGC |
Note: Primer sequences can vary between different published protocols. It is essential to validate the chosen primers for specificity and efficiency.
PCR Reaction Setup (25 µL total volume):
| Component | Final Concentration | Volume |
| 2x Multiplex PCR Master Mix | 1x | 12.5 µL |
| Forward Primer Mix (all genes) | 0.2 µM each | 1.0 µL |
| Reverse Primer Mix (all genes) | 0.2 µM each | 1.0 µL |
| DNA Template | ~50 ng | 2.0 µL |
| Nuclease-free water | - | to 25 µL |
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 30 seconds | 35 |
| Annealing | 55 | 30 seconds | |
| Extension | 72 | 45 seconds | |
| Final Extension | 72 | 10 minutes | 1 |
| Hold | 4 | ∞ |
Analysis of Results:
-
Prepare a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or a safer alternative).
-
Load the PCR products alongside a DNA ladder of appropriate size.
-
Run the gel at a constant voltage until sufficient separation of the DNA fragments is achieved.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size for a particular gene indicates a positive result.
Real-Time PCR (qPCR) for Carbapenemase Genes
This section provides protocols for both SYBR Green and TaqMan-based qPCR assays.
3.1 SYBR Green-Based qPCR Protocol
Materials:
-
DNA Template
-
2x SYBR Green qPCR Master Mix
-
Forward and Reverse Primers for each gene target (see Table 3 or other validated primers)
-
Nuclease-free water
-
Real-Time PCR instrument
qPCR Reaction Setup (20 µL total volume):
| Component | Final Concentration | Volume |
| 2x SYBR Green qPCR Master Mix | 1x | 10.0 µL |
| Forward Primer | 0.4 µM | 0.8 µL |
| Reverse Primer | 0.4 µM | 0.8 µL |
| DNA Template | ~50 ng | 2.0 µL |
| Nuclease-free water | - | 6.4 µL |
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute | |
| Melt Curve Analysis | (Refer to instrument guidelines) | 1 |
Analysis of Results:
-
Amplification Curve: A sigmoidal amplification curve indicates successful amplification of the target gene.
-
Ct Value: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. Lower Ct values generally indicate a higher initial amount of the target DNA.
-
Melt Curve Analysis: A single, sharp peak at the expected melting temperature (Tm) of the amplicon confirms the specificity of the PCR product.
3.2 TaqMan Probe-Based qPCR Protocol
Materials:
-
DNA Template
-
2x TaqMan Gene Expression Master Mix
-
Forward and Reverse Primers for each gene target
-
TaqMan Probe for each gene target (labeled with a fluorophore and a quencher)
-
Nuclease-free water
-
Real-Time PCR instrument
qPCR Reaction Setup (20 µL total volume):
| Component | Final Concentration | Volume |
| 2x TaqMan Gene Expression Master Mix | 1x | 10.0 µL |
| Forward Primer | 400 nM | 0.8 µL |
| Reverse Primer | 400 nM | 0.8 µL |
| TaqMan Probe | 200 nM | 0.4 µL |
| DNA Template | ~50 ng | 2.0 µL |
| Nuclease-free water | - | 6.0 µL |
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| UNG Activation (optional) | 50 | 2 minutes | 1 |
| Initial Denaturation | 95 | 5 minutes | 1 |
| Denaturation | 95 | 15 seconds | 45 |
| Annealing/Extension | 60 | 1 minute |
Analysis of Results:
-
Amplification Curve and Ct Value: Similar to the SYBR Green method, the presence of a sigmoidal amplification curve and the corresponding Ct value indicate a positive result.
-
Multiplexing: Different TaqMan probes can be labeled with distinct fluorophores, allowing for the detection of multiple gene targets in a single reaction well.
Visualizations
Caption: General workflow for PCR-based detection of this compound resistance genes.
Caption: Logical flow of a multiplex PCR for carbapenemase gene detection.
Quality Control
To ensure the reliability of PCR results, the following controls should be included in each run:
-
Positive Control: A known DNA sample containing the target carbapenemase gene(s). This control verifies that the PCR reagents and thermal cycling conditions are optimal for amplification.
-
Negative Control (No Template Control - NTC): A reaction containing all the PCR components except for the DNA template. This control is used to detect any contamination of the PCR reagents.
-
Internal Control (for qPCR): A non-target DNA sequence that is co-amplified with the target gene. This control helps to identify PCR inhibition in the sample.
Conclusion
PCR-based methods are powerful tools for the rapid and accurate detection of this compound resistance genes. The choice of a specific PCR format will depend on the laboratory's resources and the specific clinical or research question. The protocols and data presented in these application notes provide a comprehensive guide for the implementation of these essential diagnostic techniques. It is imperative to properly validate any in-house developed PCR assay and to follow strict quality control measures to ensure the accuracy of the results.
References
- 1. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Novel Multiplex Real-Time PCR Assay for Rapid Detection of Carbapenemase Genes in this compound-Resistant Enterobacterales Isolates and Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of TaqMan real-time polymerase chain reaction for the detection of the newly emerging form of this compound resistance gene in clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time PCR for Detection of NDM-1 Carbapenemase Genes from Spiked Stool Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of phenotypic and PCR methods for detection of carbapenemases production by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of phenotypic and PCR methods for detection of carbapenemases production by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid 65-min SYBR-Green PCR Assay for this compound Resistant Klebsiella and Acinetobacter Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Rapid Carbapenemase Identification Using Immunochromatographic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Gram-negative bacteria poses a significant global health threat, limiting therapeutic options for severe infections.[1][2] The production of carbapenemase enzymes is the most significant mechanism of resistance. Rapid and accurate identification of carbapenemase-producing organisms (CPOs) is crucial for effective patient management, infection control, and to guide appropriate antibiotic therapy.[1][2][3][4][5][6] Immunochromatographic assays (ICAs), also known as lateral flow assays (LFAs), have emerged as a valuable tool for the rapid detection of the most prevalent carbapenemases, offering a cost-effective and user-friendly alternative to molecular methods.[1][7][8] These assays are designed to detect the "big five" carbapenemases: Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-beta-lactamase (NDM), Verona integron-encoded metallo-beta-lactamase (VIM), imipenemase (IMP), and oxacillinase-48-like (OXA-48-like).[8][9][10][11][12]
Principle of the Assay
Immunochromatographic assays for carbapenemase detection are solid-phase immunoassays based on the principle of lateral flow. The test strip contains a sample pad, a conjugate pad, a nitrocellulose membrane with test and control lines, and an absorbent pad.
-
Sample Application: A suspension of the bacterial colony or a prepared clinical sample is applied to the sample pad.
-
Conjugate Release: The sample migrates to the conjugate pad, which contains specific monoclonal antibodies against the target carbapenemases, conjugated to colored nanoparticles (e.g., gold nanoparticles). If carbapenemase antigens are present in the sample, they bind to these conjugated antibodies.
-
Migration and Capture: The antigen-antibody-conjugate complexes migrate along the nitrocellulose membrane via capillary action.
-
Test Line: The membrane is striped with immobilized monoclonal antibodies specific to each carbapenemase at distinct locations (the test lines). When the complex reaches the corresponding test line, it is captured by the immobilized antibodies, resulting in the formation of a visible colored line.
-
Control Line: The control line contains antibodies that bind to the migrating conjugate, regardless of the presence of the target antigen, indicating that the test has run correctly.
A positive result is indicated by the presence of both a test line and the control line, while a negative result shows only the control line. The absence of the control line indicates an invalid test.[12]
Commercial Assays and Performance Data
Several commercial immunochromatographic assays are available for the detection of carbapenemases. The performance of these assays can vary depending on the carbapenemase type and the bacterial species being tested. Below is a summary of performance data for some commonly evaluated assays.
| Assay | Carbapenemase Target | Bacterial Isolate Type | Sensitivity (%) | Specificity (%) | Reference |
| NG-Test CARBA 5 | KPC, NDM, VIM, IMP, OXA-48-like | Enterobacterales | 98 - 100 | 100 | [8][9][10] |
| P. aeruginosa & A. baumannii | 100 | 100 | [9][10] | ||
| Enterobacterales (from blood cultures) | 100 | 100 | [3][11] | ||
| RESIST-4 O.K.N.V. | KPC, NDM, VIM, OXA-48-like | Enterobacterales | 100 | 100 | [13][14] |
| Genobio K.N.I.V.O. Detection K-Set | KPC, NDM, VIM, IMP, OXA-48-like | Enterobacterales | 98.5 | 100 | [9][10] |
| P. aeruginosa & A. baumannii | 100 | 100 | [9][10] | ||
| O.K.N.V.I. RESIST-5 ICT | KPC, NDM, OXA-48, VIM, IMP | Broth-enriched rectal swabs | 100 | 100 | [1][7] |
Experimental Protocols
Protocol 1: Carbapenemase Detection from Bacterial Colonies
This protocol describes the general procedure for detecting carbapenemases from isolated bacterial colonies grown on agar (B569324) plates.
Materials:
-
Immunochromatographic assay kit (e.g., NG-Test CARBA 5)
-
Bacterial colonies of the test isolate grown on appropriate agar medium (e.g., Mueller-Hinton agar)
-
Extraction buffer (provided with the kit)
-
Sterile inoculation loops or swabs
-
Pipette
-
Timer
Procedure:
-
Allow the assay device and extraction buffer to reach room temperature.
-
Using a sterile inoculation loop, collect one to five bacterial colonies from an 18-24 hour culture.
-
Suspend the colonies in the extraction buffer provided with the kit. The volume of buffer will be specified in the manufacturer's instructions (typically 100-200 µL).
-
Vortex the suspension vigorously to ensure proper mixing and lysis of the bacteria to release the enzymes.
-
Using a pipette, add the specified volume of the bacterial suspension (typically 100 µL) to the sample well of the assay cassette.[12]
-
Start the timer.
-
Read the results within the time frame specified by the manufacturer (usually 15 minutes).[8][9][10] Do not interpret the results after the recommended time, as false positives may occur.
Interpretation of Results:
-
Positive: A colored line appears at the control line (C) and at one or more of the test lines (e.g., KPC, NDM, VIM, IMP, OXA-48).
-
Negative: A colored line appears only at the control line (C).
-
Invalid: No line appears at the control line (C). The test should be repeated with a new device.
Protocol 2: Carbapenemase Detection from Broth-Enriched Rectal Swabs
This protocol is adapted for the screening of carbapenemase-producing Enterobacterales from rectal swabs after an enrichment step.[1][7]
Materials:
-
Immunochromatographic assay kit (e.g., O.K.N.V.I. RESIST-5 ICT)
-
Rectal swab specimen
-
Enrichment broth (e.g., Brain-Heart Infusion (BHI) broth)
-
Incubator at 37°C
-
Centrifuge
-
Extraction buffer (provided with the kit)
-
Pipettes
-
Timer
Procedure:
-
Inoculate the rectal swab into a tube containing enrichment broth (e.g., 5 mL of BHI broth).
-
Incubate the broth at 37°C for a specified period (e.g., 6 hours). Optimal performance has been reported with a 6-hour incubation without meropenem.[1][7]
-
After incubation, transfer a portion of the broth (e.g., 1 mL) to a microcentrifuge tube.
-
Centrifuge the tube to pellet the bacterial cells (e.g., at 10,000 x g for 5 minutes).
-
Discard the supernatant.
-
Resuspend the bacterial pellet in the extraction buffer provided with the kit.
-
Proceed with steps 5-7 of Protocol 1 for the immunochromatographic assay.
Visualizations
Caption: Experimental workflow for immunochromatographic carbapenemase detection.
Caption: Logical flow for interpreting immunochromatographic assay results.
References
- 1. Validation of immunochromatographic test in broth-enriched rectal swab specimens | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Lateral flow immunochromatographic assay for rapid screening of faecal carriage of carbapenemase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Comparison of Lateral Flow Immunochromatography and Phenotypic Assays to PCR for the Detection of Carbapenemase-Producing Gram-Negative Bacteria, a Multicenter Experience in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Performance evaluation of the NG-TEST CARBA 5 and Genobio K.N.I.V.O. detection K-Set lateral flow assays for the detection of carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Rapid Immunochromatographic Tests for the Direct Detection of Extended Spectrum Beta-Lactamases and Carbapenemases in Enterobacterales Isolated from Positive Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplex lateral flow immunochromatographic assay is an effective method to detect carbapenemases without risk of OXA-48-like cross reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. scilit.com [scilit.com]
Application Notes and Protocols for In Vivo Animal Models in Carbapenem Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing common animal models to evaluate the in vivo efficacy of carbapenem antibiotics. The information is intended to guide researchers in selecting appropriate models and designing robust experiments to assess the pharmacodynamic and therapeutic potential of novel this compound agents against clinically relevant bacterial pathogens.
Introduction
Carbapenems are a class of broad-spectrum β-lactam antibiotics that play a critical role in treating severe infections caused by multidrug-resistant bacteria.[1][2] However, the emergence and spread of this compound resistance, particularly among Gram-negative pathogens like Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii, pose a significant threat to global public health.[3][4] Consequently, there is an urgent need for the development of new carbapenems and therapeutic strategies to combat these resistant organisms.
In vivo animal models are indispensable tools in the preclinical development of new antimicrobial agents.[5][6] They provide a platform to study the complex interactions between the host, the pathogen, and the antimicrobial agent, which cannot be fully replicated by in vitro testing.[5] These models are essential for determining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy, establishing optimal dosing regimens, and predicting clinical success.[7]
This document outlines the methodologies for four widely used murine models for assessing this compound efficacy: the neutropenic thigh infection model, the pneumonia model, the sepsis (peritonitis) model, and the urinary tract infection (UTI) model.
Key Animal Models for this compound Efficacy
Neutropenic Thigh Infection Model
The neutropenic thigh infection model is a standardized and highly reproducible model for evaluating the bactericidal activity of antibiotics in the absence of a significant host immune response.[8] This model is particularly useful for determining PK/PD indices such as the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) that correlate with bacterial killing.[1][9]
Experimental Workflow:
Caption: Workflow for the Neutropenic Thigh Infection Model.
Protocol: Neutropenic Thigh Infection Model
-
Animal Selection: Use specific-pathogen-free female mice (e.g., BALB/c or C3H/HeJ), weighing approximately 22 ± 2 g.
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) intraperitoneally at a dose of 150 mg/kg four days prior to infection.[10]
-
Administer a second dose of 100 mg/kg one day before infection to maintain neutropenia.[10]
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain of interest (e.g., Acinetobacter baumannii, Klebsiella pneumoniae) overnight on appropriate agar (B569324) plates.
-
Prepare a bacterial suspension in sterile saline to a concentration of approximately 107 CFU/mL.[10]
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of each mouse.[10]
-
-
This compound Administration:
-
Initiate treatment 2 hours post-infection.
-
Administer the this compound (and comparator agents) via subcutaneous or intraperitoneal injection at various dosing regimens.
-
-
Endpoint Measurement:
-
At 24 hours after the start of treatment, euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the tissue in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[8]
-
Quantitative Data Summary: Neutropenic Thigh Model
| Pathogen | This compound | Dosing Regimen | Bacterial Load Reduction (log10 CFU/thigh) vs. Control | Reference |
| A. baumannii | Doripenem, Meropenem, Imipenem | Varied to achieve different fT>MIC | Stasis at fT>MIC of 23.7% | [1][9] |
| A. baumannii | Doripenem, Meropenem, Imipenem | Varied to achieve different fT>MIC | 1-log reduction at fT>MIC of 32.8% | [1][9] |
| A. baumannii | Doripenem, Meropenem, Imipenem | Varied to achieve different fT>MIC | 2-log reduction at fT>MIC of 47.5% | [1][9] |
| NDM-1 producing E. coli | Doripenem (high-dose, prolonged infusion) | Human-simulated | >1 log10 CFU reduction | [10][11] |
| NDM-1 producing E. coli | Ertapenem | Human-simulated | >1 log10 CFU reduction | [10][11] |
Pneumonia Model
The murine pneumonia model mimics lower respiratory tract infections and is crucial for evaluating antibiotic efficacy in a clinically relevant setting.[12][13] This model allows for the assessment of drug penetration into lung tissue and the impact of the host immune response on treatment outcomes.
Experimental Workflow:
Caption: Workflow for the Murine Pneumonia Model.
Protocol: Pneumonia Model
-
Animal Selection: Use female BALB/c mice (6-8 weeks old).
-
Immunosuppression (Optional): For certain pathogens or to create a more severe infection, mice can be rendered neutropenic as described in the thigh infection model.[13]
-
Bacterial Inoculum Preparation:
-
Grow the desired bacterial strain (e.g., K. pneumoniae, P. aeruginosa) to mid-log phase in an appropriate broth.
-
Wash and resuspend the bacteria in sterile saline to a final concentration of approximately 109 CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Instill 50 µL of the bacterial suspension intranasally.[12]
-
-
This compound Administration:
-
Begin treatment at a predetermined time post-infection (e.g., 6 hours).
-
Administer carbapenems via subcutaneous or intraperitoneal routes.
-
-
Endpoint Measurement:
-
Survival: Monitor animals daily for mortality for a specified period (e.g., 7 days).
-
Bacterial Load: At various time points (e.g., 24, 48 hours), euthanize subsets of mice, aseptically remove the lungs, homogenize, and plate for CFU enumeration.[12]
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain (e.g., with hematoxylin (B73222) and eosin) to assess inflammation and tissue damage.[12]
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in lung homogenates or serum via ELISA.[12]
-
Quantitative Data Summary: Pneumonia Model
| Pathogen | This compound | Dosing Regimen | Bacterial Load Reduction (log10 CFU/g lung) vs. Control | Other Key Findings | Reference |
| ESBL-producing K. pneumoniae | Doripenem | Not specified | ~2.0 (at 48h) | Reduced LPS endotoxin (B1171834) release, increased IL-6 | [12] |
| ESBL-producing K. pneumoniae | Meropenem | Not specified | ~1.5 (at 48h) | Higher endotoxin release than doripenem | [12] |
| ESBL-producing K. pneumoniae | Imipenem | Not specified | ~1.5 (at 48h) | Higher endotoxin release than doripenem | [12] |
| This compound-resistant A. baumannii | Rifampicin + Imipenem | Not specified | Significant reduction vs. control | Combination therapy was effective | [13] |
Sepsis (Peritonitis) Model
The sepsis model, typically induced by intraperitoneal injection of bacteria, mimics a systemic infection leading to bacteremia and dissemination to various organs.[14][15][16] This model is valuable for assessing the ability of carbapenems to prevent mortality and clear bacteria from the bloodstream and distant sites like the spleen.
Experimental Workflow:
Caption: Workflow for the Murine Sepsis (Peritonitis) Model.
Protocol: Sepsis (Peritonitis) Model
-
Determination of Lethal Dose: First, determine the minimum lethal dose (MLD) of the bacterial strain that causes a defined mortality rate within a specific timeframe.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline or with an adjuvant like mucin to the desired MLD concentration.
-
Infection:
-
Inject approximately 0.5 mL of the bacterial inoculum intraperitoneally.[17]
-
-
This compound Administration:
-
Initiate treatment 2 hours post-infection.[17]
-
Administer carbapenems via intramuscular or intraperitoneal injection.
-
-
Endpoint Measurement:
-
Survival: Monitor mortality over a period of up to 7 days.
-
Bacterial Load: At 24 hours post-treatment, euthanize the mice.[17]
-
Collect blood via cardiac puncture for quantitative blood cultures (CFU/mL).[15]
-
Aseptically remove the spleen, homogenize, and plate for CFU enumeration (CFU/gram).[15][16]
-
Quantitative Data Summary: Sepsis Model
| Pathogen (Carbapenemase) | Treatment | Spleen Bacterial Load (log10 CFU/g) | Blood Bacterial Load (log10 CFU/mL) | Mortality (%) | Reference |
| A. baumannii (OXA-23) | Control | 7.96 | 4.88 | 100 | [15] |
| A. baumannii (OXA-23) | Imipenem | 7.02 | 4.70 | 100 | [15] |
| A. baumannii (OXA-23) | Meropenem | 6.51 | 3.51 | 83.3 | [15] |
| A. baumannii (OXA-23) | Imipenem + Meropenem | 5.89 | 2.50 | 50 | [15][16] |
| A. baumannii (OXA-58) | Control | 7.50 | 3.84 | 100 | [15] |
| A. baumannii (OXA-58) | Imipenem | 6.45 | 3.20 | 80 | [15] |
| A. baumannii (OXA-58) | Meropenem | 5.80 | 2.90 | 60 | [15] |
| A. baumannii (OXA-58) | Imipenem + Meropenem | 5.40 | 2.80 | 40 | [15][16] |
Urinary Tract Infection (UTI) Model
The ascending UTI model in mice is used to evaluate the efficacy of antibiotics in treating infections of the bladder and kidneys.[18][19] This model is particularly relevant given the increasing prevalence of this compound-resistant Enterobacteriaceae causing UTIs.[3]
Experimental Workflow:
Caption: Workflow for the Murine Urinary Tract Infection Model.
Protocol: Ascending Urinary Tract Infection Model
-
Animal Selection and Preparation:
-
Use female C3H/HeJ mice (22 ± 2 g).
-
Provide mice with drinking water containing 5% glucose for 7 days prior to infection and for the duration of the study to promote bacterial growth.[18]
-
-
Bacterial Inoculum Preparation:
-
Prepare an inoculum of the uropathogenic strain (e.g., KPC-producing E. coli or K. pneumoniae) to a concentration of 8–9 Log10 CFU in 40-50 µL.[18]
-
-
Infection:
-
Anesthetize the mice.
-
Introduce the bacterial inoculum directly into the bladder via a catheter inserted through the urethra.[18] The bacteria will then ascend to the kidneys.
-
-
This compound Administration:
-
Endpoint Measurement:
-
Euthanize mice at the end of the treatment period.
-
Aseptically harvest the kidneys and/or bladder.
-
Homogenize the organs in sterile PBS, serially dilute, and plate to determine the bacterial burden (CFU/organ).[18]
-
Quantitative Data Summary: UTI Model
| Pathogen (Carbapenemase) | Treatment | Dosing Regimen (mg/kg, q2hr) | Bacterial Load Reduction in Kidneys (log10 CFU) vs. Day 4 Control | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | K. pneumoniae (KPC-2) | Meropenem | 100 | < 1 |[18] | | K. pneumoniae (KPC-2) | Meropenem + RPX7009 | 100 + 50 | 2.20 - 2.79 |[18] | | K. pneumoniae (KPC-2) | Meropenem | 300 | < 1 |[18] | | K. pneumoniae (KPC-2) | Meropenem + RPX7009 | 300 + 50 | 2.20 - 2.79 |[18] |
Humane Endpoints in Animal Studies
The ethical treatment of animals in research is paramount. For all infectious disease models, humane endpoints should be established to minimize pain and distress.[20][21] These endpoints should be scientifically valid and accurately predict the outcome of the experiment.[20]
Key Indicators for Humane Endpoints:
-
Weight Loss: A predetermined amount of weight loss (e.g., 15-20% of baseline body weight) is a cardinal indicator of disease severity.[20][21][22]
-
Body Temperature: A significant decrease in body temperature (hypothermia) can be predictive of mortality.[20][23] For example, a drop of more than 4-6°C has been correlated with death in several infection models.[20]
-
Clinical Signs: A cumulative clinical scoring system can be used to assess animal appearance, behavior, hydration status, and respiration.[23] Reaching a predefined score can trigger euthanasia.
Researchers must work closely with the Institutional Animal Care and Use Committee (IACUC) and laboratory animal veterinarians to define and implement appropriate humane endpoints for their specific study protocols.[20]
References
- 1. Characterizing In Vivo Pharmacodynamics of Carbapenems against Acinetobacter baumannii in a Murine Thigh Infection Model To Support Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Resistant Enterobacteriaceae in Urinary Tract Infections: From Biological Insights to Emerging Therapeutic Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. In vivo studies on antibiotic combination for the treatment of this compound-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Comparative pharmacokinetics of the carbapenems: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vivo Efficacy of Human Simulated Regimens of Carbapenems and Comparator Agents against NDM-1-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Effects of Carbapenems on Bacterial Load and Host Immune Response in a Klebsiella pneumoniae Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. idus.us.es [idus.us.es]
- 15. academic.oup.com [academic.oup.com]
- 16. Efficacy of dual this compound treatment in a murine sepsis model of infection due to carbapenemase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. unthsc.edu [unthsc.edu]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. How “Humane” Is Your Endpoint?—Refining the Science-Driven Approach for Termination of Animal Studies of Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Longitudinal temperature measurement can determine humane endpoints in BALB/c mouse models of ESKAPEE infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Carbapenems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, making them crucial for treating severe bacterial infections. Therapeutic drug monitoring (TDM) and pharmacokinetic studies of carbapenems are essential for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust, reliable, and widely used analytical technique for the quantification of carbapenems in various biological matrices and pharmaceutical formulations.[1][2][3] This document provides detailed application notes and standardized protocols for the quantification of common carbapenems: Meropenem (B701), Ertapenem, Doripenem, and Imipenem/Cilastatin.
General Principles of Carbapenem Quantification by HPLC
The quantification of carbapenems by reversed-phase HPLC typically involves several key steps: sample preparation to remove interfering substances, chromatographic separation on a stationary phase (commonly C18 or C8), elution with a mobile phase (often a mixture of acetonitrile (B52724) and a buffer), and detection using a UV detector at a wavelength where the this compound molecule exhibits maximum absorbance.[1][2][4] Method validation according to International Conference on Harmonization (ICH) guidelines is crucial to ensure the reliability of the results.[1][2][4]
Experimental Workflow Overview
The general workflow for this compound analysis by HPLC is depicted below. This process includes sample collection and preparation, followed by chromatographic separation and data analysis.
References
- 1. jptcp.com [jptcp.com]
- 2. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of three this compound antibiotics in plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
Application Notes and Protocols for Carbapenem Stability Testing in Laboratory Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. They are often reserved for treating severe infections, particularly those caused by multidrug-resistant organisms. The efficacy of carbapenems is intrinsically linked to their chemical stability, as degradation of the core β-lactam ring renders the antibiotic inactive. In the research and drug development setting, understanding the stability of carbapenems in various laboratory media is crucial for accurate antimicrobial susceptibility testing, in vitro pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the development of new formulations.
These application notes provide a comprehensive overview of carbapenem stability in commonly used laboratory media, detailed protocols for stability assessment, and a visual representation of the primary degradation pathway.
Data Presentation: this compound Stability in Laboratory Media
The stability of carbapenems is influenced by factors such as the specific this compound, the composition and pH of the medium, temperature, and the presence of supplements. The following tables summarize the quantitative stability data for several key carbapenems in Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA), two of the most common media for antimicrobial susceptibility testing. Stability is generally defined as the time point at which at least 90% of the initial concentration of the drug remains.
Table 1: Stability of Carbapenems in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) at 36°C (pH 7.25)
| This compound | Degradation Half-Life (hours)[1] |
| Imipenem | 16.9[1] |
| Meropenem | 46.5[1] |
| Doripenem | 40.6[1] |
| Biapenem | 20.7[1] |
| Ertapenem | Data not available in this medium, but generally less stable than meropenem. |
Table 2: Stability of Carbapenems in Mueller-Hinton Agar (MHA) at 37°C
| This compound | Degradation Half-Life (hours)[1] |
| Imipenem | 21.8[1] |
| Meropenem | 64.6[1] |
| Doripenem | 57.9[1] |
| Biapenem | 31.6[1] |
| Ertapenem | Data not available in this medium. |
Table 3: Stability of Ertapenem in Intravenous Solutions (as a proxy for aqueous stability)
| Solution | Concentration | Temperature | Stability (≥90% remaining) |
| 0.9% Sodium Chloride | 100 mg/mL | Room Temperature (23°C) | ~30 minutes[2] |
| 0.9% Sodium Chloride | 100 mg/mL | Refrigerated (4°C) | 48 hours[3][4] |
| 0.9% Sodium Chloride | 10 mg/mL | Room Temperature (25°C) | Longer than 20 mg/mL concentration[5][6] |
| 0.9% Sodium Chloride | 20 mg/mL | Room Temperature (25°C) | Less stable than 10 mg/mL concentration[5][6] |
| 5% Dextrose | Not specified | Not specified | Less stable than in sodium chloride solutions[5][6] |
Visualizations
This compound Degradation Pathway
The primary mechanism of this compound degradation in aqueous media is the hydrolysis of the β-lactam ring. This process involves the cleavage of the amide bond within the four-membered ring, leading to the formation of an inactive, ring-opened product.
Caption: General hydrolysis pathway of the this compound β-lactam ring.
Experimental Workflow for this compound Stability Testing
A typical workflow for assessing the stability of a this compound in a laboratory medium involves sample preparation, incubation under controlled conditions, and analysis at various time points to determine the remaining concentration of the active drug.
Caption: Workflow for this compound stability testing.
Experimental Protocols
Protocol 1: Stability Testing of Carbapenems in Broth Medium using High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to quantify the chemical stability of a this compound in a liquid laboratory medium over time.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile, HPLC-grade water
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Sterile microcentrifuge tubes
-
Incubator
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of the this compound analytical standard.
-
Dissolve the standard in sterile, HPLC-grade water to a known concentration (e.g., 1 mg/mL). This should be prepared fresh on the day of the experiment.
-
-
Preparation of Test Solutions:
-
Aseptically dilute the this compound stock solution in CA-MHB to the desired final concentration (e.g., 20 µg/mL).
-
Prepare a sufficient volume to allow for sampling at all time points.
-
Vortex gently to ensure homogeneity.
-
-
Incubation and Sampling:
-
Place the test solution in a calibrated incubator at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) of the test solution.
-
The time 0 sample should be taken immediately after preparation.
-
Immediately transfer the aliquot to a microcentrifuge tube and freeze at -80°C until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of phosphate buffer and acetonitrile. The exact ratio will depend on the specific this compound and column and should be optimized. A common mobile phase for carbapenems is a gradient of phosphate buffer and methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: As prepared above.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 298 nm, as this is a common absorbance maximum for carbapenems.
-
Injection Volume: Typically 20 µL.
-
-
Sample Preparation for HPLC: Thaw the frozen samples. Centrifuge to pellet any broth components. Dilute the supernatant with the mobile phase to a concentration within the linear range of the calibration curve.
-
Calibration Curve: Prepare a series of standards of the this compound in the mobile phase at known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared samples from the stability study into the HPLC system.
-
-
Data Analysis:
-
Determine the concentration of the this compound in each sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Plot the percentage remaining versus time to visualize the degradation profile. The stability is often defined as the time at which the concentration falls below 90% of the initial concentration.
-
Protocol 2: Bioactivity Assessment of Carbapenems in Broth Medium using Broth Microdilution
This protocol assesses the biological activity of a this compound over time by determining its Minimum Inhibitory Concentration (MIC) against a quality control bacterial strain. An increase in the MIC over time indicates a loss of bioactivity.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Quality control bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound-Containing Broth:
-
Prepare a solution of the this compound in CA-MHB at a concentration twice the highest desired final concentration.
-
Incubate this solution at the desired temperature (e.g., 37°C).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, suspend several colonies of the quality control strain in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
MIC Assay at Time 0:
-
Immediately after preparing the this compound-containing broth, perform a serial two-fold dilution in a 96-well microtiter plate with fresh CA-MHB.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Determine the MIC, which is the lowest concentration of the this compound that completely inhibits visible bacterial growth.
-
-
MIC Assay at Subsequent Time Points:
-
At predetermined time points (e.g., 4, 8, 12, 24 hours) during the incubation of the this compound-containing broth, repeat the MIC assay as described in step 3, using the aged this compound solution for the initial dilutions.
-
-
Data Analysis:
-
Compare the MIC values obtained at each time point. An increase in the MIC indicates degradation of the this compound and a loss of its bioactivity.
-
References
- 1. View of Stability of Ertapenem 100 mg/mL at Room Temperature | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Ertapenem 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Automated Carbapenem Susceptibility Testing: Vitek® & MicroScan® Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of two leading automated systems for antimicrobial susceptibility testing (AST), bioMérieux's Vitek® 2 and Beckman Coulter's MicroScan® WalkAway system, with a specific focus on their application in carbapenem susceptibility testing for Enterobacterales. The document includes comparative performance data, detailed experimental protocols, and workflow diagrams to guide laboratory professionals in the effective use of these platforms for the detection of this compound resistance.
Introduction to Automated this compound Susceptibility Testing
The rise of this compound-resistant Enterobacterales (CRE) poses a significant global health threat, necessitating rapid and accurate detection methods to guide patient treatment and infection control measures.[1][2] Automated systems like the Vitek® 2 and MicroScan® WalkAway are widely used in clinical microbiology laboratories for bacterial identification (ID) and AST.[3][4] These systems provide standardized, high-throughput testing and incorporate expert systems to aid in the interpretation of complex resistance phenotypes.[5][6]
This document outlines the principles, protocols, and performance characteristics of these two systems in the context of this compound testing.
System Overviews
Vitek® 2 System (bioMérieux)
The Vitek® 2 system utilizes a fluorescence-based technology with plastic reagent cards containing 64 wells. Each well contains an individual test substrate. For susceptibility testing, the cards contain various antibiotics at different concentrations. The system monitors bacterial growth in the presence of these antibiotics over time to determine the minimum inhibitory concentration (MIC). The Vitek® 2 Advanced Expert System™ (AES) is a sophisticated software that analyzes the MIC patterns to infer resistance mechanisms, such as the presence of carbapenemases.[1][5][7] More recent developments include the bioMérieux Advanced Reporting Tool (bioART) expert rules, designed to work with AES to predict specific carbapenemase classes like KPC, MBL, and OXA-48-like enzymes.[5][8][9]
MicroScan® WalkAway System (Beckman Coulter)
The MicroScan® WalkAway system employs broth microdilution, the reference standard method, in its panels.[4][10] These panels contain micro-wells with dehydrated antibiotics that are rehydrated with a standardized bacterial suspension. The system incubates the panels and reads them photometrically to detect bacterial growth, thereby determining the MIC.[11] MicroScan® panels are available in various configurations to accommodate different laboratory needs and formularies.[12][13] The system's software also includes alerts for potential resistance mechanisms based on the observed phenotype.[1]
Performance Data for Carbapenemase Detection
The performance of automated systems in detecting this compound resistance can vary depending on the specific resistance mechanism, the bacterial species, and the breakpoints used for interpretation (e.g., CLSI or EUCAST).[1][14][15][16] Below is a summary of performance data from comparative studies.
| System & Panel/Card | Sensitivity (%) | Specificity (%) | Very Major Errors (VME) (%) | Major Errors (ME) (%) | Reference |
| Vitek 2 (AES) | 74 | 38 | N/A | N/A | [1][17] |
| Vitek 2 (AES + bioART) | 96 | 83 | N/A | N/A | [5][8] |
| Vitek 2 (AST-N202 Card - Ertapenem) | 100 | 89.8 | N/A | N/A | [18][19] |
| Vitek 2 (AST-N202 Card - Imipenem) | 93 | 89.8 | N/A | N/A | [18][19] |
| Vitek 2 (AST-N202 Card - Meropenem) | 95.3 | 89.8 | N/A | N/A | [18][19] |
| MicroScan (NM36 Panel) | 85 | 6 | N/A | N/A | [1] |
| MicroScan (NBC39 Panel) | 82 | 19 | N/A | N/A | [1] |
| MicroScan (Ertapenem) | 86.7 | N/A | N/A | N/A | [3] |
| MicroScan (Imipenem) | <65 | 60.9 | N/A | N/A | [3] |
| MicroScan (Meropenem) | <65 | N/A | N/A | N/A | [3] |
Note: Sensitivity and specificity can vary significantly based on the specific carbapenemase genotypes included in the study. For example, OXA-48 producers are often poorly detected by phenotypic methods.[1][17] VME (a susceptible result from the system when the reference method is resistant) and ME (a resistant result from the system when the reference method is susceptible) are critical performance metrics.
Experimental Protocols
The following are generalized protocols for performing this compound susceptibility testing on the Vitek® 2 and MicroScan® WalkAway systems. Users must refer to the manufacturer's specific instructions for use for the particular test card or panel being used.
General Specimen and Isolate Preparation (Applicable to both systems)
-
Isolate Culture: Subculture the bacterial isolate to be tested onto a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar with 5% Sheep Blood) to obtain a pure culture.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Quality Control: Concurrently, subculture quality control (QC) strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™) as per laboratory protocol.[20][21]
Vitek® 2 Protocol
-
Inoculum Preparation:
-
Aseptically select several morphologically similar colonies from the pure culture plate.
-
Emulsify the colonies in 3.0 mL of sterile saline (0.45% to 0.50%) in a clear plastic test tube.
-
Adjust the bacterial suspension to a McFarland standard of 0.50 to 0.63 using a VITEK® 2 DensiCHEK™ instrument.
-
-
Card Inoculation:
-
Incubation and Reading:
-
The instrument incubates the card and reads each well every 15 minutes.
-
Growth is determined by the system's optical scanner measuring turbidity.
-
-
Data Analysis:
MicroScan® WalkAway Protocol
-
Inoculum Preparation (PROMPT™ System):
-
Touch 1-3 colonies with the tip of the PROMPT™ inoculation wand.
-
Transfer the bacteria into the PROMPT™ inoculum fluid and vortex. This system is designed to create a standardized inoculum without the need for a McFarland turbidity adjustment.[11][13]
-
Alternatively, a turbidity-based method can be used by preparing a bacterial suspension in sterile water or saline and adjusting it to a 0.5 McFarland standard.
-
-
Panel Inoculation:
-
Pour the standardized inoculum into a tray.
-
Using the appropriate inoculator, transfer the suspension to the wells of the MicroScan® panel (e.g., Neg MIC Panel).
-
-
Incubation and Reading:
-
Place the inoculated panel into the MicroScan® WalkAway instrument.
-
The system incubates the panels at 35 ± 1°C for 16 to 20 hours.[11]
-
The instrument automatically reads the panels by measuring turbidity or color changes to determine bacterial growth.
-
-
Data Analysis:
-
The system's software determines the MIC for each antibiotic.
-
The results are interpreted based on CLSI or EUCAST breakpoints, and the system may provide alerts for unusual resistance patterns.
-
Workflow and Logic Diagrams (Graphviz)
The following diagrams illustrate the generalized workflows for this compound susceptibility testing using automated systems and the logic of expert system interpretation.
Caption: Generalized workflow for this compound susceptibility testing.
Caption: Simplified logic for expert system this compound resistance interpretation.
Limitations and Considerations
-
Detection of Heteroresistance: Automated systems may fail to detect heteroresistance, where a subpopulation of resistant bacteria exists within a susceptible population.[2][23]
-
Performance with Specific Enzymes: The detection of certain carbapenemases, particularly OXA-48-like enzymes which may only confer elevated MICs to ertapenem, can be challenging for automated systems.[1]
-
Breakpoint Updates: Laboratories must ensure their system software is updated with the latest CLSI and/or EUCAST breakpoints, as changes can significantly impact susceptibility reporting.[14][16][24]
-
Confirmatory Testing: A flagged or unusual resistance profile from an automated system should be confirmed with an alternative method, such as a molecular test (e.g., PCR for carbapenemase genes) or a phenotypic method like the modified this compound Inactivation Method (mCIM).[18][25]
Conclusion
Vitek® 2 and MicroScan® WalkAway are powerful tools for the clinical microbiology laboratory, enabling standardized and rapid antimicrobial susceptibility testing. While both systems demonstrate good overall performance for detecting this compound resistance, they have distinct advantages and limitations.[1][26] The Vitek® 2 system offers a faster turnaround time, while the MicroScan® system is based on the gold-standard broth microdilution method.[4][26] Understanding the specific performance characteristics, adhering to strict protocols, and recognizing the need for confirmatory testing are crucial for the accurate detection of this compound resistance and the effective management of infections caused by these challenging pathogens.
References
- 1. Comparison of BD Phoenix, Vitek 2, and MicroScan Automated Systems for Detection and Inference of Mechanisms Responsible for this compound Resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Failure of the MicroScan WalkAway system to detect heteroresistance to carbapenems in a patient with Enterobacter aerogenes bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nicd.ac.za [nicd.ac.za]
- 4. DxM MicroScan WalkAway System Automates Bacterial Identifica [rapidmicrobiology.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. VITEK® 2 [biomerieux.com]
- 8. Evaluation of expert rules for carbapenemase class identification in Enterobacterales isolates using the VITEK2 susceptibility testing platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Evaluation of MicroScan WalkAway for Determination of Ceftazidime-Avibactam and Ceftolozane-Tazobactam Susceptibility in this compound-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbiology MicroScan Conventional Panels | Beckman Coulter [beckmancoulter.com]
- 13. Microbiology Conventional Panel MicroScan® - McKesson [mms.mckesson.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. jmilabs.com [jmilabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Detection of Carbapenemases in Clinical Enterobacteriaceae Isolates Using the VITEK AST-N202 Card - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Performance of Vitek 2 for Antimicrobial Susceptibility Testing of Enterobacteriaceae with Vitek 2 (2009 FDA) and 2014 CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Failure of the MicroScan WalkAway System To Detect Heteroresistance to Carbapenems in a Patient with Enterobacter aerogenes Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of Clinical & Laboratory Standards Institute standards in antimicrobial susceptibility among the carbapenemase producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of Four Carbapenemase Detection Methods for blaKPC-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Discordant Carbapenem Susceptibility Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving discordant carbapenem susceptibility results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of discordant this compound susceptibility results?
Discordant results in this compound susceptibility testing can arise from several factors, broadly categorized as either methodological or resistance-mechanism-related.
-
Methodological Variability: Discrepancies can occur between different testing systems, such as automated platforms (e.g., Vitek 2, Phoenix) versus manual methods like disk diffusion or broth microdilution (BMD).[1][2] Errors can also be introduced by variations in inoculum preparation, media quality, and incubation conditions.[3]
-
Presence of Weak Carbapenemases: Some carbapenemases, like OXA-48-like enzymes, may show only slightly elevated minimum inhibitory concentrations (MICs) that hover around the breakpoint, leading to variable interpretations.[4][5]
-
Non-Carbapenemase Mediated Resistance: Resistance mechanisms other than carbapenemase production, such as the combination of porin loss and the production of AmpC β-lactamases or Extended-Spectrum β-Lactamases (ESBLs), can lead to this compound resistance, particularly to ertapenem (B1671056).[6][7][8] This can result in a positive resistance phenotype but a negative carbapenemase test.
-
Heterogeneous Populations: A bacterial isolate may contain subpopulations with varying levels of resistance, leading to inconsistent results upon repeat testing.[9]
Q2: My automated system reports an isolate as "susceptible" to a this compound, but a phenotypic test for carbapenemase is positive. What should I do?
This is a critical discrepancy that requires further investigation. Automated systems can sometimes fail to detect resistance, especially with certain carbapenemase types like OXA-48.[10]
Recommended Action Plan:
-
Repeat Susceptibility Testing: Re-test the isolate using a reference method like broth microdilution (BMD) to confirm the MIC.
-
Confirm Carbapenemase Production: Use a secondary phenotypic method to confirm the initial result. For example, if the first test was a Carba NP test, consider performing a Modified Hodge Test (MHT) or a combination disk test.
-
Molecular Testing: If phenotypic tests confirm carbapenemase production, use PCR or whole-genome sequencing to identify the specific carbapenemase gene (e.g., blaKPC, blaNDM, blaOXA-48).[11][12][13]
Q3: A phenotypic test for carbapenemase is negative, but the isolate shows high MICs to carbapenems. What could be the reason?
High-level this compound resistance in the absence of a detectable carbapenemase often points to a combination of other resistance mechanisms.[6][8]
Possible Mechanisms:
-
Porin Loss + β-Lactamase: The most common cause is the loss or mutation of outer membrane porins, which restricts this compound entry into the cell, combined with the production of an AmpC β-lactamase or an ESBL.[7][14]
-
Efflux Pump Overexpression: Bacteria can actively pump carbapenems out of the cell through overexpressed efflux pumps.[7][14]
Troubleshooting Workflow:
Q4: Why do I see different susceptibility results for different carbapenems (e.g., resistant to ertapenem but susceptible to meropenem)?
This is a common finding, particularly with resistance mechanisms that are not potent carbapenemases.[15]
-
Ertapenem's High Sensitivity: Ertapenem is the most sensitive indicator of this compound resistance because it is more readily hydrolyzed by ESBLs and AmpC β-lactamases, especially when combined with porin loss.[4][10]
-
Carbapenemase Specificity: Some carbapenemases have preferential activity against certain carbapenems. For instance, some OXA-type enzymes may show resistance to ertapenem while appearing susceptible to imipenem (B608078) or meropenem (B701).
Troubleshooting Guides
Guide 1: Inconsistent Modified Hodge Test (MHT) Results
The Modified Hodge Test (MHT) is known for having limitations, including false-positive and false-negative results. The CLSI no longer recommends it as a reliable method for carbapenemase detection.[16]
Issue: A cloverleaf-like indentation is observed, but it is weak or indistinct.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Poor growth of indicator strain | Ensure the E. coli ATCC 25922 indicator strain is a fresh 1:10 dilution of a 0.5 McFarland suspension.[17][18] |
| Test organism produces ESBL/AmpC | High levels of ESBL or AmpC production can sometimes lead to false-positive MHT results. |
| Poor carbapenemase activity | Some carbapenemases (e.g., NDM) are membrane-bound and may not be adequately detected by the standard MHT.[19][20] |
Alternative Test: Triton Hodge Test (THT)
For improved detection of membrane-bound carbapenemases like NDM, the Triton Hodge Test (THT) can be used. This modified version of the MHT incorporates a non-ionic surfactant to enhance enzyme release.[19][20]
Guide 2: Negative Carba NP Test with a Suspected Carbapenemase Producer
While the Carba NP test is generally rapid and specific, false negatives can occur.
Issue: The test result is negative (solution remains red), but the isolate is resistant to carbapenems and other tests suggest a carbapenemase.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Weak Carbapenemase (e.g., OXA-48) | The standard Carba NP test has shown variable sensitivity for OXA-48-like carbapenemases.[21] Consider molecular testing for blaOXA-48. |
| Insufficient Bacterial Lysate | Ensure a sufficient amount of bacterial biomass (a full 1-µL loop) is used for the lysis step to release an adequate amount of enzyme.[21] |
| Incorrect pH of Solution | The initial pH of the phenol (B47542) red solution is critical. It should be adjusted to 7.8.[22][23] |
| Acinetobacter spp. | The Carba NP test has poor sensitivity for detecting carbapenemases in Acinetobacter baumannii.[5] A modified protocol or alternative tests are recommended for this species.[22] |
Carbapenemase Detection Workflow:
Quantitative Data Summary
Table 1: this compound Breakpoints for Enterobacterales (mg/L)
| Agent | CLSI (M100-ED32) | EUCAST (v 13.0) |
| S ≤ I R ≥ | S ≤ R > | |
| Ertapenem | 0.5 | 1 |
| Imipenem | 1 | 2 |
| Meropenem | 1 | 2 |
| Doripenem | 0.5 | 1 |
S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are for MIC by broth microdilution. Data sourced from CLSI and EUCAST guidelines.[5][24]
Experimental Protocols
Protocol 1: Modified Hodge Test (MHT)
Principle: This test detects carbapenemase production by observing the enhanced growth of a this compound-susceptible indicator strain (E. coli ATCC 25922) towards a this compound disk, which is caused by the inactivation of the this compound by the test organism.[17][18]
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plate
-
10 µg meropenem or ertapenem disk
-
E. coli ATCC 25922 (indicator strain)
-
Test organism and QC strains (K. pneumoniae ATCC BAA-1705 positive control, K. pneumoniae ATCC BAA-1706 negative control)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Prepare a 0.5 McFarland suspension of E. coli ATCC 25922.
-
Create a 1:10 dilution of the suspension by adding 0.5 mL to 4.5 mL of sterile saline.[17][18]
-
Evenly swab the diluted suspension onto the surface of an MHA plate. Allow the plate to dry for 3-5 minutes.
-
Place a 10 µg meropenem or ertapenem disk in the center of the plate.
-
Using a sterile loop, streak the test organism in a straight line from the edge of the disk to the edge of the plate.
-
Repeat step 5 for the positive and negative control strains, creating a cloverleaf pattern. Up to four organisms can be tested on one plate.[17]
-
Incubate the plate overnight at 35°C ± 2°C for 16-24 hours.[17]
Interpretation:
-
Positive: A cloverleaf-like indentation of the E. coli ATCC 25922 growing along the test organism's streak line.[18]
-
Negative: No enhanced growth of the E. coli ATCC 25922 along the test organism's streak.
Protocol 2: Carba NP Test
Principle: This biochemical test detects this compound hydrolysis by the color change of a pH indicator (phenol red). Carbapenemase activity breaks down imipenem, producing a carboxylic acid derivative that lowers the pH, changing the solution from red to yellow or orange.[21][22][23]
Materials:
-
Phenol red solution (pH 7.8) with 0.1 mM ZnSO₄
-
Imipenem powder
-
20 mM Tris-HCl lysis buffer
-
Sterile 1.5 mL microcentrifuge tubes
-
Test organism grown on an agar plate
Procedure:
-
Label two microcentrifuge tubes for each test organism: one for the test solution (with imipenem) and one for the control (without imipenem).
-
Prepare the test solution by adding imipenem to the phenol red solution to a final concentration of 6 mg/mL.
-
Aliquot 100 µL of the phenol red solution (without imipenem) into the control tube.
-
Aliquot 100 µL of the test solution (with imipenem) into the test tube.
-
Using a 1-µL loop, take a large inoculum of the test organism and suspend it in 100 µL of lysis buffer. Vortex thoroughly.[22]
-
Add 50 µL of the bacterial lysate to both the control and test tubes.
-
Incubate at 35-37°C for up to 2 hours.
Interpretation:
-
Positive: The test tube changes color from red to yellow or orange, while the control tube remains red.[21]
-
Negative: The test tube remains red (no color change) after 2 hours of incubation.
-
Indeterminate: The control tube turns yellow. The test is not interpretable.
Protocol 3: Molecular Detection of Carbapenemase Genes by PCR
Principle: Polymerase Chain Reaction (PCR) is used to amplify specific DNA sequences that encode for common carbapenemase enzymes. This method provides a definitive identification of the resistance gene present.[11][12]
Materials:
-
DNA extraction kit
-
PCR thermal cycler
-
Primers specific for target genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48)
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Agarose (B213101) gel electrophoresis equipment
Procedure (General Outline):
-
DNA Extraction: Extract genomic DNA from a pure culture of the test isolate using a commercial kit.
-
PCR Amplification:
-
Set up a multiplex PCR reaction containing the extracted DNA, specific primers for the carbapenemase genes of interest, and PCR master mix.
-
Use a thermal cycler to perform the amplification, following a validated cycling protocol (denaturation, annealing, extension).
-
-
Detection of Amplified Product:
-
Visualize the PCR products by running the amplified DNA on an agarose gel.
-
The presence of a band of the expected size for a specific gene indicates a positive result.
-
Interpretation:
-
Positive: A DNA band of the correct molecular weight for a specific carbapenemase gene is observed.
-
Negative: No DNA band is observed for any of the targeted genes.
Note: Always include positive and negative DNA controls in each PCR run to validate the results.
References
- 1. This compound Susceptibility Testing Errors Using Three Automated Systems, Disk Diffusion, Etest, and Broth Microdilution and this compound Resistance Genes in Isolates of Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound susceptibility testing errors using three automated systems, disk diffusion, Etest, and broth microdilution and this compound resistance genes in isolates of Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Practical Problem With this compound Testing and Reporting Accurate Bacterial Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurosan.de [aurosan.de]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Prevalence of this compound-Resistant Enterobacterales and Their Diverse Resistance Mechanisms [bslonline.org]
- 9. Phenotypic and genotypic discrepancies for carbapenemase-producing Citrobacter freundii in multiple isolates from a single patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to detect carbapenemase producers? A literature review of phenotypic and molecular methods - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
- 12. Frontiers | Application of Molecular Methods for Carbapenemase Detection [frontiersin.org]
- 13. Application of Molecular Methods for Carbapenemase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Action of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1234. Can Susceptibility to One this compound be Conferred to Another? Frequency of Discordance in Gram-negative Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdph.ca.gov [cdph.ca.gov]
- 17. Modified Hodge Test (MHT) for Carbapenemase Detection • Microbe Online [microbeonline.com]
- 18. microbenotes.com [microbenotes.com]
- 19. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 20. Triton Hodge Test: Improved Protocol for Modified Hodge Test for Enhanced Detection of NDM and Other Carbapenemase Producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simplified Protocol for Carba NP Test for Enhanced Detection of Carbapenemase Producers Directly from Bacterial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carba NP Test (CNPt): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 23. Detection of carbapenamase production by rapid carba NP test among Enterobacteriaceae isolates in tertiary care hospital - Indian J Microbiol Res [ijmronline.org]
- 24. ecdc.europa.eu [ecdc.europa.eu]
Technical Support Center: Optimizing Carbapenem Dosage in Renal Impairment Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing carbapenem dosage in renal impairment models.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust this compound dosage in patients with renal impairment?
A1: Carbapenems are primarily eliminated from the body by the kidneys.[1][2][3] In patients with renal impairment, the clearance of these drugs is significantly reduced, leading to a longer elimination half-life and increased drug accumulation in the body.[4][5] This can increase the risk of adverse effects, most notably neurotoxicity (e.g., seizures), which has been particularly associated with imipenem (B608078) and ertapenem.[6][7][8] Therefore, dose adjustment is essential to ensure patient safety while maintaining therapeutic efficacy.
Q2: What are the general principles for adjusting this compound dosages based on renal function?
A2: Dosage adjustments for carbapenems are typically based on the patient's estimated creatinine (B1669602) clearance (CrCl), which is a measure of kidney function.[4][9][10][11][12] As CrCl decreases, the dosing interval of the this compound is usually extended, and/or the dose is reduced to prevent drug accumulation. For patients on hemodialysis, doses are often administered after a dialysis session to compensate for drug removal during the procedure.[4][9]
Q3: How does renal replacement therapy (RRT) affect this compound dosing?
A3: Renal replacement therapies, such as intermittent hemodialysis (IHD) and continuous renal replacement therapy (CRRT), can significantly clear carbapenems from the blood.[4][9] For patients on IHD, a supplemental dose may be required after dialysis to maintain therapeutic drug levels. Dosing for patients on CRRT is more complex and may require higher doses compared to anuric patients not on CRRT to avoid underdosing, as these continuous therapies can remove a substantial amount of the drug.[4]
Q4: What is Therapeutic Drug Monitoring (TDM) and is it recommended for carbapenems?
A4: Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in a patient's blood to adjust dosages to achieve optimal therapeutic outcomes and minimize toxicity. For carbapenems, TDM can be particularly useful in critically ill patients, those with fluctuating renal function, or when treating infections caused by less susceptible pathogens.[1] It helps ensure that drug concentrations remain above the minimum inhibitory concentration (MIC) of the infecting organism for a sufficient duration, which is crucial for the time-dependent bactericidal activity of carbapenems.[1][4]
Troubleshooting Guides
Problem 1: Subtherapeutic drug levels despite recommended dosage adjustments in a preclinical animal model.
-
Possible Cause: The chosen animal model of renal impairment may have a different drug clearance profile than anticipated. For instance, the severity of induced renal failure can vary between individual animals.
-
Troubleshooting Steps:
-
Verify Renal Impairment: Confirm the degree of renal impairment in your animal model by measuring serum creatinine and blood urea (B33335) nitrogen (BUN) levels before and after inducing renal failure.
-
Pharmacokinetic Sampling: Conduct a pilot pharmacokinetic study in a small group of animals to determine the actual drug clearance and half-life in your specific model.
-
Adjust Dosage Regimen: Based on the pharmacokinetic data, adjust the dose or dosing frequency to achieve the target therapeutic exposure.
-
Consider Protein Binding: Changes in plasma protein concentrations in uremic animals can affect the free (active) fraction of the drug. Assess plasma protein levels in your model.
-
Problem 2: Unexpected neurotoxicity observed in an animal model at renally adjusted doses.
-
Possible Cause: The blood-brain barrier permeability might be altered in the renal impairment model, leading to higher drug concentrations in the central nervous system.[6]
-
Troubleshooting Steps:
-
Lower the Dose: Further reduce the this compound dose and monitor for the persistence of neurotoxic signs.
-
Switch this compound: Consider using a this compound with a lower reported incidence of neurotoxicity. For instance, meropenem (B701) is often preferred over imipenem for patients with central nervous system infections due to a lower seizure risk.
-
Monitor Drug Levels: If possible, measure this compound concentrations in the cerebrospinal fluid (CSF) of the animals to assess brain penetration.
-
Problem 3: Difficulty in establishing a stable and reproducible model of chronic kidney disease (CKD).
-
Possible Cause: The surgical procedure for the 5/6 nephrectomy model requires precision and can have variability in the amount of renal mass removed.
-
Troubleshooting Steps:
-
Standardize Surgical Technique: Ensure the surgical procedure is highly standardized. This includes the method of anesthesia, the surgical approach, and the technique for ligating renal artery branches or excising renal poles.[4]
-
Post-operative Care: Provide meticulous post-operative care, including fluid and electrolyte balance, to improve animal survival and the stability of the model.
-
Allow for Stabilization: Allow a sufficient period (e.g., several weeks) after surgery for the remnant kidney to stabilize and for the chronic changes of CKD to develop before initiating drug studies.
-
Monitor Progression: Regularly monitor markers of renal function (serum creatinine, BUN, proteinuria) to track the progression of CKD in each animal.
-
Data Presentation
Table 1: Recommended Dosage Adjustments for Common Carbapenems in Adult Patients with Renal Impairment.
| This compound | Creatinine Clearance (CrCl) (mL/min) | Recommended Dosage Adjustment |
| Meropenem | >50 | 0.5-1 g IV q8hr[11] |
| 26-50 | 0.5-1 g IV q12hr[11] | |
| 10-25 | 0.25-0.5 g IV q12hr[11] | |
| <10 | 0.25-0.5 g IV q24hr[11] | |
| Imipenem/Cilastatin | ≥90 | 500 mg IV q6hr or 1000 mg IV q8hr[12] |
| <90 to ≥60 | 400 mg IV q6hr or 500 mg IV q6hr[12] | |
| <60 to ≥30 | 300 mg IV q6hr or 500 mg IV q8hr[12] | |
| <30 to ≥15 | 200 mg IV q6hr or 500 mg IV q12hr[12] | |
| <15 | Not recommended unless hemodialysis is instituted within 48 hours[12] | |
| Ertapenem | >30 | No dosage adjustment necessary |
| ≤30 / ESRD | 500 mg IV once daily | |
| Hemodialysis | 500 mg IV once daily; if given ≤6 hr before dialysis, supplemental 150 mg dose afterward | |
| Doripenem | >50 | 500 mg IV q8hr[10] |
| 30-50 | 250 mg IV q8hr[10] | |
| <30 | 250 mg IV q12hr[10] |
Table 2: Pharmacokinetic Parameters of Meropenem in Varying Degrees of Renal Function.
| Renal Function | Creatinine Clearance (CrCl) | Elimination Half-life (t½) |
| Normal | >50 mL/min | ~1 hour[4] |
| Moderate Impairment | 26-50 mL/min | ~3.4 hours[4] |
| Severe Impairment | 10-25 mL/min | ~5 hours[4] |
| End-Stage Renal Disease | <10 mL/min | Up to 13.7 hours[4] |
Experimental Protocols
1. Gentamicin-Induced Acute Kidney Injury (AKI) Model in Rats
-
Objective: To induce a reproducible model of acute kidney injury for studying this compound pharmacokinetics and efficacy.
-
Materials:
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Male Wistar or Sprague-Dawley rats (200-250g)
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Gentamicin (B1671437) sulfate (B86663) solution
-
Sterile saline
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Metabolic cages for urine collection
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Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
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Anesthesia (e.g., isoflurane)
-
-
Methodology:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
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Baseline Measurements: Collect baseline blood and urine samples to determine normal serum creatinine, BUN, and urine output.
-
Induction of AKI: Administer gentamicin sulfate (e.g., 100 mg/kg, intraperitoneally or subcutaneously) once daily for a specified period (e.g., 7-10 days). The exact dose and duration may need to be optimized for the desired severity of renal injury.
-
Monitoring: Monitor the animals daily for clinical signs of distress, body weight, and water intake.
-
Confirmation of AKI: At the end of the induction period (and before this compound administration), collect blood and urine to confirm a significant increase in serum creatinine and BUN levels, indicating renal injury.
-
This compound Administration and Sampling: Once AKI is established, administer the this compound at the desired dose and route. Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to determine the pharmacokinetic profile.
-
Data Analysis: Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., HPLC or LC-MS/MS). Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
-
2. 5/6 Nephrectomy Model of Chronic Kidney Disease (CKD) in Rats
-
Objective: To create a model of progressive chronic kidney disease for long-term studies on this compound dosing and potential cumulative toxicity.
-
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Surgical instruments for aseptic surgery
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Suture materials
-
Post-operative analgesics
-
-
Methodology:
-
Acclimatization and Pre-operative Care: Acclimate rats for at least one week. Ensure they are healthy before surgery.
-
First Stage Surgery (Left Kidney 2/3 Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery or surgically resect the upper and lower thirds of the kidney.[3]
-
Close the incision in layers.
-
Provide post-operative analgesia and monitor for recovery.
-
-
Recovery Period: Allow the animals to recover for one week.
-
Second Stage Surgery (Right Kidney Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and remove the entire right kidney.
-
Close the incision and provide post-operative care as before.
-
-
Model Development: House the rats for several weeks (e.g., 4-8 weeks) to allow for the development of CKD. The remnant kidney will undergo hypertrophy and progressive glomerulosclerosis.[3]
-
Confirmation of CKD: Periodically monitor serum creatinine, BUN, and proteinuria to confirm the establishment and progression of CKD.
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Drug Studies: Once the desired stage of CKD is reached, the model can be used for pharmacokinetic and pharmacodynamic studies of carbapenems as described in the AKI model protocol.
-
Visualizations
Caption: Workflow for a Gentamicin-Induced AKI Animal Study.
Caption: Decision Tree for this compound Dosing Based on Renal Function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. 5/6 Nephrectomy Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing In Vivo Pharmacodynamics of Carbapenems against Acinetobacter baumannii in a Murine Thigh Infection Model To Support Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 10. Frontiers | Physiologically based pharmacokinetic-pharmacodynamic evaluation of meropenem in CKD and hemodialysis individuals [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Detection of OXA-48 Carbapenemase Producers
Welcome to the technical support center for the detection of OXA-48 carbapenemase producers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the identification of these challenging resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: Why are OXA-48 carbapenemase producers so difficult to detect?
A1: The detection of OXA-48 carbapenemase producers presents several challenges primarily due to their weak carbapenem hydrolysis activity.[1][2][3] This often results in low-level resistance to carbapenems, with Minimum Inhibitory Concentrations (MICs) that may fall below clinical breakpoints, leading to isolates being misclassified as susceptible.[4][5] Unlike other common carbapenemases like KPC and metallo-β-lactamases (MBLs), there is no specific inhibitor for OXA-48, which complicates its phenotypic differentiation.[2][5] Furthermore, some OXA-48 variants have an extended-spectrum β-lactamase (ESBL)-like hydrolysis profile, which can lead to their misidentification.[1][5]
Q2: My phenotypic test results for OXA-48 are ambiguous or inconsistent. What could be the cause?
A2: Ambiguous results in phenotypic tests for OXA-48 can arise from several factors. The weak enzymatic activity of OXA-48 is a primary reason, as it may not be robustly detected by all methods.[1] For instance, the Modified Hodge Test (MHT), while sometimes capable of detecting OXA-48, is not recommended by EUCAST due to low sensitivity and specificity.[6] The composition of the test medium can also influence results; for example, the addition of bicarbonate has been shown to enhance the activity of OXA-type β-lactamases and increase this compound MICs for OXA-48 producers.[7][8] Inoculum size can also affect the outcome of certain assays.[9]
Q3: I have an isolate that is resistant to temocillin (B1212904) but susceptible to third-generation cephalosporins. Could this be an OXA-48 producer?
A3: Yes, this phenotype is highly suggestive of an OXA-48-like producer. OXA-48 enzymes typically confer high-level resistance to temocillin but do not significantly hydrolyze expanded-spectrum cephalosporins.[2][5] Therefore, in the absence of other resistance mechanisms like ESBLs or AmpC production, an isolate may appear resistant to temocillin and carbapenems while remaining susceptible to agents like ceftazidime (B193861) or cefotaxime.[2][5] However, it's important to note that high-level temocillin resistance can also be observed in strains producing other carbapenemases or having AmpC with porin loss, so confirmatory testing is necessary.[10]
Q4: Can immunochromatographic (ICT) assays reliably detect OXA-48 and its variants?
A4: Immunochromatographic assays are generally considered a rapid and reliable method for the detection of OXA-48 and its common variants.[11][12][13] Many studies have reported high sensitivity and specificity for various commercial ICTs.[4][12][13][14] These tests are designed to detect specific epitopes of the OXA-48 protein and can often identify multiple carbapenemase types simultaneously.[13][14][15] However, the performance can vary between different commercial kits, and it's crucial to use them according to the manufacturer's instructions.
Q5: My molecular test (PCR) is positive for blaOXA-48, but the isolate appears susceptible to carbapenems. How can this be explained?
A5: A positive PCR for blaOXA-48 in a this compound-susceptible isolate can be due to several reasons. The isolate may be producing a variant of OXA-48, such as OXA-163 or OXA-405, which possess weak or no carbapenemase activity but can still be detected by some molecular assays.[1][16] These variants often exhibit an ESBL-like phenotype with increased activity against expanded-spectrum cephalosporins.[1] Another possibility is a low level of gene expression, which may not be sufficient to confer a resistant phenotype under standard laboratory testing conditions.
Troubleshooting Guides
Issue: Suspected False-Negative Result with Phenotypic Tests
Possible Causes:
-
Weak Enzyme Expression: The level of OXA-48 production may be too low for detection by the assay.
-
Inappropriate Test Method: Some phenotypic tests, like the Modified Hodge Test, are known to have lower sensitivity for OXA-48.[6][17]
-
Suboptimal Test Conditions: Factors such as inoculum density and media composition can impact the test outcome.
Troubleshooting Steps:
-
Repeat the test using a higher inoculum, as this has been shown to improve the sensitivity of some assays like the OXA-48 disk test.[4]
-
Use a more sensitive phenotypic method: Consider using an immunochromatographic assay (ICT) or a temocillin-based disk diffusion test. An inhibition zone of <11 mm around a temocillin disk is a sensitive indicator for OXA-48.[4]
-
Supplement media: If performing MIC testing, consider the addition of sodium bicarbonate (NaHCO₃) to the medium, as this can enhance the carbapenemase activity of OXA-48.[7]
-
Confirm with a molecular method: If phenotypic tests remain inconclusive, use PCR to detect the presence of the blaOXA-48 gene.[4]
Issue: Suspected False-Positive Result for Carbapenemase Activity
Possible Causes:
-
Presence of Non-Carbapenemase OXA-48 Variants: Variants like OXA-163 and OXA-405 may be detected by some assays but do not have significant this compound-hydrolyzing activity.[16]
-
Cross-Reactivity in Immunochromatographic Assays: While generally specific, some assays may show cross-reactivity, although this is rare.
-
High Inoculum Leading to False Positives in some assays: For certain multiplex lateral flow assays, a very high inoculum of some bacterial species has been reported to cause false-positive results for other carbapenemases.[9]
Troubleshooting Steps:
-
Review the hydrolysis profile: Determine if the isolate exhibits an ESBL-like profile (resistance to expanded-spectrum cephalosporins) which is characteristic of variants like OXA-163.[1]
-
Perform sequencing of the blaOXA-48 gene: This will identify the specific variant and confirm whether it is a true carbapenemase.[18]
-
Use an alternative detection method: Corroborate the findings with a different test platform, for instance, a biochemical assay if an ICT was initially used.
-
Adhere to recommended inoculum preparation: Ensure the inoculum density is within the manufacturer's recommended range for the specific assay being used.
Data Presentation
Table 1: Performance of Various Phenotypic Methods for OXA-48 Detection
| Phenotypic Test | Sensitivity (%) | Specificity (%) | Reference |
| Temocillin Disk Test (<11 mm) | 100 | 43.9 | [4] |
| Faropenem Disk Test | 57.1 | 98.8 | [4] |
| OXA-48 Disk Test (Standard Inoculum) | 53.6 | 100 | [4] |
| OXA-48 Disk Test (High Inoculum) | 98.8 | 97.6 | [4] |
| Immunochromatographic Test (ICT) | 100 | 100 | [4] |
| Modified Hodge Test (MHT) | 91.25 | 87.5 | [6] |
| KPC, MBL and OXA-48 Confirm kit | 90 | 100 | [6] |
Table 2: Performance of Immunochromatographic Assays for OXA-48 Detection from Various Studies
| Assay | Sensitivity (%) | Specificity (%) | Reference |
| OXA-48 K-SeT | 100 | 100 | [12] |
| RESIST-4 O.K.N.V. | 100 (for OXA-48) | 100 | [14] |
| RESIST-3 O.K.N. | 100 (for OXA-48) | 100 | [15] |
| Medomics Combo Test | Not specified for OXA-48 alone | Not specified for OXA-48 alone | [19] |
Experimental Protocols
OXA-48 Disk Test (High Inoculum)
Principle: This test relies on the principle that the hydrolysis of imipenem (B608078) by OXA-48 is enhanced in the presence of EDTA, leading to a characteristic indentation of the inhibition zone.
Methodology:
-
Prepare a bacterial suspension equivalent to a 2.0 McFarland standard in saline.
-
Using a sterile swab, inoculate a Mueller-Hinton agar (B569324) plate to create a lawn of confluent growth.
-
Place an imipenem (10 µg) disk in the center of the inoculated area.
-
Place two sterile blank disks on either side of the imipenem disk at a distance of approximately 10-15 mm from edge to edge.
-
Apply 10 µL of 0.5 M EDTA to one of the blank disks.
-
Apply 10 µL of 0.5 M EDTA mixed with phenylboronic acid (PBA) to the other blank disk.
-
Incubate the plate overnight at 35 ± 2°C.
-
Interpretation: A distortion or indentation of the inhibition zone around the imipenem disk towards the EDTA-containing disks is considered a positive result for OXA-48 production.[10][19]
Immunochromatographic (ICT) Assay (General Protocol)
Principle: These assays utilize specific antibodies to capture and detect the OXA-48 enzyme from a bacterial lysate.
Methodology:
-
Collect a few bacterial colonies from an agar plate using a sterile loop.
-
Suspend the colonies in the lysis/extraction buffer provided in the kit.
-
Vortex the mixture to ensure complete lysis of the bacterial cells.
-
Add the specified number of drops of the lysate to the sample well of the test cassette.
-
Allow the test to develop for the time recommended by the manufacturer (typically 10-15 minutes).
-
Interpretation: The appearance of a test line (in addition to the control line) indicates a positive result for the presence of the OXA-48 carbapenemase.[4][12]
Molecular Detection by PCR for blaOXA-48
Principle: Polymerase Chain Reaction (PCR) is used to amplify a specific DNA sequence of the blaOXA-48 gene, confirming its presence in the bacterial genome.
Methodology:
-
DNA Extraction: Extract bacterial DNA from a pure culture using a commercial DNA extraction kit or a standard boiling lysis method.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific forward and reverse primers for the blaOXA-48 gene.
-
Add the extracted DNA template to the master mix.
-
Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Detection of Amplified Product:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result.
-
Alternatively, real-time PCR can be used for simultaneous amplification and detection.[20]
-
-
Confirmation: For definitive identification of variants, the amplified PCR product should be sequenced.[21]
Visualizations
Caption: A suggested workflow for the detection of OXA-48 producers.
Caption: Troubleshooting guide for false-negative OXA-48 results.
Caption: Interpreting common phenotypic tests for OXA-48.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Laboratory Detection and Clinical Implication of Oxacillinase-48 like Carbapenemase: The Hidden Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Phenotypic Tests and an Immunochromatographic Assay and Development of a New Algorithm for Detection of OXA-48-like Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. scispace.com [scispace.com]
- 7. Detection of OXA-48-type carbapenemase-producing Enterobacteriaceae in diagnostic laboratories can be enhanced by addition of bicarbonates to cultivation media or reaction buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inoculum Size and False-Positive Detection of NDM- and OXA-48-Type Carbapenemases Using Two Multiplex Lateral Flow Assa… [ouci.dntb.gov.ua]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Evaluation of a novel immunochromatographic lateral flow assay for rapid detection of OXA-48, NDM, KPC and VIM carbapenemases in multidrug-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the RESIST-4 O.K.N.V immunochromatographic lateral flow assay for the rapid detection of OXA-48, KPC, NDM and VIM carbapenemases from cultured isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Noncarbapenemase OXA-48 Variants (OXA-163 and OXA-405) Falsely Detected as Carbapenemases by the β Carba Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. dovepress.com [dovepress.com]
- 19. Assessment of Phenotypic Tools for Detection of OXA-48, KPC, and NDM in Klebsiella pneumoniae in Oman - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Carbapenem Stability in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of carbapenem antibiotics in solution for reliable in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity of this compound in my assay.
This is a common issue often linked to the degradation of the this compound molecule. Follow this troubleshooting guide to identify the potential cause:
Question: I am observing variable Minimum Inhibitory Concentration (MIC) results for my this compound. What could be the cause?
Answer: Variability in MIC results often points to inconsistent this compound concentrations due to degradation. Consider the following factors:
-
Solution Age and Temperature: Carbapenems are notoriously unstable in aqueous solutions.[1][2] Their stability is highly dependent on temperature.[3][4][5][6] Freshly prepare your this compound solutions for each experiment whenever possible. If you must store them, do so at refrigerated temperatures (2-8°C) and for a limited time. Avoid repeated freeze-thaw cycles.
-
pH of the Medium: The pH of your solvent or culture medium is critical. Carbapenems exhibit maximum stability in a narrow pH range, typically between 6.5 and 7.5.[7][8] Acidic or alkaline conditions will accelerate degradation.[7][8] Verify the pH of your media and buffers.
-
Buffer Composition: Certain buffer components can catalyze the degradation of carbapenems.[1] It is advisable to use buffers that have been validated for this compound stability studies. Phosphate (B84403) buffers are sometimes mentioned in degradation studies.[9]
-
Concentration Effects: The rate of degradation can be concentration-dependent.[10][11] Higher concentrations may degrade more rapidly.[10] Ensure you are preparing your stock and working solutions accurately and consistently.
Question: My this compound solution has changed color. Is it still usable?
Answer: A color change, often to a yellow or brown hue, typically indicates degradation of the this compound.[7][12] While slight color variations might not always correlate with a significant loss of potency for some carbapenems like imipenem-cilastatin, a noticeable change, especially to brown, suggests that the solution should be discarded.[7][12]
Question: I need to prepare a larger batch of this compound solution for multiple experiments. What is the best way to store it?
Answer: While freshly prepared solutions are always recommended, if storage is necessary, follow these guidelines:
-
Refrigeration: Store the solution at 2-8°C.[3][12][13] The stability under refrigeration is significantly better than at room temperature.
-
Aliquotting: Divide the stock solution into single-use aliquots to avoid repeated warming and cooling of the entire batch.
-
Freezing: Freezing is generally not recommended for all carbapenems. For instance, freezing imipenem-cilastatin solutions can lead to significant degradation.[7][8] Ertapenem (B1671056) has shown extreme variability when frozen.[11][13] If you must freeze, it should be done at ultra-low temperatures (e.g., -70°C), and the stability under these conditions should be validated for your specific this compound and concentration.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence this compound stability in solution?
A1: The main factors are temperature, pH, the concentration of the this compound, and the composition of the solvent or buffer.[1][2] Carbapenems are susceptible to hydrolysis, and their stability generally decreases with increasing temperature and at pH values outside the neutral range.[1][7][8]
Q2: Which this compound is the most stable in solution?
A2: Stability can vary between different carbapenems. For example, in some studies, imipenem (B608078) has been shown to be less stable than meropenem.[4] However, under certain unfavorable conditions for prepared antibiotic discs, imipenem has demonstrated greater stability.[14][15] The specific conditions of your assay will ultimately determine the relative stability.
Q3: Can I use dextrose-containing solutions to dissolve my this compound?
A3: It is generally recommended to avoid dextrose solutions, as they can adversely affect the stability of some carbapenems, such as imipenem and ertapenem.[8][11][16] Saline solutions (e.g., 0.9% sodium chloride) are often a more suitable choice.[2][11][13]
Q4: How quickly do carbapenems degrade at room temperature?
A4: Degradation at room temperature can be rapid. For example, a 100 mg/mL solution of ertapenem can lose more than 10% of its concentration in under an hour.[13] Meropenem solutions may also see a significant drop in concentration within a few hours at room temperature.[2][5]
Q5: What is the mechanism of this compound degradation?
A5: The primary mechanism of degradation is the hydrolysis of the β-lactam ring, which renders the antibiotic inactive.[7][17] This process can be influenced by pH and temperature. Following the opening of the β-lactam ring, the pyrroline (B1223166) ring can interconvert between different forms.[17][18]
Data Presentation
Table 1: Stability of Various Carbapenems in Solution Under Different Storage Conditions
| This compound | Concentration | Solution/Solvent | Storage Temperature (°C) | Stability (Time to 10% degradation) | Reference(s) |
| Imipenem | 2.5 mg/mL | 0.9% NaCl | 25 | ~6 hours (half-life) | [7][8] |
| 2.5 mg/mL | 0.9% NaCl | 4 | ~44 hours (half-life) | [8] | |
| 5 mg/mL | 0.9% NaCl | 23 | < 3 days | ||
| Meropenem | 4 mg/mL | 0.9% NaCl | 25 | > 4 hours | [2] |
| 10 mg/mL | 0.9% NaCl | 25 | ~6 hours | [2] | |
| Clinically relevant | 0.9% Saline | 22 | ~7.4 hours | [5][6] | |
| Clinically relevant | 0.9% Saline | 33 | ~5.7 hours | [5][6] | |
| Ertapenem | 100 mg/mL | 0.9% NaCl | 25 | < 1 hour | [13] |
| 100 mg/mL | 0.9% NaCl | 4 | ~24 hours | [13] | |
| 10 mg/mL | 0.9% NaCl | 25 | ~6 hours | ||
| 20 mg/mL | 0.9% NaCl | 25 | < 6 hours | [3] | |
| Doripenem | Various | Aqueous Solution | 40 | pH-dependent | [1] |
Note: Stability times can vary based on the specific experimental conditions. This table provides a general comparison.
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of this compound Stock Solutions
-
Materials:
-
This compound powder (e.g., meropenem, imipenem)
-
Sterile, pyrogen-free 0.9% sodium chloride solution or a validated buffer
-
Sterile, conical tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
-
Sterile filters (if required)
-
-
Procedure:
-
On the day of the experiment, allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Aseptically add the appropriate volume of sterile 0.9% NaCl or validated buffer to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
If necessary, sterile-filter the solution using a 0.22 µm filter.
-
For immediate use, proceed with dilutions for your assay.
-
For short-term storage (up to 24 hours for most carbapenems), store the stock solution in a tightly sealed container at 2-8°C, protected from light.[12]
-
Before use, allow the refrigerated solution to return to room temperature. Do not heat.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
This is a general protocol outline. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized for the specific this compound being analyzed.
-
Sample Preparation:
-
Prepare this compound solutions at the desired concentrations in the relevant buffers or media.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) under the defined storage conditions (e.g., room temperature, 4°C), withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will depend on the this compound.
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength specific to the this compound (e.g., around 295-300 nm).[1]
-
Standard Curve: Prepare a series of known concentrations of the this compound to generate a standard curve for quantification.
-
Analysis: Inject the prepared samples and standards onto the HPLC system. Determine the peak area corresponding to the intact this compound.
-
Calculation: Calculate the concentration of the this compound in the samples at each time point using the standard curve. The percentage of the initial concentration remaining can then be determined.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Stability Evaluation of Different Pharmaceutical Products Containing Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Ertapenem 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. publications.ashp.org [publications.ashp.org]
- 9. researchgate.net [researchgate.net]
- 10. View of Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 11. Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 13. researchgate.net [researchgate.net]
- 14. Stability of four this compound antibiotics in discs used for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic Insights into β-Lactamase-Catalysed this compound Degradation Through Product Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Strategies to Overcome Carbapenem Resistance in Pseudomonas aeruginosa
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working to combat carbapenem-resistant Pseudomonas aeruginosa (CRPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
I. Combination Therapy and Synergy Testing
FAQs & Troubleshooting Guide
Question: My checkerboard assay results are inconsistent. What are the common causes and solutions?
Answer: Inconsistent results in a checkerboard assay can be frustrating. Here are common culprits and troubleshooting steps:
-
Pipetting Errors: Small inaccuracies during serial dilutions can lead to significant errors.
-
Solution: Use calibrated pipettes and practice consistent technique. For extensive screening, consider using automated liquid handlers to minimize human error.[1]
-
-
Inoculum Preparation: Variation in the bacterial inoculum density will affect the Minimum Inhibitory Concentration (MIC) values.
-
Solution: Standardize your inoculum preparation. Ensure the turbidity of the bacterial suspension corresponds to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL in the wells).
-
-
Compound Solubility: One or both of your compounds may precipitate out of solution, especially at higher concentrations or when combined.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compounds and media, leading to skewed results.
-
Solution: Avoid using the outermost wells for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1]
-
-
Incorrect Incubation Time: Reading the results too early or too late can lead to misinterpretation of growth.
-
Solution: Follow a standardized incubation time, typically 16-20 hours for P. aeruginosa. For some combinations or strains, a longer incubation of up to 48 hours may be necessary, but this should be validated and consistently applied.[3]
-
-
Media Choice: While Mueller-Hinton Broth (MHB) is standard, some researchers have reported discrepancies when switching between MHB and other media like Luria-Bertani (LB) broth.[4]
-
Solution: Use cation-adjusted MHB as recommended by CLSI/EUCAST guidelines for antibiotic susceptibility testing. If you must use a different medium, validate your results against a standard.
-
Question: How do I interpret the Fractional Inhibitory Concentration (FIC) index from my checkerboard assay?
Answer: The FIC index is calculated to determine the nature of the interaction between two antimicrobial agents. The formula is:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The interpretation of the FIC index is as follows:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
| [3] |
Experimental Protocol: Checkerboard Synergy Assay
This protocol outlines the checkerboard method to determine the synergistic effect of two antimicrobial agents against P. aeruginosa.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial stock solutions
-
P. aeruginosa isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare Antimicrobial Dilutions:
-
Prepare stock solutions of each antimicrobial agent at a concentration at least double the expected MIC.
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Create serial dilutions of Drug A along the y-axis (e.g., rows B-H) and Drug B along the x-axis (e.g., columns 2-11). Row A and column 1 will serve as single-drug controls.
-
-
Prepare Bacterial Inoculum:
-
Culture the P. aeruginosa isolate on an appropriate agar (B569324) plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours under aerobic conditions.[3]
-
-
Determine MICs:
-
After incubation, visually inspect the plate for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
-
Calculate FIC Index:
-
Identify the MIC of each drug alone and in combination.
-
Use the formula provided above to calculate the FIC index for each combination that shows growth inhibition. The FIC index is typically reported as the lowest value obtained.
-
Data Presentation: Synergy of Ceftazidime-Avibactam with Other Antibiotics against CRPA
The following table summarizes synergy data for ceftazidime-avibactam (CZA) in combination with other antibiotics against multidrug-resistant P. aeruginosa. Synergy is often defined by a ≥2-log₁₀ CFU/mL decrease in bacterial count in time-kill assays.
| Combination | Observation | Reference |
| CZA + Amikacin | Synergistic effect observed. | [2][6] |
| CZA + Aztreonam | Synergistic effect observed. | [2][6] |
| CZA + Meropenem | Effective against P. aeruginosa. | [2][6] |
II. Efflux Pump Inhibition
FAQs & Troubleshooting Guide
Question: I am not observing a significant reduction in the MIC of my test antibiotic in the presence of an efflux pump inhibitor (EPI). What could be the reason?
Answer: Several factors can contribute to a lack of significant MIC reduction:
-
Efflux is not the primary resistance mechanism: The P. aeruginosa strain you are testing may have other resistance mechanisms, such as enzymatic degradation (e.g., carbapenemases) or target site mutations, that are not affected by the EPI.
-
Solution: Characterize the resistance mechanisms of your strain. Use molecular methods to screen for resistance genes.
-
-
The specific efflux pump is not inhibited: The EPI you are using may not be effective against the specific efflux pump(s) overexpressed in your isolate. P. aeruginosa has multiple efflux pumps (e.g., MexAB-OprM, MexCD-OprJ, MexXY-OprM).
-
Solution: Test a panel of EPIs with different specificities. Use quantitative real-time PCR (qRT-PCR) to determine which efflux pump genes are overexpressed in your strain.
-
-
EPI Instability or Precipitation: The EPI may be unstable or precipitate in your assay medium, reducing its effective concentration.[2]
-
Solution: Prepare fresh EPI solutions for each experiment. Visually check for precipitation. You can also use HPLC to determine the stability and solubility of your EPI in the assay buffer over time.[2]
-
-
Suboptimal EPI Concentration: The concentration of the EPI may be too low to effectively inhibit the efflux pumps.
Question: My efflux pump inhibitor appears to be toxic to the bacteria on its own. How do I account for this?
Answer: It is crucial to determine the intrinsic antibacterial activity of the EPI.
-
Solution: Determine the MIC of the EPI alone. When performing synergy or MIC reduction assays, use the EPI at a sub-inhibitory concentration (typically 1/4 to 1/8 of its MIC) to ensure that the observed effect is due to efflux pump inhibition and not its own antibacterial activity.
Experimental Protocol: Efflux Pump Inhibition Assay (MIC Reduction)
This protocol describes a method to assess the activity of an efflux pump inhibitor by measuring the reduction in the MIC of a known antibiotic substrate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution (e.g., a this compound)
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., Phenylalanine-arginine β-naphthylamide - PAβN)
-
P. aeruginosa isolate (and a control strain with known efflux pump expression)
-
0.5 McFarland turbidity standard
Procedure:
-
Determine the MIC of the EPI: Perform a standard MIC assay to find the concentration of the EPI that inhibits the growth of the P. aeruginosa isolate.
-
Prepare Assay Plates:
-
Prepare two sets of 96-well plates.
-
In the first plate, perform a standard MIC assay for the antibiotic alone.
-
In the second plate, add the EPI to each well at a final sub-inhibitory concentration (e.g., 1/4 the MIC). Then, perform the serial dilution of the antibiotic in the presence of the EPI.
-
-
Inoculate and Incubate:
-
Prepare the bacterial inoculum as described in the checkerboard assay protocol.
-
Inoculate both plates with the bacterial suspension.
-
Incubate at 35°C for 16-20 hours.
-
-
Analyze Results:
-
Determine the MIC of the antibiotic in the absence and presence of the EPI.
-
A significant reduction (typically a four-fold or greater decrease) in the MIC in the presence of the EPI suggests that efflux is a major mechanism of resistance to that antibiotic in the tested strain.
-
Data Presentation: Effect of Efflux Pump Inhibitors on this compound MICs
This table provides examples of the reduction in this compound MICs against P. aeruginosa in the presence of an efflux pump inhibitor.
| Antibiotic | Efflux Pump Inhibitor (EPI) | Fold Reduction in MIC | Reference |
| Levofloxacin | MC-207,110 | 8-fold | [9] |
| Ciprofloxacin | PAβN | ≥4-fold in 42.2% of resistant isolates | [10] |
| Meropenem | PAβN | ≥2-fold reduction indicates overexpression of RND-efflux pumps | [11] |
III. Targeting Porin Regulation
FAQs & Troubleshooting Guide
Question: We are trying to modulate OprD expression to increase this compound susceptibility, but we are not seeing a significant effect. What are we missing?
Answer: Modulating OprD expression is complex due to its intricate regulatory network.
-
Multiple Regulatory Pathways: OprD expression is controlled by numerous regulators at both the transcriptional and post-transcriptional levels. Targeting a single regulator may not be sufficient to significantly alter OprD levels.
-
Solution: Investigate the expression of key regulators in your strain, such as MexT, which negatively regulates oprD.[12] Consider a multi-pronged approach targeting several regulatory elements.
-
-
OprD Mutations: The oprD gene itself may be mutated, leading to a non-functional or truncated protein, even if transcription is increased. Inactivating mutations in oprD are a common cause of this compound resistance.[13][14]
-
Solution: Sequence the oprD gene in your resistant isolates to check for mutations that could lead to a non-functional porin.
-
-
Other Resistance Mechanisms: Overexpression of efflux pumps or production of carbapenemases can mask the effects of increased OprD expression.
-
Solution: Combine OprD modulation strategies with efflux pump inhibitors or β-lactamase inhibitors.
-
Signaling Pathway: Regulation of OprD Expression
The expression of the OprD porin is tightly controlled by a complex network of regulators in response to various environmental signals. A simplified representation of this network is shown below.
Caption: Simplified regulatory network of OprD expression in P. aeruginosa.
IV. CRISPR-Cas Mediated Strategies
FAQs & Troubleshooting Guide
Question: We are experiencing low editing efficiency with our CRISPR-Cas9 system to knock out a resistance gene in P. aeruginosa. How can we improve this?
Answer: Low editing efficiency is a common challenge in CRISPR-based genome editing. Here are some troubleshooting tips:
-
Suboptimal sgRNA Design: The design of the single-guide RNA (sgRNA) is critical for successful editing.
-
Inefficient Delivery: The delivery of the CRISPR-Cas9 components into P. aeruginosa can be challenging.
-
Solution: Optimize your delivery method. Electroporation is commonly used for P. aeruginosa. Ensure you are using the correct parameters and high-quality plasmid DNA. Consider using a two-plasmid system or delivering the Cas9 and sgRNA as a ribonucleoprotein (RNP) complex.[16]
-
-
Cell Viability Issues: High concentrations of CRISPR components or the electroporation process itself can be toxic to the cells.
-
Solution: Titrate the amount of plasmid DNA or RNP complex to find a balance between editing efficiency and cell viability. Optimize recovery conditions after electroporation.
-
-
Inefficient Homologous Recombination: If you are trying to introduce a specific mutation or insertion via a donor template, the efficiency of homologous recombination can be a limiting factor.
-
Solution: Ensure your donor template has sufficiently long homology arms (at least 500 bp to 1 kb on each side).[18]
-
Experimental Workflow: CRISPR-Cas9 Mediated Gene Knockout
This workflow provides a general overview of the steps involved in using CRISPR-Cas9 to knock out a this compound resistance gene in P. aeruginosa.
Caption: Experimental workflow for CRISPR-Cas9 gene knockout in P. aeruginosa.
V. Phage Therapy
FAQs & Troubleshooting Guide
Question: Our phage preparation is not effectively lysing the target P. aeruginosa strain in our in vitro experiments. What should we do?
Answer: Several factors can influence the lytic activity of bacteriophages:
-
Phage Specificity: Bacteriophages are often highly specific to certain bacterial strains or species. The phage you are using may not be able to infect your target strain.
-
Solution: Isolate new phages from environmental sources where P. aeruginosa is prevalent (e.g., sewage, hospital wastewater). Screen a panel of different phages to find one that is effective against your strain. Consider developing a phage cocktail containing multiple phages to broaden the host range.
-
-
Bacterial Resistance: Bacteria can evolve resistance to phages.
-
Solution: Characterize the mechanism of resistance. It could be due to receptor modification, restriction-modification systems, or CRISPR-Cas immunity. Using a phage cocktail can help to overcome the development of resistance.
-
-
Suboptimal Phage Titer: The concentration of the phage preparation may be too low.
-
Solution: Amplify your phage stock to a high titer (typically >10⁹ Plaque Forming Units (PFU)/mL).
-
-
Biofilm Formation: If you are testing against bacteria in a biofilm, the phages may not be able to penetrate the biofilm matrix to reach the bacterial cells.
-
Solution: Some phages produce depolymerases that can degrade the biofilm matrix. Screen for phages with antibiofilm activity. Consider combining phage therapy with agents that disrupt biofilms.
-
Experimental Workflow: Phage Therapy Development
The development of phage therapy involves a series of steps from isolation to in vivo testing.
Caption: Workflow for the development of phage therapy against P. aeruginosa.
References
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of methods of interpretation of checkerboard synergy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phage Therapy: a Step Forward in the Treatment of Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Structure and function of OprD protein in Pseudomonas aeruginosa: From antibiotic resistance to novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caister.com [caister.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Alterations of OprD in this compound-Intermediate and -Susceptible Strains of Pseudomonas aeruginosa Isolated from Patients with Bacteremia in a Spanish Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 18. pnas.org [pnas.org]
Technical Support Center: Refining Carbapenem MIC Interpretation for Borderline Resistant Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting carbapenem minimum inhibitory concentration (MIC) results, with a particular focus on borderline resistant strains.
Frequently Asked Questions (FAQs)
Q1: What are the latest this compound breakpoints for Enterobacterales?
A1: The most current breakpoints are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The 2025 breakpoints are essential for accurate interpretation.[1][2][3]
Data Presentation: this compound MIC Breakpoints for Enterobacterales (2025)
Table 1: CLSI 2025 this compound Breakpoints for Enterobacterales (M100, 35th Ed.)
| Antimicrobial Agent | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Meropenem | ≤1 µg/mL | 2 µg/mL | ≥4 µg/mL |
| Imipenem | ≤1 µg/mL | 2 µg/mL | ≥4 µg/mL |
| Ertapenem | ≤0.5 µg/mL | 1 µg/mL | ≥2 µg/mL |
| Doripenem | ≤1 µg/mL | 2 µg/mL | ≥4 µg/mL |
Table 2: EUCAST 2025 this compound Breakpoints for Enterobacterales (v 15.0)
| Antimicrobial Agent | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Meropenem | ≤2 µg/mL | >2-8 µg/mL | >8 µg/mL |
| Imipenem | ≤2 µg/mL | >2-8 µg/mL | >8 µg/mL |
| Ertapenem | ≤0.5 µg/mL | >0.5-1 µg/mL | >1 µg/mL |
| Doripenem | ≤2 µg/mL | >2-8 µg/mL | >8 µg/mL |
Note: Always refer to the latest official CLSI and EUCAST documentation for the most current and complete information.[1][2][3]
Q2: What constitutes a "borderline resistant" this compound MIC?
A2: A borderline resistant MIC is a result that falls at or near the susceptible breakpoint, often in the intermediate category. These results can be challenging to interpret as they may not clearly indicate susceptibility or resistance.[4] For example, with Meropenem, a CLSI MIC of 2 µg/mL is intermediate, while a EUCAST MIC of >2-8 µg/mL falls into the intermediate range.[1][2][3] Such strains may harbor resistance mechanisms that are not fully expressed or are combination of mechanisms like porin loss and production of ESBL or AmpC β-lactamases.[5]
Q3: What are the primary mechanisms of this compound resistance?
A3: The main mechanisms include:
-
Carbapenemase Production: Enzymes that hydrolyze carbapenems are the most significant mechanism. Common carbapenemases include KPC, NDM, VIM, IMP, and OXA-48-like.
-
Efflux Pumps: These bacterial pumps can actively remove carbapenems from the cell.
-
Porin Loss/Mutation: Changes in the outer membrane porins can restrict the entry of carbapenems into the bacterial cell. This is often combined with the production of other β-lactamases like AmpC or ESBLs.[5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible this compound MIC results.
-
Possible Cause: Technical variability in the testing procedure.
-
Troubleshooting Steps:
-
Verify Inoculum Density: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.
-
Check Media and Reagents: Confirm that the Mueller-Hinton broth/agar (B569324) and antibiotic disks/panels are within their expiration dates and have been stored correctly.
-
Review Incubation Conditions: Ensure proper incubation temperature (35°C ± 2°C) and duration (16-20 hours for broth microdilution, 16-18 hours for disk diffusion).
-
Quality Control: Routinely test quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure the accuracy of the testing system.
-
Issue 2: Discrepancies between automated susceptibility testing (AST) systems and reference methods (broth microdilution).
-
Possible Cause: Automated systems may have limitations in detecting certain resistance mechanisms, leading to errors, especially for borderline MICs.[6][7][8]
-
Troubleshooting Steps:
-
Confirm with a Reference Method: For critical isolates or unexpected resistance patterns, confirm the AST result using a manual method like broth microdilution or Etest.
-
Check for Software Updates: Ensure your AST system's software is up-to-date with the latest CLSI/EUCAST breakpoints.
-
Investigate Resistance Mechanisms: For this compound-resistant isolates, consider performing molecular tests to detect carbapenemase genes.
-
Issue 3: An isolate has a this compound MIC in the intermediate range.
-
Possible Cause: The isolate may possess a low-level resistance mechanism or a combination of mechanisms.
-
Troubleshooting Steps:
-
Consider the Clinical Context: Evaluate the site of infection, the patient's immune status, and the specific this compound's pharmacokinetics and pharmacodynamics.
-
Perform Synergy Testing: In some cases, combination therapy may be effective. In vitro synergy testing can help guide therapeutic decisions.[9]
-
Therapeutic Drug Monitoring (TDM): If available, TDM can help optimize dosing to achieve therapeutic concentrations at the site of infection.
-
Report with Caution: When reporting intermediate results, it is helpful to include a comment suggesting that the clinical efficacy of the agent is uncertain and that alternative agents should be considered if possible.[10]
-
Experimental Protocols
1. Broth Microdilution MIC Testing
This method determines the minimum inhibitory concentration of an antimicrobial agent against a bacterium in a liquid medium.
-
Methodology:
-
Prepare serial twofold dilutions of the this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[11][12][13][14][15]
-
2. Disk Diffusion (Kirby-Bauer) Testing
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
-
Methodology:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Apply this compound-impregnated disks to the agar surface.
-
Incubate the plate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Measure the diameter of the zone of inhibition around each disk and interpret the results based on CLSI or EUCAST zone diameter breakpoints.[16][17][18][19][20]
-
3. Checkerboard Synergy Testing
This method evaluates the in vitro interaction of two antimicrobial agents to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.
-
Methodology:
-
In a 96-well microtiter plate, prepare serial dilutions of two antimicrobial agents. One agent is diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculate the wells with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plate at 35°C ± 2°C for 16-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).
-
Interpret the FICI: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference/Additive; > 4 = Antagonism.[21][22][23]
-
4. Time-Kill Assay
This dynamic method assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Methodology:
-
Inoculate flasks containing Mueller-Hinton broth with a standardized bacterial suspension (approximately 5 x 10^5 to 5 x 10^6 CFU/mL).
-
Add the antimicrobial agent(s) at desired concentrations (e.g., 1x or 4x the MIC). Include a growth control without any antibiotic.
-
Incubate the flasks at 35°C ± 2°C in a shaking water bath.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove aliquots, perform serial dilutions, and plate onto agar to determine the viable colony count (CFU/mL).
-
Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[24][25][26][27][28]
-
Visualizations
Caption: Overview of the primary mechanisms of this compound resistance in bacteria.
Caption: Recommended workflow for investigating isolates with borderline this compound MICs.
Caption: Logical flow for determining antibiotic synergy using in vitro methods.
References
- 1. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 2. ecdc.europa.eu [ecdc.europa.eu]
- 3. labhub.itg.be [labhub.itg.be]
- 4. Impact of borderline minimum inhibitory concentration on the outcome of invasive infections caused by Enterobacteriaceae treated with β-lactams: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four Cases of this compound-Resistant Enterobacteriaceae Infection from January to March in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Susceptibility Testing Errors Using Three Automated Systems, Disk Diffusion, Etest, and Broth Microdilution and this compound Resistance Genes in Isolates of Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. This compound Susceptibility Testing Errors Using Three Automated Systems, Disk Diffusion, Etest, and Broth Microdilution and this compound Resistance Genes in Isolates of Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of antibiotic synergy for this compound-resistant Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. asm.org [asm.org]
- 17. Direct Disk Diffusion Testing From Positive Blood Cultures | CLSI [clsi.org]
- 18. chainnetwork.org [chainnetwork.org]
- 19. researchgate.net [researchgate.net]
- 20. dbt.univr.it [dbt.univr.it]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. emerypharma.com [emerypharma.com]
- 23. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 26. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. actascientific.com [actascientific.com]
- 28. emerypharma.com [emerypharma.com]
Technical Support Center: Addressing the Inoculum Effect in Carbapenem Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the inoculum effect in carbapenem susceptibility testing.
Troubleshooting Guides
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Carbapenems
Q1: My this compound MICs for the same isolate are varying between experiments. Could the inoculum size be the cause?
A1: Yes, variability in inoculum size is a significant factor that can lead to inconsistent this compound MIC values. This phenomenon is known as the inoculum effect (IE).[1][2][3] Even minor fluctuations within the acceptable range defined by CLSI (Clinical and Laboratory Standards Institute) can cause notable shifts in MICs, particularly for this compound-resistant Enterobacterales (CRE).[4][5]
Q2: I observed a susceptible this compound MIC at a standard inoculum, but the treatment is failing in my in vivo model. Could the inoculum effect be at play?
A2: This is a classic scenario where the inoculum effect could be a critical factor. Infections, especially in deep-seated sites like abscesses or in cases of endocarditis, can harbor a much higher bacterial density than the standard inoculum used in vitro (~5 x 10^5 CFU/mL).[6][7] If the isolate exhibits an inoculum effect, the this compound's efficacy can be significantly reduced at these higher bacterial loads, leading to discrepancies between in vitro susceptibility and in vivo outcomes.[1][8]
Q3: How can I confirm if my isolate is exhibiting a this compound inoculum effect?
A3: To confirm the presence of a this compound inoculum effect, you can perform parallel MIC testing at both a standard and a high inoculum. A significant increase in the MIC (typically defined as ≥8-fold) at the higher inoculum indicates an inoculum effect.[5][9]
Frequently Asked Questions (FAQs)
General Knowledge
Q4: What is the "inoculum effect" in the context of this compound susceptibility testing?
A4: The inoculum effect refers to the phenomenon where the MIC of an antimicrobial agent increases as the density of the bacterial inoculum used in the susceptibility test increases.[1][3][6] For carbapenems, this effect is particularly pronounced with isolates that produce carbapenemase enzymes.[2][10][11][12]
Q5: What are the primary mechanisms behind the this compound inoculum effect?
A5: The primary mechanism is the production of carbapenemases, which are enzymes that hydrolyze and inactivate this compound antibiotics.[2][10][11] At higher bacterial densities, the concentration of these enzymes increases, leading to more rapid degradation of the antibiotic and consequently a higher MIC.[10] Other contributing factors can include the metabolic state of the bacteria and the ratio of antibiotic to its target.[2][3] Studies have shown that carbapenemase-producing CRE (CP-CRE) exhibit a strong inoculum effect, while porin-deficient CRE often do not.[2][11][12]
Experimental Procedures
Q6: What are the standard inoculum concentrations recommended by CLSI and EUCAST for routine this compound susceptibility testing?
A6: Both CLSI and EUCAST recommend a standardized inoculum density for broth microdilution and agar (B569324) dilution methods.
| Standardization Body | Recommended Inoculum Density (CFU/mL) |
| CLSI | 5 x 10^5 (with an acceptable range of 2 x 10^5 to 8 x 10^5)[5] |
| EUCAST | 5 x 10^5[13] |
Q7: How do I prepare a standardized inoculum for my experiments?
A7: A standardized inoculum is typically prepared using the direct colony suspension method.
Experimental Protocol: Inoculum Preparation for Broth Microdilution
-
Culture Preparation: From an overnight (18-24 hours) culture on a non-selective agar plate, select 3-5 morphologically similar colonies using a sterile loop or swab.
-
Suspension: Suspend the colonies in a sterile saline solution (0.85% NaCl) or Mueller-Hinton broth.
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Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a spectrophotometer. A 0.5 McFarland standard corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.[13]
-
Final Dilution: Within 15 minutes of standardization, dilute the suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the test wells. This typically involves a 1:100 dilution of the adjusted suspension into the appropriate testing medium.[14][15]
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Verification (Optional but Recommended): To ensure accuracy, perform a colony count on a sample of the final inoculum by plating serial dilutions onto non-selective agar plates and incubating overnight.
Troubleshooting and Mitigation
Q8: My experiments with carbapenemase-producing isolates consistently show a strong inoculum effect. How can I mitigate this in my research?
A8: While you cannot eliminate the inherent biological phenomenon, you can standardize your experiments to account for it. Consistently using a highly standardized inoculum is crucial. For drug development purposes, it is important to test novel compounds against both standard and high inocula to assess their potential for an inoculum effect.
Q9: Are there any this compound-based therapies that are less susceptible to the inoculum effect?
A9: Some research suggests that combinations of a β-lactam with a β-lactamase inhibitor, such as ceftazidime-avibactam, may be less affected by the inoculum effect compared to carbapenems alone when tested against certain this compound-resistant strains.[4]
Data Presentation
Table 1: Impact of Inoculum Size on Meropenem MIC for Different Resistance Mechanisms
| Resistance Mechanism | Inoculum (CFU/mL) | Median Meropenem MIC (µg/mL) | Fold Change in MIC (High vs. Standard Inoculum) |
| Carbapenemase-Producing (CP-CRE) | ~5 x 10^5 (Standard) | 2 | 10-fold increase[12] |
| ~1 x 10^7 (High) | 20 | ||
| Porin-Deficient (PD-CRE) | ~5 x 10^5 (Standard) | 4 | 1.2-fold increase[12] |
| ~1 x 10^7 (High) | 4.8 |
Note: The values presented are illustrative based on published findings and may vary between specific isolates and studies.
Visualizations
Caption: Workflow for Determining the this compound Inoculum Effect.
Caption: Logical Relationship between Resistance Mechanism and Inoculum Effect.
References
- 1. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Growth productivity as a determinant of the inoculum effect for bactericidal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. youtube.com [youtube.com]
- 7. Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, Vancomycin, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
- 9. journals.asm.org [journals.asm.org]
- 10. The this compound inoculum effect provides insights into the molecular mechanisms underlying this compound resistance in the Enterobacterales. | Broad Institute [broadinstitute.org]
- 11. researchgate.net [researchgate.net]
- 12. The this compound inoculum effect provides insight into the molecular mechanisms underlying this compound resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ecdc.europa.eu [ecdc.europa.eu]
- 14. aab.org [aab.org]
- 15. apec.org [apec.org]
Technical Support Center: Enhancing Carbapenem Activity with Beta-Lactamase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the activity of carbapenems with beta-lactamase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which beta-lactamase inhibitors enhance carbapenem activity?
A1: Beta-lactamase inhibitors are compounds that structurally resemble beta-lactam antibiotics. They act as "suicide inhibitors" by irreversibly binding to the active site of beta-lactamase enzymes. This inactivation prevents the enzymes from hydrolyzing the beta-lactam ring of carbapenems, thus preserving the this compound's antibacterial activity.[1] Newer inhibitors, such as avibactam (B1665839) and vaborbactam, are non-beta-lactam inhibitors that bind reversibly to the enzyme active site without being hydrolyzed, allowing them to be recycled and inhibit multiple enzyme molecules.
Q2: We are not observing the expected synergistic effect between our this compound and a novel beta-lactamase inhibitor. What are the possible reasons?
A2: Several factors could contribute to a lack of synergy:
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Inappropriate Inhibitor for the Beta-Lactamase Class: The beta-lactamase produced by your test organism may belong to a class that is not inhibited by your specific inhibitor. For example, metallo-beta-lactamases (MBLs, Ambler Class B) are notoriously difficult to inhibit and are not affected by many commercially available inhibitors like clavulanic acid, sulbactam, and tazobactam.[2]
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Other Resistance Mechanisms: The bacterial strain may possess additional resistance mechanisms that are not addressed by the beta-lactamase inhibitor. These can include porin loss (reducing this compound entry into the cell), efflux pumps that actively remove the antibiotic, or alterations in penicillin-binding proteins (PBPs), the target of carbapenems.[1][2]
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Suboptimal Inhibitor Concentration: The concentration of the inhibitor used in the assay may be too low to effectively inactivate the beta-lactamase enzymes produced by the bacterial population.
-
Experimental Error: Inaccurate drug concentrations, improper inoculum preparation, or contamination can all lead to misleading results.
Q3: How is synergy quantitatively measured in these experiments?
A3: Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from data obtained in a checkerboard assay. The FIC index is the sum of the FICs of each drug in combination. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[3][4]
The formula is as follows: FIC Index = FIC of this compound + FIC of Inhibitor Where:
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FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
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FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)
Q4: How are the results of a checkerboard assay interpreted based on the FIC index?
A4: The interpretation of the FIC index is generally as follows:
It is important to note that the interpretation of the FIC index can be debated, and some studies may use slightly different cutoff values.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Values in Checkerboard Assays
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing at each dilution step. |
| Inoculum Density Variation | Standardize the inoculum to a 0.5 McFarland standard for each experiment. Prepare a fresh inoculum for each assay. |
| Contamination | Use aseptic techniques throughout the protocol. Include sterility controls (media only) and growth controls (inoculum in media without antibiotics) on each plate.[7] |
| Edge Effects in Microtiter Plates | To minimize evaporation from the outer wells, incubate plates in a humidified chamber or fill the outer wells with sterile water or saline. |
Issue 2: No Synergy Observed When It Is Expected
| Possible Cause | Troubleshooting Step |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment with a fixed this compound concentration and varying inhibitor concentrations to determine the optimal concentration range for the inhibitor. |
| Resistance Mechanism is Not a Beta-Lactamase | Characterize the resistance mechanism of the bacterial strain. This can be done using molecular methods (e.g., PCR for specific beta-lactamase genes) or phenotypic assays. If the primary resistance mechanism is not beta-lactamase production, a beta-lactamase inhibitor will not be effective. |
| Incorrect FIC Index Calculation | Double-check all calculations for the FIC index. Ensure that the correct MIC values (from the wells showing no visible growth) are being used. |
| Degradation of Compounds | Prepare fresh stock solutions of the this compound and inhibitor for each experiment. Some beta-lactams are unstable in solution. |
Issue 3: Unexpected Resistance to the this compound-Inhibitor Combination
| Possible Cause | Troubleshooting Step |
| Emergence of Resistance During the Assay | Check for the presence of "skip wells" (growth in a well with a higher concentration of the drug than in a well with a lower concentration). This may indicate the selection of a resistant subpopulation. Consider performing a time-kill assay to investigate the dynamics of bacterial killing and regrowth. |
| Presence of a Metallo-Beta-Lactamase (MBL) | MBLs are not inhibited by most clinically available beta-lactamase inhibitors.[2] Use specific MBL inhibitors (e.g., EDTA) in phenotypic assays to confirm the presence of MBLs. |
| Efflux Pump Overexpression | Efflux pumps can actively remove the this compound and/or the inhibitor from the bacterial cell.[2] Test the combination in the presence of an efflux pump inhibitor to see if synergy is restored. |
| Porin Loss | Reduced expression of outer membrane porins can limit the entry of the this compound into the periplasmic space where it would interact with its target and be susceptible to beta-lactamases.[2] This can be assessed by analyzing the protein profile of the outer membrane. |
Data Presentation
Table 1: Examples of MIC Reduction for this compound-Resistant Enterobacterales (CRE) with Beta-Lactamase Inhibitors
| This compound | Beta-Lactamase Inhibitor | Bacterial Species | Beta-Lactamase | This compound MIC Alone (µg/mL) | This compound MIC with Inhibitor (µg/mL) | Fold Reduction in MIC |
| Imipenem | Relebactam | Klebsiella pneumoniae | KPC | 16 | ≤1 | ≥16 |
| Meropenem | Vaborbactam | Klebsiella pneumoniae | KPC | 64 | ≤1 | ≥64 |
| Meropenem | Avibactam | Enterobacter cloacae | KPC | 32 | 2 | 16 |
| Imipenem | Avibactam | Escherichia coli | OXA-48 | 8 | 1 | 8 |
| Meropenem | Taniborbactam | Klebsiella pneumoniae | NDM | >128 | 8 | >16 |
Note: Data are illustrative and compiled from various sources. Actual MIC values and fold reductions can vary significantly depending on the specific bacterial isolate and experimental conditions.
Experimental Protocols
Broth Microdilution Checkerboard Synergy Assay
This protocol is for determining the synergistic activity of a this compound and a beta-lactamase inhibitor.
Materials:
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This compound and beta-lactamase inhibitor stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
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Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial two-fold dilutions of the this compound in CAMHB along the x-axis of the microtiter plate.
-
Prepare serial two-fold dilutions of the beta-lactamase inhibitor in CAMHB along the y-axis of the plate.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.[8]
-
Add 50 µL of the appropriate this compound dilution to each well in the corresponding column.
-
Add 50 µL of the appropriate inhibitor dilution to each well in the corresponding row.
-
The final volume in each well before inoculation will be 150 µL, containing various concentrations of both agents.
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Include a row with only this compound dilutions and a column with only inhibitor dilutions to determine their individual MICs.
-
Include a growth control well (CAMHB only) and a sterility control well (uninoculated CAMHB).
-
-
Inoculation:
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
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Determine the MIC of each drug alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
-
Data Analysis:
-
Calculate the FIC index for each well showing no growth using the formula described in the FAQs.
-
The FIC index for the combination is the lowest FIC index obtained.
-
Visualizations
Caption: Workflow for the checkerboard synergy assay.
References
- 1. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying synergy in the bioassay-guided fractionation of natural product extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Troubleshooting False Positives in Carbapenemase Detection Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting false-positive results in carbapenemase detection assays. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common reasons for a false-positive carbapenemase test result?
A1: False-positive results can arise from several factors depending on the assay type. For phenotypic tests, a primary cause is the presence of other resistance mechanisms that can weakly hydrolyze carbapenems, especially when combined with reduced drug entry into the bacterial cell. For molecular and immunological assays, cross-reactivity and contamination are frequent culprits.
Phenotypic Assays (e.g., Modified Hodge Test, CarbaNP)
Q2: My Modified Hodge Test (MHT) is positive, but confirmatory tests are negative. Why might this be?
A2: The MHT is known for a lack of specificity, and false positives are common.[1][2] The most frequent cause is the presence of high levels of extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases, particularly when combined with porin loss (reduced membrane permeability).[3] This combination can lead to slow hydrolysis of the carbapenem in the test, mimicking the effect of a true carbapenemase. Some studies have reported false-positive rates of up to 25% in carbapenemase non-producers that harbor CTX-M or are AmpC hyperproducers.[3]
Q3: We observed a positive result with a colorimetric assay (e.g., CarbaNP) for an isolate that molecular tests show is negative for carbapenemase genes. What could be the cause?
A3: False positives in colorimetric assays can occur due to bacteria that produce certain AmpC β-lactamases with weak carbapenemase activity, such as ACT-28 found in Enterobacter kobei.[4] These enzymes can hydrolyze the this compound substrate enough to cause a pH change and a positive colorimetric result, even though they are not true carbapenemases. Additionally, some guidelines note the risk of false positives in phenotypic tests due to other enzymes with weak carbapenemase activity, like AmpC.[5]
Lateral Flow Immunoassays (LFAs)
Q4: Our lateral flow assay for the "big five" carbapenemases (KPC, NDM, VIM, IMP, OXA-48) is showing a faint positive band, but the isolate is negative by PCR. What should we consider?
A4: There are several potential reasons for this discrepancy:
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Inoculum Overload: Using too large of a bacterial inoculum is a known cause of false-positive results in some lateral flow assays.[6] Always adhere to the manufacturer's recommended inoculum size.
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Cross-Reactivity: While generally specific, some assays may exhibit cross-reactivity with other bacterial components, especially when used with bacterial species for which the test has not been validated.[7]
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Off-Label Use: Using an LFA on a bacterial species for which it is not FDA-cleared or validated can lead to unexpected results. For example, high rates of false-positive IMP results have been observed when using the NG-Test CARBA 5 on Acinetobacter baumannii.[7][8]
Molecular Assays (e.g., PCR)
Q5: We have a positive PCR result for a carbapenemase gene, but the phenotypic tests are negative and the isolate appears susceptible to carbapenems. Could this be a false positive?
A5: Yes, this could be a false-positive PCR result. The most common cause of unexpected positive results in PCR is contamination. This can happen at various stages, from sample collection to PCR setup. Review your laboratory's hygiene and workflow practices to minimize the risk of cross-contamination from positive samples, controls, or aerosols. However, it is also possible, though rare, for a PCR to be truly positive while the enzyme is not functionally expressed or has a mutation affecting its activity but not the primer binding sites.[5]
Troubleshooting Guides
Investigating a Positive Phenotypic Test with a Negative Molecular Result
If you encounter a positive result from a phenotypic test (MHT, CarbaNP) but a negative result from a more specific molecular test (PCR), consider the following workflow:
Caption: Troubleshooting workflow for discordant results.
Mechanism of False Positives in Phenotypic Assays
The interplay between different resistance mechanisms is a key factor in generating false-positive results in phenotypic assays that measure this compound hydrolysis.
Caption: Porin loss combined with ESBL/AmpC can lead to false positives.
Data Summary
Table 1: Specificity of Phenotypic Assays in Relation to ESBL/AmpC Production
| Assay | Organism Group | Reported Specificity | Potential for False Positives | Reference |
| Modified Hodge Test (MHT) | Enterobacteriaceae | 92.1% | High, especially with ESBL/AmpC producers with porin loss. | [2] |
| Modified Hodge Test (MHT) | Enterobacteriaceae | 88.8% | High, known for poor specificity. | [1] |
| Modified Hodge Test (MHT) | Carbapenemase non-producers (CTX-M, AmpC hyperproducers) | ~75% (25% false positives) | High | [3] |
| Carba NP Test | Enterobacteriaceae | 100% | Low, but can occur with certain AmpC enzymes. | [2] |
| Modified CIM (mCIM) | Enterobacteriaceae | 99.0% | Very Low | [1] |
Table 2: Performance of Lateral Flow Immunoassays (LFAs)
| Assay | Organism | Target | Issue | Finding | Reference |
| NG-Test CARBA 5 | Acinetobacter baumannii | IMP | False Positive | 66.7% (14/22) of isolates tested false positive for IMP. | [8] |
| NG-Test CARBA 5 & K.N.I.V.O. Detection K-Set | Serratia spp. & M. morganii | NDM, OXA-48 | False Positive | False positives observed with high inoculum sizes. | [6] |
| Genobio LFA | Morganella morganii (KPC-producer) | NDM, OXA-48 | False Positive | A KPC-producing isolate was falsely positive for NDM and OXA-48. | [9] |
Key Experimental Protocols
Modified Hodge Test (MHT)
This protocol is based on CLSI guidelines.
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Prepare Indicator Organism: Prepare a 0.5 McFarland standard suspension of E. coli ATCC 25922. Dilute this suspension 1:10 in sterile saline or broth.
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Inoculate Plate: Uniformly streak the diluted E. coli suspension onto a Mueller-Hinton agar (B569324) (MHA) plate. Allow the plate to dry for 3-10 minutes.
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Place this compound Disk: Place a 10 µg meropenem (B701) or ertapenem (B1671056) disk in the center of the MHA plate.[10]
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Inoculate Test Isolate: Using a 10 µL loop or a swab, pick 3-5 colonies of the test organism. In a straight line, streak the test organism from the edge of the disk to the edge of the plate.[11]
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Incubate: Incubate the plate overnight at 35°C ± 2°C in ambient air for 16-24 hours.[10][12]
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Interpretation: A positive result is indicated by a cloverleaf-like indentation of the E. coli growth along the test organism streak, within the disk's zone of inhibition.[12]
Carba NP Test (General Principle)
This protocol is based on the principles described by Nordmann et al.
-
Prepare Lysate: Resuspend one calibrated loopful (10 µL) of the test bacteria in a lysis buffer (e.g., Tris-HCl with B-PERII reagent). Vortex and incubate to lyse the cells. Centrifuge to pellet the cell debris.[5]
-
Prepare Reaction Mixture: The test is based on detecting the acidification of a pH indicator (phenol red) when a this compound is hydrolyzed.[1] A solution containing phenol (B47542) red, ZnSO4, and imipenem (B608078) is prepared.
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Perform Test: In a microtiter plate well, mix the supernatant (enzymatic suspension) from the bacterial lysate with the imipenem/phenol red solution. A control well without imipenem is also prepared.[5]
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Incubate: Incubate the plate at 37°C for up to 2 hours.[5]
-
Interpretation: A positive result is indicated by a color change from red to yellow or orange in the well containing imipenem, while the control well remains red.[5]
NG-Test® CARBA 5 (Lateral Flow Assay)
This is a summarized protocol based on manufacturer's instructions.
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Sample Preparation: Add 5 drops of Extraction Buffer to a tube. Using a 1µl loop, touch 3 colonies of the test isolate and inoculate the tube.
-
Lysis: Vortex the suspension until it is homogenous to ensure cell lysis.
-
Application: Using a transfer pipette, draw the sample up to the 100µl mark and dispense it into the sample well of the test device.
-
Incubation: Allow the sample to migrate along the test strip.
-
Interpretation: Read the results at 15 minutes. A positive result is indicated by the presence of the control line (C) and one or more test lines (K, O, V, I, or N). A result is invalid if the control line does not appear.
Multiplex PCR for Carbapenemase Gene Detection
This protocol outlines the general steps for a laboratory-developed or commercial multiplex real-time PCR.
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DNA Extraction: Extract bacterial DNA from a pure culture using a validated commercial kit or in-house method.
-
Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and a primer-probe mix targeting the carbapenemase genes of interest (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48).
-
PCR Plate Setup: Pipette the master mix into the wells of a 96-well PCR plate. Add the extracted DNA (template) to the respective wells. Include positive controls (known carbapenemase-producing strains) and a no-template control (NTC) to monitor for contamination.
-
Real-Time PCR: Run the plate on a real-time PCR instrument with an appropriate cycling program (denaturation, annealing, extension).
-
Interpretation: Analyze the amplification curves. A positive result is indicated by a sigmoidal amplification curve that crosses the threshold within a defined cycle range (e.g., 10-30 cycles). The NTC should show no amplification. Amplification after 30 cycles may indicate trace contamination and should be interpreted with caution.
References
- 1. Comparative Evaluation of Four Phenotypic Methods for Detection of Class A and B Carbapenemase-Producing Enterobacteriaceae in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of four low-cost carbapenemase detection tests and a proposal of an algorithm for early detection of carbapenemase-producing Enterobacteriaceae in resource-limited settings | PLOS One [journals.plos.org]
- 3. Controlling False-Positive Results Obtained with the Hodge and Masuda Assays for Detection of Class A Carbapenemase in Species of Enterobacteriaceae by Incorporating Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. False-Positive this compound-Hydrolyzing Confirmatory Tests Due to ACT-28, a Chromosomally Encoded AmpC with Weak Carbapenemase Activity from Enterobacter kobei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdph.ca.gov [cdph.ca.gov]
- 6. False-positive imipenemase detected by NG-Test CARBA-5 in this compound-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. RT-PCR Troubleshooting [sigmaaldrich.com]
- 12. A comparative evaluation of five phenotypic methods for identification of carbapenemase-producing Enterobacteriaceae: a modified carbapenemase detection test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carbapenem Administration in Continuous Infusion Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with continuous infusion models of carbapenems. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of continuous infusion of carbapenems over intermittent bolus administration?
A1: The primary advantage of continuous infusion is to optimize the pharmacokinetic/pharmacodynamic (PK/PD) profile of time-dependent antibiotics like carbapenems.[1][2] By maintaining the drug concentration consistently above the minimum inhibitory concentration (MIC) for the entire treatment period, continuous infusion aims to maximize the bactericidal effect.[1] This is particularly crucial for treating severe infections caused by multidrug-resistant organisms.[1] While some studies suggest it may not reduce overall mortality rates, it has been shown to improve bacterial eradication.[1]
Q2: Which carbapenems are suitable for continuous infusion?
A2: Meropenem (B701) and doripenem (B194130) are often considered for continuous infusion. However, their stability in solution is a critical limiting factor.[3] Ertapenem has also been used in extended infusion strategies.[4] Imipenem (B608078) is another carbapenem that has been studied, and despite a lower MIC of meropenem in some cases, imipenem was found to be slightly more effective in an in vitro model.[5]
Q3: What are the recommended PK/PD targets for carbapenems in continuous infusion models?
A3: For carbapenems, the key PK/PD index is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). For non-severe infections, a target of 40% fT > MIC is often considered sufficient.[3] However, for severe or critical infections, a higher target of 70-100% fT > MIC is recommended to achieve maximal bactericidal activity and better clinical outcomes.[3][6]
Q4: Should a loading dose be administered when starting a continuous infusion of this compound?
A4: Yes, when initiating a continuous infusion for a patient who has not previously been administered the drug, a loading dose equivalent to the standard bolus dose should be given.[2] This is immediately followed by the start of the continuous infusion to rapidly achieve therapeutic drug concentrations.
Q5: How does renal function impact this compound dosing in a continuous infusion model?
A5: Renal function, often estimated by creatinine (B1669602) clearance (Clcr), is a significant factor in determining appropriate this compound dosing.[7] Patients with impaired renal function may require dose adjustments to prevent drug accumulation and potential toxicity. Conversely, patients with augmented renal clearance may require higher doses to achieve therapeutic targets.[8] Dosing regimens should be tailored based on the patient's specific Clcr.[7]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments involving continuous infusion of carbapenems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drug Degradation/Instability | - Carbapenems like meropenem have limited stability in solution at room temperature.[3][9] | - Prepare solutions fresh and replace them frequently. For meropenem, stability is maintained for about 7 hours at 22°C and 5 hours at 33°C.[9]- Use a cold pack for the infusion pump's septum to maintain a lower temperature.[3]- For longer infusions, consider using more stable carbapenems like doripenem, which is stable for up to 12 hours at room temperature.[3] |
| Sub-therapeutic Drug Concentrations | - Inadequate dosing, especially for pathogens with high MICs.[3]- Augmented renal clearance in the experimental model or patient population.[8] | - Increase the total daily dose or the infusion rate.[7]- For infections with high MICs (≥4 mg/L), continuous infusion with a loading dose should be considered.[7]- Implement therapeutic drug monitoring (TDM) to individualize dosing regimens. |
| Inconsistent Results Between Experiments | - Variability in experimental protocols.- Differences in the bacterial strains used (varying MICs). | - Standardize all experimental procedures, including drug preparation, infusion rates, and sampling times.- Ensure the MIC of the bacterial strain is confirmed before each experiment.- Use a well-characterized reference strain for quality control. |
| Bacterial Regrowth or Resistance Development | - Drug concentrations falling below the MIC for extended periods.[5] | - Ensure the continuous infusion maintains drug levels consistently above the MIC.- In in vitro models, an increase in MIC was observed during continuous infusions with steady-state levels below 2 microg/ml.[5] |
| Poor Clinical Outcomes Despite "Optimal" Infusion | - The definition of "optimal" may vary. While 40% T>MIC is a target, 100% T>MIC has been associated with better outcomes in severe infections.[6]- Patient-specific factors not accounted for in the model (e.g., hypoalbuminemia for ertapenem).[10] | - For severe infections, aim for a target of 100% T>MIC.[6]- Consider patient-specific physiological changes that can alter drug pharmacokinetics.[8]- In critically ill patients, factors like hypoalbuminemia can increase the clearance of highly protein-bound carbapenems like ertapenem.[10] |
Experimental Protocols & Data
This compound Stability
The stability of carbapenems in solution is a critical factor for continuous infusion. Below is a summary of stability data for meropenem and doripenem.
| This compound | Concentration | Diluent | Temperature (°C) | Stability (Time to 90% of initial concentration) |
| Meropenem | Not Specified | Not Specified | 22 | 7.4 hours[9] |
| Meropenem | Not Specified | Not Specified | 33 | 5.7 hours[9] |
| Doripenem | 5 mg/mL | Normal Saline | Room Temperature | 12 hours[3] |
Dosing Regimens and Target Attainment
The following table summarizes different meropenem dosing regimens from a simulation study and their probability of target attainment (PTA) for different MICs.
| Dosing Regimen (Meropenem) | Infusion Time | Target (%fT > MIC) | MIC (mg/L) | Probability of Target Attainment (PTA) (%) |
| 40 mg/kg q8h | 0.5 hours | Not Specified | 1 | 87.6[3] |
| 40 mg/kg q8h | 0.5 hours | Not Specified | 2 | < 80[3] |
| 40 mg/kg q8h | 0.5 hours | Not Specified | 4 | < 80[3] |
| 40 mg/kg q8h | 3 hours | Not Specified | 2 | > 99[3] |
| 40 mg/kg q8h | 3 hours | Not Specified | 4 | > 99[3] |
| 40 mg/kg q8h | 3 hours | Not Specified | 8 | 82.8[3] |
| 1000 mg q8h (Extended Infusion) | Not Specified | Not Specified | 1 | Suitable[7] |
Visualizations
Experimental Workflow for In Vitro Continuous Infusion Model
Caption: Workflow for an in vitro continuous infusion experiment.
Decision Logic for Optimizing this compound Dosing
Caption: Decision tree for selecting a this compound infusion strategy.
References
- 1. Mortality of continuous infusion versus intermittent bolus of meropenem: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ics.ac.uk [ics.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial effects of continuous versus intermittent administration of this compound antibiotics in an in vitro dynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous infusion of meropenem in critically ill patients: practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jprdi.vn [jprdi.vn]
- 8. journals.asm.org [journals.asm.org]
- 9. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
Validation & Comparative
Rise of the Superbugs: A Comparative Guide to Novel Carbapenem Derivatives in Preclinical Development
FOR IMMEDIATE RELEASE
A new generation of carbapenem derivatives is showing significant promise in the fight against multidrug-resistant bacteria. This guide provides a comprehensive preclinical comparison of emerging candidates, offering researchers and drug development professionals critical data on their efficacy and mechanisms of action.
The escalating threat of antimicrobial resistance has spurred the development of novel this compound derivatives designed to overcome common resistance mechanisms, particularly the production of carbapenemases. This report details the preclinical profiles of several promising new agents, with a focus on their in vitro activity against challenging Gram-negative pathogens and their efficacy in in vivo infection models.
In Vitro Efficacy: A Head-to-Head Comparison
The cornerstone of antibacterial drug development is the determination of in vitro activity against a broad panel of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for two notable this compound combinations: Meropenem (B701)/KSP-1007 and Tebipenem, compared against the established this compound, Meropenem.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Meropenem/KSP-1007 against this compound-Resistant Enterobacterales (CRE)
| Organism | Meropenem MIC50 | Meropenem MIC90 | Meropenem/KSP-1007 (8 µg/mL) MIC50 | Meropenem/KSP-1007 (8 µg/mL) MIC90 |
| Enterobacterales (n=207) | 4 | 32 | ≤0.06 | 1 |
Data sourced from a study on KSP-1007, a novel broad-spectrum β-lactamase inhibitor.[1][2][3][4] KSP-1007, a bicyclic boronate-based broad-spectrum β-lactamase inhibitor, significantly potentiates the activity of meropenem against this compound-resistant Enterobacterales.[1][4] When combined with KSP-1007 at a fixed concentration of 8 µg/mL, the MIC90 of meropenem against a panel of 207 Enterobacterales isolates, including carbapenemase producers, was reduced from 32 µg/mL to 1 µg/mL.[1][2][3][4]
Table 2: In Vitro Activity (MIC µg/mL) of Tebipenem Against Key Pathogens
| Organism | Tebipenem MIC50 | Tebipenem MIC90 |
| Escherichia coli (ESBL-producing) | ≤0.06 | >8 |
| Klebsiella pneumoniae (ESBL-producing) | ≤0.06 | >8 |
| Streptococcus pneumoniae | ≤0.06 | 0.12 |
Tebipenem is an oral this compound that has demonstrated potent activity against many Gram-negative and Gram-positive pathogens.[5] It shows promising activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[5]
Understanding the Mechanism: Overcoming Resistance
This compound resistance in Gram-negative bacteria is often mediated by the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Novel this compound derivatives and their partner inhibitors are designed to counteract these enzymes.
References
- 1. In vitro and in vivo activities of KSP-1007, a broad-spectrum inhibitor of serine- and metallo-β-lactamases, in combination with meropenem against this compound-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo activities of KSP-1007, a broad-spectrum inhibitor of serine- and metallo-β-lactamases, in combination with meropenem against this compound-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Characterization of Tebipenem, an Oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Carbapenem vs. Piperacillin-Tazobactam in the Treatment of Bacterial Infections
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms of action, and resistance profiles of carbapenems and piperacillin-tazobactam (B1260346).
In the landscape of antimicrobial therapeutics, the choice between broad-spectrum agents is a critical determinant of clinical outcomes, particularly in the context of rising antimicrobial resistance. This guide provides a detailed comparative analysis of two cornerstone therapeutic classes: carbapenems and the β-lactam/β-lactamase inhibitor combination, piperacillin-tazobactam. This document synthesizes clinical trial data, outlines experimental methodologies for antimicrobial susceptibility testing, and visualizes the complex molecular pathways of bacterial resistance.
Performance Data: A Quantitative Comparison
The clinical efficacy of carbapenems versus piperacillin-tazobactam has been the subject of numerous studies, especially for infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Clinical Outcomes in Bloodstream Infections (BSI) Caused by ESBL-Producing Enterobacterales
| Outcome | Piperacillin-Tazobactam Group | Carbapenem Group | Study/Reference |
| 30-Day All-Cause Mortality | 8.4% (26/309) | 8.1% (27/335) | Månsson et al. (2025)[1][2][3] |
| 14-Day Mortality (Empiric Therapy) | 17% | 8% | Tamma et al. (2015)[4] |
| Clinical Response (Nonbacteremic UTI) | 74.4% | 80.9% | N/A[5] |
| Acquisition of this compound-Resistant Organisms | Lower (OR: 0.46) | Higher | Dallasheh and Paul (2025)[1] |
Table 2: Clinical Outcomes in Nosocomial Pneumonia Caused by ESBL-Producing Klebsiella pneumoniae
| Outcome | Piperacillin-Tazobactam Group | This compound Group | Study/Reference |
| 28-Day Mortality | 17.2% (11/64) | 20.8% (15/72) | MDPI (2022)[6][7] |
| 14-Day Clinical Cure | 62.5% (40/64) | 56.9% (41/72) | MDPI (2022)[6] |
| 14-Day Microbiological Cure | 57.9% (11/19) | 64% (16/25) | MDPI (2022)[6] |
Experimental Protocols
Standardized methodologies are paramount for the accurate assessment of antimicrobial susceptibility. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining MIC values.
Protocol: Broth Microdilution MIC Assay
-
Prepare Antibiotic Stock Solutions: Prepare a stock solution of the antimicrobial agent (this compound or piperacillin-tazobactam) at a known concentration in a suitable solvent.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is determined by visual inspection of the wells. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Prepare Bacterial Culture: Grow the test organism in CAMHB to the early to mid-logarithmic phase of growth.
-
Prepare Test Tubes: Prepare tubes containing CAMHB with the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x the MIC). Also, include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate onto appropriate agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time. Synergy can be assessed when testing combinations of drugs.[6][8]
Mechanisms of Action and Resistance Pathways
Understanding the molecular mechanisms of action and resistance is crucial for the development of new therapeutic strategies and for optimizing the use of existing agents.
Mechanism of Action
Both carbapenems and piperacillin (B28561) are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Tazobactam (B1681243) is a β-lactamase inhibitor that has little intrinsic antibacterial activity but protects piperacillin from degradation by many bacterial β-lactamase enzymes.
Bacterial Resistance Pathways
Bacteria have evolved sophisticated mechanisms to resist the action of β-lactam antibiotics. These can be broadly categorized into enzymatic degradation, target modification, and reduced drug accumulation.
Experimental Workflow for Comparative Analysis
A robust experimental workflow is essential for a comprehensive comparative analysis of antimicrobial agents.
Conclusion
The decision to use carbapenems versus piperacillin-tazobactam is complex and multifactorial. While carbapenems have traditionally been considered the treatment of choice for serious infections caused by ESBL-producing organisms, recent evidence suggests that piperacillin-tazobactam may be a viable this compound-sparing option in certain clinical scenarios, such as urinary tract infections, with some studies showing non-inferiority for bloodstream infections.[1][2][3][5] However, for empiric therapy in critically ill patients with suspected ESBL bacteremia, carbapenems may be associated with improved survival.[4]
The choice of agent should be guided by local antimicrobial susceptibility patterns, the site and severity of infection, and individual patient factors. Furthermore, the risk of promoting this compound resistance is a significant consideration, with studies indicating a lower risk associated with piperacillin-tazobactam use.[1] Continued research, robust clinical trials, and a deep understanding of the molecular mechanisms of resistance are essential to inform optimal antibiotic stewardship and preserve the efficacy of these critical antimicrobial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanism of suppression of piperacillin resistance in enterobacteria by tazobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tazobactam selects for multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Piperacillin-Tazobactam-Meropenem Synergy against Serine Carbapenemase-Producing Enterobacterales Using Time-Kill Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2746. Assessment of in vitro synergy between Piperacillin-Tazobactam-Meropenem and Imipenem-Meropenem against OXA-48 Producing Klebsiella pneumoniae Using Time-Kill Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Meropenem and Imipenem Efficacy
In the landscape of broad-spectrum carbapenem antibiotics, meropenem (B701) and imipenem (B608078) stand out as critical agents in the management of severe bacterial infections. This guide provides a detailed, evidence-based comparison of their efficacy for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, in vitro activity, clinical effectiveness across various indications, and safety profiles, supported by experimental data and methodologies.
Mechanism of Action: Targeting the Bacterial Cell Wall
Both meropenem and imipenem exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. The inhibition of these proteins leads to the formation of a defective cell wall and ultimately results in bacterial cell lysis.
While both carbapenems target PBPs, there are subtle but important differences in their affinities. In Escherichia coli, PBP 2 is the primary target for both drugs.[1] However, meropenem also demonstrates a high affinity for PBP 3 in Gram-negative bacilli like E. coli and Pseudomonas aeruginosa, an attribute not as pronounced with imipenem.[1] This differential binding affinity may contribute to meropenem's enhanced activity against many Gram-negative organisms.[1] In contrast, for Gram-positive cocci such as Staphylococcus aureus, their binding affinities to PBP 1, 2, and 4 are quite similar.[1]
A key pharmacological distinction is that imipenem is susceptible to degradation by renal dehydropeptidase-1 (DHP-1).[2] To counteract this, it is co-administered with cilastatin (B194054), a DHP-1 inhibitor. Meropenem is stable against DHP-1 and does not require such co-administration.[2]
In Vitro Activity: A Tale of Two Spectrums
The in vitro activity of meropenem and imipenem reveals distinct patterns against different classes of bacteria. Generally, imipenem demonstrates greater potency against Gram-positive cocci, while meropenem is more active against Gram-negative bacilli.[1][3] Both agents are highly resistant to hydrolysis by most clinically significant beta-lactamases.[1]
Gram-Positive Aerobes
Imipenem is generally two- to fourfold more active than meropenem against Gram-positive aerobes.[1] This includes activity against various streptococcal species. Notably, imipenem is fourfold more active than meropenem against penicillin-resistant Streptococcus pneumoniae and Enterococcus faecalis.[1] Neither drug is effective against methicillin-resistant Staphylococcus aureus (MRSA) or Enterococcus faecium.[1]
Gram-Negative Aerobes
Meropenem typically exhibits two- to 16-fold greater activity than imipenem against Gram-negative aerobes.[1] Against Enterobacteriaceae, meropenem can be four- to 16-fold more active.[1] It also shows approximately eightfold greater activity against Haemophilus influenzae and Neisseria gonorrhoeae.[1] A French multicenter study confirmed that meropenem displays lower Minimum Inhibitory Concentrations (MICs) against Enterobacteriaceae, Escherichia coli, and Pseudomonas aeruginosa compared to imipenem.[4]
Anaerobes
Both meropenem and imipenem demonstrate excellent activity against a broad range of clinically significant anaerobic bacteria, with similar potency against Bacteroides fragilis and other Bacteroides group organisms, as well as Gram-positive anaerobes.[1]
Table 1: Comparative In Vitro Activity (MIC90 in mg/L) of Meropenem and Imipenem Against Key Pathogens
| Organism | Meropenem | Imipenem |
| Gram-Positive Aerobes | ||
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | ≤0.015 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 0.12 |
| Enterococcus faecalis | 8 | 2 |
| Staphylococcus aureus (methicillin-susceptible) | 0.06 | 0.03 |
| Gram-Negative Aerobes | ||
| Escherichia coli | 0.06 | 0.25 |
| Klebsiella pneumoniae | 0.06 | 0.5 |
| Enterobacter cloacae | 0.12 | 2 |
| Serratia marcescens | 0.5 | 2 |
| Pseudomonas aeruginosa | 2 | 4 |
| Acinetobacter baumannii | 4 | 4 |
| Anaerobes | ||
| Bacteroides fragilis | 0.25 | 0.25 |
Note: Data compiled from multiple sources.[1][4] MIC90 values can vary based on geographic location and testing methodology.
Clinical Efficacy: Evidence from Clinical Trials
Numerous clinical trials and a systematic review have compared the clinical and bacteriological efficacy of meropenem and imipenem in treating severe infections. The general consensus is that both agents have similar overall efficacy, although some nuances exist for specific indications.
A systematic review and meta-analysis of 27 randomized controlled trials concluded that meropenem was associated with a significantly greater clinical response (Relative Risk [RR] 1.04) and bacteriological response (RR 1.05) compared to imipenem/cilastatin.[5][6][7][8]
Table 2: Summary of Clinical Efficacy from Comparative Trials
| Infection Type | Meropenem Clinical Efficacy | Imipenem/Cilastatin Clinical Efficacy | Key Findings |
| Intra-abdominal Infections | ~83-96% | ~70-98% | A multicenter trial found 1.5 g/day of imipenem/cilastatin to be equivalent to 3.0 g/day of meropenem in clinical and bacteriological outcomes.[9] |
| Skin and Soft Tissue Infections | 86-98% | 83-95% | A multicenter, randomized trial showed satisfactory clinical responses in 98% of meropenem-treated patients and 95% of imipenem/cilastatin-treated patients.[10] Another study found cure rates of 86.2% for meropenem and 82.9% for imipenem/cilastatin.[11] |
| Lower Respiratory Tract Infections | ~90% | ~87% | A randomized controlled trial reported an overall efficacy of 90% for meropenem and 87% for imipenem/cilastatin.[12] |
| Bacterial Meningitis | Approved for use | Not approved for use | Meropenem is approved for the treatment of bacterial meningitis, whereas imipenem is not.[1][3] |
| Febrile Neutropenia | Similar to imipenem | Similar to meropenem | Clinical studies report similar bacteriological and clinical cure rates for both drugs in treating septicemia and febrile neutropenia.[1][3] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profiles of meropenem and imipenem are broadly similar, though some differences have been observed, particularly in critically ill patients.[1][3]
In a study of critically ill patients with sepsis, imipenem demonstrated a significantly higher mean peak serum concentration and area under the curve compared to meropenem.[13] Conversely, meropenem had a significantly higher mean volume of distribution and total clearance.[13]
The primary pharmacodynamic index for carbapenems is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC). Monte Carlo simulations have shown that for a 500 mg every 6-hour regimen, meropenem achieves greater %fT>MIC exposure against Enterobacteriaceae and P. aeruginosa, while imipenem has greater exposure against A. baumannii.[14]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Meropenem | Imipenem |
| Half-life (healthy adults) | ~1 hour | ~1 hour |
| Protein Binding | ~2% | ~20% |
| Volume of Distribution (critically ill) | ~25 L | ~17.4 L |
| Total Clearance (critically ill) | ~191 mL/min | ~116.4 mL/min |
| Renal Excretion (unchanged) | ~70% | ~70% (with cilastatin) |
Note: Values are approximate and can vary based on patient population and clinical status.[13][15]
Safety and Tolerability
Both meropenem and imipenem are generally well-tolerated. The most common adverse effects include gastrointestinal disturbances (diarrhea, nausea, vomiting), infusion site reactions, and elevated liver enzymes.[10]
A significant finding from the systematic review and meta-analysis was that meropenem is associated with a significantly lower rate of adverse events compared to imipenem/cilastatin (RR 0.87).[5][6][8] Meropenem is also considered to have a better central nervous system (CNS) safety profile, with a lower risk of seizures compared to imipenem/cilastatin.[2] This lower seizure potential is a key reason why meropenem is approved for the treatment of bacterial meningitis, while imipenem is not.[3]
Experimental Protocols
The data presented in this guide are derived from numerous in vitro studies and randomized controlled clinical trials. The methodologies employed in these key experiments are outlined below.
In Vitro Susceptibility Testing
-
Objective: To determine and compare the Minimum Inhibitory Concentrations (MICs) of meropenem and imipenem against a panel of bacterial isolates.
-
General Protocol:
-
Bacterial isolates are collected from clinical specimens (e.g., blood, respiratory secretions, wound swabs).
-
MICs are determined using standardized methods such as agar (B569324) dilution or broth microdilution as per Clinical and Laboratory Standards Institute (CLSI) guidelines. Etest methodology has also been utilized in some studies.[4]
-
A range of antibiotic concentrations is prepared in appropriate growth media.
-
The media are inoculated with a standardized suspension of the test organism.
-
Following incubation, the lowest concentration of the antibiotic that completely inhibits visible growth is recorded as the MIC.
-
The MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively) are then calculated for each bacterial species.
-
Randomized Controlled Clinical Trials (RCTs)
-
Objective: To compare the clinical and bacteriological efficacy and safety of meropenem versus imipenem/cilastatin in patients with specific types of severe infections.
-
General Protocol:
-
Patient Population: Hospitalized patients with a confirmed or strongly suspected bacterial infection (e.g., complicated intra-abdominal infection, skin and soft tissue infection, pneumonia) are enrolled based on predefined inclusion and exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to receive either intravenous meropenem or intravenous imipenem/cilastatin. Dosing regimens are standardized (e.g., meropenem 500 mg every 8 hours vs. imipenem/cilastatin 500 mg every 6 or 8 hours).[10][11][12] Many trials are double-blinded to minimize bias.[11]
-
Treatment and Assessment: Patients receive treatment for a specified duration (e.g., 7-14 days).[12] Clinical assessments (e.g., resolution of fever, improvement in signs and symptoms) and laboratory tests are performed at baseline, during treatment, and at a follow-up visit.
-
Outcome Measures:
-
Primary Endpoint: Clinical response at the test-of-cure visit, categorized as "cure" or "failure."
-
Secondary Endpoints: Bacteriological response (eradication or persistence of the baseline pathogen), mortality, and incidence of adverse events.
-
-
Statistical Analysis: The rates of clinical and bacteriological success are compared between the two treatment groups to determine non-inferiority or superiority.
-
Conclusion
Meropenem and imipenem are both potent this compound antibiotics with broad spectra of activity. The choice between them may be guided by the suspected or confirmed pathogen, the site of infection, and the patient's clinical profile.
-
Imipenem shows superior in vitro activity against many Gram-positive organisms, particularly Enterococcus faecalis.
-
Meropenem demonstrates greater in vitro potency against a wide range of Gram-negative pathogens, including P. aeruginosa and members of the Enterobacteriaceae family.[1]
-
Clinical efficacy is largely comparable across many severe infections, though a meta-analysis suggests a slight advantage for meropenem in clinical and bacteriological response.[5][6][8]
-
Meropenem has a more favorable safety profile, with a lower incidence of adverse events and a reduced risk of seizures, making it the preferred agent for CNS infections.[2][5][6][8]
For drug development professionals, the comparative data underscore the potential for refining this compound structures to optimize activity against specific classes of pathogens or to further enhance safety profiles. For researchers and clinicians, this guide provides a quantitative basis for informed therapeutic decisions in the management of severe bacterial infections.
References
- 1. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Systematic review comparing meropenem with imipenem plus cilastatin in the treatment of severe infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic review comparing meropenem with imipenem plus cilastatin in the treatment of severe infections | Semantic Scholar [semanticscholar.org]
- 8. Systematic review comparing meropenem with imipenem plus cilastatin in the treatment of severe infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Meropenem versus imipenem/cilastatin in the treatment of hospitalized patients with skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. mednexus.org [mednexus.org]
- 13. Pharmacokinetic evaluation of meropenem and imipenem in critically ill patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacodynamics of meropenem and imipenem against Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
cross-validation of different carbapenem susceptibility testing methods
An essential guide for researchers and drug development professionals on the comparative analysis of carbapenem susceptibility testing methods. This document provides a detailed overview of various testing protocols, their performance metrics, and a logical workflow for cross-validation studies.
Introduction to this compound Susceptibility Testing
The rise of carbapenemase-producing Enterobacterales (CPE) poses a significant threat to global public health.[1] Accurate and reliable antimicrobial susceptibility testing (AST) methods are crucial for guiding clinical therapy, conducting surveillance, and supporting antibiotic stewardship programs.[1][2] Several phenotypic methods are available for determining this compound susceptibility, ranging from the reference broth microdilution (BMD) to automated systems. However, the performance of these methods can vary, necessitating rigorous cross-validation to ensure accurate detection of resistance.[3][4] This guide compares the most common methods, provides detailed experimental protocols, and presents a workflow for their validation.
Comparison of this compound Susceptibility Testing Methods
The selection of an appropriate AST method depends on a balance of accuracy, turnaround time, cost, and laboratory workflow. The reference method, broth microdilution, is often laborious, leading many clinical laboratories to use automated systems or disk diffusion tests for routine testing.[5] It is critical to understand the performance of these alternative methods compared to the gold standard.
Performance is typically evaluated using several key metrics:
-
Essential Agreement (EA): The percentage of results where the minimum inhibitory concentration (MIC) from the test method is within one twofold dilution of the reference method's MIC.[3]
-
Categorical Agreement (CA): The percentage of results where the interpretation (Susceptible, Intermediate, or Resistant) of the test method matches the reference method.[6]
-
Very Major Error (VME): The test method incorrectly identifies a resistant isolate as susceptible. This is the most serious type of error.[3]
-
Major Error (ME): The test method incorrectly identifies a susceptible isolate as resistant.[3]
-
Minor Error (mE): The test method reports an intermediate result for an isolate that is susceptible or resistant, or vice versa.[3]
Performance Data of Common AST Methods
The following tables summarize performance data from various studies comparing different this compound susceptibility testing methods against the reference Broth Microdilution (BMD) method.
Table 1: Performance of Vitek 2 and ETEST for NDM-Producing Enterobacterales
| This compound | Method | Essential Agreement (EA) | Very Major Errors (VME) | Citation |
| Ertapenem | Vitek 2 | 97.9% | 0% | [1] |
| ETEST | 53.2% | 8.5% | [1] | |
| Meropenem | Vitek 2 | 25.5% | 0% | [1] |
| ETEST | 36.2% | 36.2% | [1] | |
| Imipenem | Vitek 2 | 42.6% | 0% | [1] |
| ETEST | 55.3% | 26.1% | [1] |
This study highlights that for NDM-producing Enterobacterales, Vitek 2 showed acceptable VME rates, while ETEST had an unacceptably high VME rate when compared to BMD.[1][7]
Table 2: Performance of Automated Systems and Disk Diffusion for Gentamicin (B1671437) in CRE
| Method | Categorical Agreement (CA) | Very Major Errors (VME) | Major Errors (ME) | Citation |
| Vitek 2 Compact | 90.6% | 7.5% | 0% | [5] |
| Microscan Walkaway Plus | 96.3% | 0.9% | 0.9% | [5] |
| Disk Diffusion | 98.1% | 0.9% | 0% | [5] |
This data, while for gentamicin, illustrates the comparative performance of common systems in testing this compound-resistant isolates.
Table 3: Performance of Automated Systems for Colistin (B93849) in this compound-Resistant A. baumannii
| Method | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) | Citation |
| Vitek 2 (AST-XN21) | 94.6% | 89.1% | 3.2% | 2.1% | [6] |
| Phoenix 100 | 88.9% | 91.5% | N/A | N/A | [8] |
| Vitek 2 (older version) | 89.7% | 88.9% | N/A | N/A | [8] |
These studies suggest that newer automated system cards may offer improved performance, but validation against a reference method remains crucial, especially for results near the susceptibility breakpoint.[6][8]
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible and accurate susceptibility testing. The following are summarized protocols for key methods based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution (BMD)
BMD is considered the gold standard for determining MICs.[5] The protocol follows the ISO standard 20776-1.[9]
-
Medium Preparation: Use cation-adjusted Mueller-Hinton Broth (MHB).[9]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a pure, overnight culture. Dilute this suspension in MHB to achieve a final inoculum concentration of 5x10^5 Colony Forming Units (CFU)/mL in the microtiter plate wells.[9][10]
-
Plate Inoculation: Dispense 100 μL of the standardized bacterial suspension into each well of a 96-well microtiter plate containing pre-prepared serial twofold dilutions of the this compound antibiotics.[10]
-
Incubation: Seal the plates and incubate in ambient air at 35±1°C for 18±2 hours.[9]
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9]
-
Quality Control: Test a reference strain, such as Escherichia coli ATCC 25922, with each batch to ensure the results are within the acceptable range.[9]
Protocol 2: Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a widely used, simple, and cost-effective technique for routine AST.[5][11]
-
Medium Preparation: Use Mueller-Hinton (MH) agar (B569324) poured to a uniform depth of 4 mm ± 0.5 mm in petri dishes. The surface should be dry before inoculation.[9][12]
-
Inoculum Preparation: Prepare an inoculum suspension equivalent to a 0.5 McFarland standard. This must be used within 60 minutes of preparation.[9]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the MH agar plate evenly in three directions to ensure confluent growth.[9][11] Allow the plate to dry for 3-5 minutes but no more than 15 minutes.[12]
-
Disk Application: Aseptically apply this compound-impregnated paper disks to the agar surface. Ensure complete contact between the disk and the agar. The number of disks should be limited to avoid zone overlap.[9]
-
Incubation: Invert the plates and incubate at 35±1°C for 16–20 hours.[9]
-
Reading Results: Measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or caliper. Interpret the results as Susceptible, Intermediate, or Resistant based on established clinical breakpoints (e.g., from CLSI or EUCAST).[11]
Protocol 3: Agar Dilution
Agar dilution is considered a reference-level method and is particularly useful for testing a large batch of organisms against a few antibiotics.[13]
-
Medium Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific, twofold-diluted concentration of a this compound antibiotic. This is done by adding a calculated volume of the antibiotic stock solution to molten agar before pouring the plates.[13][14] A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it further to achieve a final concentration of approximately 10^7 CFU/mL.
-
Plate Inoculation: Using a multipoint inoculator, spot a small volume (1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest concentration. This delivers approximately 10^4 CFU per spot.[13]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 37°C for 16 to 18 hours.[13]
-
Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of the organism (no visible growth, a faint haze, or a single colony is disregarded).[13]
Workflow for Cross-Validation of AST Methods
A systematic approach is required to validate a new or alternative AST method against a reference standard. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for the cross-validation of a new antimicrobial susceptibility test method against a reference standard.
Conclusion
The accurate detection of this compound resistance is paramount for patient care and infection control. While broth microdilution remains the gold standard, its practicality in clinical settings is limited. Automated systems and diffusion-based methods offer faster and higher-throughput alternatives. However, studies show variable performance, with some methods demonstrating unacceptably high error rates, particularly for challenging organisms like NDM-producing Enterobacterales.[1][7]
Therefore, it is imperative for laboratories to perform their own validation studies to understand the performance of their chosen method with their local epidemiology.[3][15] This guide provides the foundational protocols and performance data to aid researchers, scientists, and drug development professionals in designing and interpreting these crucial cross-validation studies, ultimately contributing to more reliable detection of this compound resistance.
References
- 1. Comparison of this compound MIC for NDM-producing Enterobacterales by different AST methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Practical Problem With this compound Testing and Reporting Accurate Bacterial Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Resistance in Klebsiella pneumoniae Not Detected by Automated Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of three different methods for susceptibility testing of gentamicin in this compound resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of an automated antimicrobial susceptibility testing system performance for colistin susceptibility in this compound-resistant Acinetobacter baumannii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of two automated systems for colistin susceptibility testing of this compound-resistant Acinetobacter baumannii clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecdc.europa.eu [ecdc.europa.eu]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. microbenotes.com [microbenotes.com]
- 12. asm.org [asm.org]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. academic.oup.com [academic.oup.com]
Comparative Efficacy of Carbapenems Against Multidrug-Resistant Acinetobacter baumannii: A Guide for Researchers
An objective analysis of carbapenem performance against a critical pathogen, supported by experimental data and detailed protocols.
Multidrug-resistant Acinetobacter baumannii (MDR-AB) presents a significant and growing threat in healthcare settings, with carbapenems traditionally serving as a cornerstone of treatment. However, the emergence of this compound-resistant A. baumannii (CRAB) has severely limited therapeutic options, necessitating a thorough evaluation of the comparative efficacy of different carbapenems and their role in combination therapies. This guide provides a comprehensive comparison of imipenem, meropenem (B701), and doripenem (B194130), along with insights into combination strategies, to inform research, drug development, and clinical decision-making.
In Vitro Activity of Carbapenems Against MDR-AB
The in vitro susceptibility of MDR-AB to carbapenems varies significantly, influenced by the specific resistance mechanisms present in the isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for imipenem, meropenem, and doripenem against MDR-AB isolates from various studies.
Table 1: MIC Ranges of Carbapenems against Multidrug-Resistant Acinetobacter baumannii
| This compound | MIC Range (μg/mL) | Reference(s) |
| Imipenem | 8 - 128 | [1] |
| Meropenem | 64 - 256 | [1] |
| Doripenem | Not specified in this study |
Note: These ranges represent isolates already identified as resistant to the respective carbapenems.
Table 2: Comparative MIC50 and MIC90 Values of Carbapenems against Acinetobacter baumannii
| This compound | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Imipenem | >32 | >32 | [2] |
| Meropenem | >32 | >32 | [2] |
| Doripenem | Not specified in this study |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Studies have shown variable activity among the carbapenems against MDR-AB. For instance, some research suggests doripenem may have slightly greater in vitro activity than imipenem, while its activity is comparable to meropenem.[3] However, against CRAB, all three carbapenems often exhibit high MICs, rendering them ineffective as monotherapy.[1][3]
Combination Therapies: A Strategy to Overcome Resistance
Given the limited efficacy of this compound monotherapy against CRAB, combination therapy has emerged as a critical strategy. The addition of agents like sulbactam (B1307) or novel β-lactamase inhibitors can restore this compound activity.
Table 3: Synergy of this compound-Based Combinations against MDR-AB
| Combination | Synergy Rate (%) | Reference(s) |
| Imipenem + Colistin (B93849) | 100 | [1] |
| Meropenem + Colistin + Sulbactam (Triple) | 96.7 | [1] |
| Meropenem + Sulbactam | 70 | [1] |
| Meropenem + Colistin | 73.3 | [1] |
| Sulbactam + Colistin | 53.3 | [1] |
| Sulbactam + Avibactam | 89 (≥2 dilution decrease in sulbactam MIC) | [4] |
| Sulbactam + Relebactam | 40 (restored sulbactam susceptibility) | [4] |
Sulbactam, a β-lactamase inhibitor, possesses intrinsic activity against A. baumannii.[5][6][7] When combined with novel β-lactamase inhibitors like durlobactam (B607225) or avibactam, its efficacy against CRAB is significantly enhanced.[5][6] The combination of sulbactam-durlobactam, for instance, has shown potent in vitro activity against CRAB isolates.[5]
Clinical Outcomes: The Ultimate Measure of Efficacy
While in vitro data provides a valuable foundation, clinical outcomes are the definitive measure of a treatment's success. Studies on CRAB infections have highlighted the challenges in achieving favorable outcomes.
Table 4: Clinical Outcomes in Patients with this compound-Resistant A. baumannii Infections
| Treatment Regimen | Clinical Outcome Metric | Result | Reference(s) |
| Sulbactam-durlobactam vs. Colistin (both with imipenem) | 28-day all-cause mortality | 19% vs. 32% | [5] |
| Clinical cure rates | 62% vs. 40% | [5] |
The ATTACK trial demonstrated that sulbactam-durlobactam was non-inferior to colistin for 28-day all-cause mortality and superior in terms of clinical cure rates in patients with CRAB infections.[5]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The determination of this compound efficacy relies on accurate and standardized AST methods. The broth microdilution method is considered the gold standard.
1. Isolate Preparation:
- Clinical isolates of A. baumannii are cultured on appropriate agar (B569324) plates.
- A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.
2. Broth Microdilution Assay:
- Serial two-fold dilutions of the carbapenems are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.
- The standardized bacterial suspension is added to each well.
- Plates are incubated at 35-37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
3. Automated Systems:
- Automated systems like the VITEK 2 can also be used for AST.[8][9] These systems use cards containing various antibiotics and provide automated MIC readings.
Checkerboard Assay for Synergy Testing:
This method is used to assess the in vitro interaction between two antimicrobial agents.
1. Preparation:
- Serial dilutions of two drugs are prepared.
- One drug is diluted along the x-axis and the other along the y-axis of a microtiter plate.
2. Inoculation and Incubation:
- Each well is inoculated with a standardized bacterial suspension.
- The plate is incubated under appropriate conditions.
3. Calculation of Fractional Inhibitory Concentration (FIC) Index:
- The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone.
- The FIC index is the sum of the FICs of the two drugs.
- Synergy is typically defined as an FIC index of ≤ 0.5, additivity/indifference as an FIC index of > 0.5 to ≤ 4, and antagonism as an FIC index of > 4.
Visualizing Resistance and Experimental Processes
Mechanisms of this compound Resistance in Acinetobacter baumannii
The following diagram illustrates the primary mechanisms by which A. baumannii develops resistance to carbapenems.
Caption: Key mechanisms of this compound resistance in A. baumannii.
Experimental Workflow for Antimicrobial Susceptibility Testing
The diagram below outlines the typical workflow for determining the MIC of carbapenems against A. baumannii.
Caption: A streamlined workflow for determining Minimum Inhibitory Concentrations.
References
- 1. jmatonline.com [jmatonline.com]
- 2. Doripenem vs meropenem against Pseudomonas and Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. contagionlive.com [contagionlive.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Sulbactam for this compound-resistant Acinetobacter baumannii infections: a literature review [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of an automated antimicrobial susceptibility testing system performance for colistin susceptibility in this compound-resistant Acinetobacter baumannii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of an automated antimicrobial susceptibility testing system performance for colistin susceptibility in this compound-resistant Acinetobacter baumannii isolates - PMC [pmc.ncbi.nlm.nih.gov]
validating a new diagnostic method for carbapenemase detection
The rise of carbapenem-resistant bacteria poses a significant global health threat, making the rapid and accurate detection of carbapenemase-producing organisms (CPOs) crucial for effective patient management and infection control. This guide provides a comparative overview of established and novel diagnostic methods for carbapenemase detection, tailored for researchers, scientists, and drug development professionals. We present a summary of performance data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most appropriate method for your laboratory's needs.
Performance of Carbapenemase Detection Methods
The choice of a diagnostic assay for carbapenemase detection often involves a trade-off between turnaround time, sensitivity, specificity, and cost. The following tables summarize the performance of various phenotypic and molecular methods based on published studies.
Phenotypic Methods
Phenotypic assays detect the activity of carbapenemase enzymes. They are generally cost-effective and widely used in clinical laboratories.
| Method | Sensitivity (%) | Specificity (%) | Turnaround Time |
| Modified Hodge Test (MHT) | 67 - 98[1][2] | 93 - 98[3] | 18 - 24 hours |
| This compound Inactivation Method (CIM/mCIM) | >95[3] | >95[3] | 18 - 24 hours (bcCIM)[4], 4-6 hours (rsCDM)[5], 8 hours (mCIMplus)[6] |
| Carba NP Test | 73 - 100[3] | 98 - 100[3] | < 2 hours[7] |
| Lateral Flow Immunoassays (e.g., NG-Test CARBA 5) | 98 - 99[8][9] | >98[8][9] | ~15 minutes |
| Chromogenic Agar (B569324) (e.g., CHROMagar KPC) | 40.3 - 91[10][11] | 96.9[11] | 18 - 24 hours |
Molecular Methods
Molecular assays detect the genes encoding carbapenemases, offering high sensitivity and specificity.
| Method | Sensitivity (%) | Specificity (%) | Turnaround Time |
| Real-Time PCR (e.g., Xpert Carba-R) | 100[11] | 100[11] | ~1 hour |
| Loop-Mediated Isothermal Amplification (LAMP) | 100[12] | 91.3 - 100[12] | < 30 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any diagnostic assay. Below are protocols for key carbapenemase detection methods.
Modified this compound Inactivation Method (mCIM)
The mCIM test is a phenotypic method that detects the hydrolysis of a this compound antibiotic by carbapenemase-producing bacteria.
Materials:
-
Trypticase soy broth (TSB)
-
10 µg meropenem (B701) disk
-
Mueller-Hinton agar (MHA) plates
-
Indicator organism (e.g., E. coli ATCC 25922) susceptible to carbapenems
-
Test organism (bacterial isolate)
Procedure:
-
Prepare a 0.5 McFarland suspension of the indicator organism (E. coli ATCC 25922) in saline.
-
Inoculate an MHA plate with the indicator organism suspension as for a standard disk diffusion test.
-
In a tube containing 2 mL of TSB, emulsify a 1 µL loopful of the test organism grown overnight on a blood agar plate.
-
Aseptically place a 10 µg meropenem disk into the TSB suspension.
-
Incubate the tube at 35-37°C for a minimum of 4 hours.
-
After incubation, remove the meropenem disk from the TSB and place it onto the MHA plate previously inoculated with the indicator organism.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Interpretation: A zone of inhibition of ≤ 19 mm is considered a positive result, indicating carbapenemase production. A zone of inhibition of ≥ 22 mm is negative. A zone of 20-21 mm is considered indeterminate.
Carba NP Test
The Carba NP (Carbapenemase Nordmann-Poirel) test is a rapid colorimetric assay for the detection of carbapenemase activity.
Materials:
-
Test tubes
-
Phenol (B47542) red solution
-
Imipenem (B608078) monohydrate
-
Bacterial lysis buffer (e.g., 0.02% cetyltrimethylammonium bromide)
-
Test organism (bacterial colonies)
Procedure:
-
Prepare two sets of test tubes.
-
In the first set of tubes, add the phenol red solution.
-
In the second set of tubes, add the phenol red solution containing imipenem.
-
Collect one loopful of the test organism from a culture plate and suspend it in the bacterial lysis buffer.
-
Add an equal volume of the bacterial lysate to one tube from each set.
-
Incubate all tubes at 35-37°C for a maximum of 2 hours.
-
Interpretation: A color change from red to yellow or orange in the tube containing imipenem indicates a positive result (carbapenemase activity). The tube without imipenem should remain red, serving as a control for endogenous acidity.
Loop-Mediated Isothermal Amplification (LAMP)
LAMP is a nucleic acid amplification technique that can be used for the rapid detection of carbapenemase genes.
Materials:
-
LAMP reaction mix (containing Bst DNA polymerase, dNTPs, and reaction buffer)
-
Specific LAMP primers for target carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48)
-
DNA template (extracted from the test organism)
-
Heating block or water bath capable of maintaining a constant temperature (e.g., 65°C)
-
Fluorescence detection system or visual detection reagent (e.g., SYBR Green)
Procedure:
-
Prepare the LAMP reaction mixture by combining the reaction mix, specific primers, and DNA template.
-
Incubate the reaction mixture at a constant temperature (typically 60-65°C) for 30-60 minutes.
-
Detect the amplification product in real-time using a fluorescence reader or at the end-point by visual inspection after adding an intercalating dye.
-
Interpretation: An increase in fluorescence or a visible color change indicates the presence of the target carbapenemase gene (positive result).
Conclusion
The selection of a carbapenemase detection method should be based on a laboratory's specific needs, considering factors such as the required turnaround time, the prevalence of different carbapenemase types in the local setting, available resources, and the technical expertise of the staff. While molecular methods offer the highest sensitivity and specificity, modern phenotypic tests like the mCIM and lateral flow immunoassays provide rapid and reliable results for routine use. This guide provides the foundational information to assist in the validation and implementation of these critical diagnostic tools in the ongoing effort to combat antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Detection and Characterization of Carbapenemases in Enterobacterales With a New Rapid and Simplified Carbapenemase Detection Method Called rsCDM [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Novel Rapid Test for Detecting Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Performance of Phenotypic Methods for the Detection of this compound-Resistant Enterobacteriaceae (CRE) in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of the Performance of Phenotypic Methods for the Detection of this compound-Resistant Enterobacteriaceae (CRE) in Clinical Practice [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparative analysis of selected methods of carbapenemase determination among clinical Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Carbapenem Combination Therapy vs. Monotherapy for Serious Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Gram-negative bacteria presents a formidable challenge in treating serious infections. This guide provides an objective comparison of this compound combination therapy versus monotherapy, supported by clinical data and detailed experimental methodologies.
At a Glance: Combination Therapy vs. Monotherapy
Data from numerous studies suggest that for certain pathogens, particularly this compound-resistant Enterobacteriaceae (CRE), combination therapy may offer a survival advantage over monotherapy. However, for this compound-resistant Acinetobacter baumannii (CRAB), the evidence is less conclusive, with some studies showing no significant difference in mortality. The decision to use combination therapy is multifaceted and depends on the specific pathogen, the severity of the infection, and local resistance patterns.
Quantitative Data Summary
The following tables summarize clinical outcomes from various studies comparing this compound combination therapy with monotherapy for serious infections.
Table 1: Mortality Rates in Patients with this compound-Resistant Infections
| Pathogen | Infection Type | Combination Therapy Mortality Rate (%) | Monotherapy Mortality Rate (%) | Study Type | Key Findings |
| This compound-Resistant Gram-Negative Bacilli (CRGNB) | Various | - | - | Meta-analysis[1] | Monotherapy associated with higher mortality (OR: 1.29). |
| This compound-Resistant Enterobacteriaceae (CRE) | Various | - | - | Meta-analysis[1][2] | Monotherapy associated with higher mortality (OR: 1.50). |
| CRE | Bloodstream Infections | - | - | Meta-analysis[3] | Monotherapy associated with a significantly higher risk of overall mortality (OR: 2.19). |
| This compound-Resistant Acinetobacter baumannii (CRAB) | Various | - | - | Meta-analysis[1] | No significant difference in mortality (OR: 1.15). |
| CRAB | Bacteraemia, VAP, or both | 63.3 | 60.7 | Observational Study[4] | No significant difference in 30-day mortality. |
| Carbapenemase-Producing Klebsiella pneumoniae | Various | Lower | Higher | Meta-analysis[5] | Dual this compound therapy significantly lowered mortality rates compared to monotherapy. |
Table 2: Clinical and Microbiological Outcomes
| Pathogen | Outcome | Combination Therapy | Monotherapy | Study Type | Key Findings |
| CRGNB | Clinical Success | Higher (OR: 0.74 for mono) | Lower | Meta-analysis[1] | Monotherapy associated with lower clinical success. |
| CRGNB | Microbiological Eradication | Higher (OR: 0.71 for mono) | Lower | Meta-analysis[1] | Monotherapy associated with lower microbiological eradication. |
| CRE | Clinical Success | Comparable (OR: 0.57 for mono) | Comparable | Meta-analysis[1][2] | No significant difference in clinical success. |
| CRE | Microbiological Eradication | Higher (OR: 0.48 for mono) | Lower | Meta-analysis[1][2] | Monotherapy associated with lower microbiological eradication. |
| CRAB | Clinical Success | No significant difference | No significant difference | Meta-analysis[1] | No significant difference observed. |
| CRAB | Microbiological Eradication | No significant difference | No significant difference | Meta-analysis[1] | No significant difference observed. |
Experimental Protocols
In Vitro Synergy Testing
In vitro synergy testing is crucial for identifying effective antibiotic combinations against multidrug-resistant organisms. The three most common methods are the checkerboard assay, the time-kill assay, and the Etest.
1. Checkerboard Assay
The checkerboard assay is a microdilution method used to assess the interaction of two antimicrobial agents.
-
Methodology:
-
Two antibiotics are prepared in a series of twofold dilutions.
-
The dilutions of one antibiotic are dispensed along the x-axis of a 96-well microtiter plate, and the dilutions of the second antibiotic are dispensed along the y-axis.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
2. Time-Kill Assay
The time-kill assay evaluates the bactericidal activity of antimicrobial agents over time.
-
Methodology:
-
A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is added to flasks containing cation-adjusted Mueller-Hinton broth.
-
Antibiotics are added at specified concentrations (e.g., 0.5x, 1x, or 2x MIC), both individually and in combination.
-
A growth control flask with no antibiotic is included.
-
The flasks are incubated in a shaking water bath at 35-37°C.
-
Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on agar (B569324).
-
Colony counts are performed after incubation, and the results are plotted as log10 CFU/mL versus time.
-
Interpretation:
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Indifference: < 2-log10 change in CFU/mL.
-
Antagonism: ≥ 2-log10 increase in CFU/mL.
-
-
3. Etest Synergy Assay
The Etest (epsilometer test) uses a predefined antibiotic gradient on a plastic strip to determine the MIC.
-
Methodology:
-
An agar plate is inoculated with a standardized bacterial suspension.
-
Two Etest strips of different antibiotics are placed on the agar surface. For synergy testing, the strips can be placed in a "cross" formation or at a 90-degree angle to each other, with the intersection at the respective MICs of the individual drugs.
-
The plate is incubated for 16-20 hours.
-
The MIC for each drug is read where the ellipse of inhibition intersects the strip. The MIC of each drug in the combination is read at the point where the inhibition ellipses intersect.
-
The FICI is calculated as in the checkerboard method.
-
Clinical Trial Protocols (Exemplar Summaries)
Full, detailed protocols for large-scale clinical trials are not always publicly available. The following are constructed summaries based on publicly accessible information for two key trials.
1. OVERCOME Trial (NCT01597973): Colistin (B93849) Monotherapy vs. Combination Therapy with Meropenem (B701)
-
Objective: To determine if combination therapy with colistin and meropenem is superior to colistin monotherapy for treating pneumonia and/or bloodstream infections caused by extensively drug-resistant (XDR) Acinetobacter baumannii, Pseudomonas aeruginosa, and this compound-resistant Enterobacterales.[6]
-
Study Design: International, randomized, double-blind, placebo-controlled trial.[6]
-
Patient Population: Hospitalized adults with a diagnosis of pneumonia and/or bloodstream infection caused by a qualifying XDR Gram-negative bacillus.[7]
-
Intervention:
-
Combination Arm: Colistin plus meropenem.
-
Monotherapy Arm: Colistin plus placebo.
-
-
Primary Outcome: 28-day all-cause mortality.[6]
-
Key Exclusion Criteria: Pregnancy, nursing, neutropenia, end-stage renal disease requiring hemodialysis, and known severe allergy to study drugs.[7]
2. CERT Trial (NCT04886284): Cefazolin (B47455) plus Ertapenem (B1671056) for Methicillin-Susceptible Staphylococcus aureus (MSSA) Bacteremia
-
Objective: To evaluate the efficacy of adding ertapenem to cefazolin for the treatment of MSSA bacteremia.
-
Study Design: Randomized, controlled, open-label trial.
-
Patient Population: Adult patients with MSSA bacteremia.
-
Intervention:
-
Combination Arm: Cefazolin plus ertapenem.
-
Monotherapy Arm: Cefazolin alone.
-
-
Primary Outcome: A composite of all-cause mortality, persistent bacteremia at day 5, and infection-related complications at 90 days.
-
Key Secondary Outcomes: Blood culture clearance time, length of hospital stay, and incidence of adverse events such as C. difficile infection.[8]
Visualizing Mechanisms and Workflows
Mechanisms of this compound Resistance and Synergy
Bacteria have evolved multiple mechanisms to resist carbapenems, including enzymatic degradation, reduced membrane permeability, and active efflux of the antibiotic. Combination therapy can overcome these mechanisms through synergistic interactions.
Caption: Mechanisms of this compound resistance and synergistic antibiotic action.
Experimental Workflow for In Vitro Synergy Testing
The process of determining antibiotic synergy in a laboratory setting follows a structured workflow, from initial isolate characterization to the final interpretation of synergy test results.
Caption: A typical experimental workflow for in vitro antibiotic synergy testing.
Conclusion
The evidence on this compound combination therapy versus monotherapy for serious infections is complex and evolving. For infections caused by some highly resistant pathogens like CRE, combination therapy appears to be associated with improved survival. However, this benefit is not consistently observed for all pathogens, such as CRAB. The decision to employ combination therapy should be guided by the specific clinical scenario, the causative pathogen, and local antimicrobial susceptibility patterns. Further well-designed randomized controlled trials are needed to definitively establish the role of combination therapy and to identify the most effective antibiotic pairings for specific types of infections. In vitro synergy testing can be a valuable tool to guide individualized treatment decisions in the absence of robust clinical trial data.
References
- 1. Efficiency of combination therapy versus monotherapy for the treatment of infections due to this compound-resistant Gram-negative bacteria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of combination therapy versus monotherapy for the treatment of infections due to this compound-resistant Gram-negative bacteria: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Combination Versus Monotherapy for this compound-Resistant Acinetobacter Species Serious Infections: A Prospective IPTW Adjusted Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmrionline.com [jmrionline.com]
- 6. Colistin Monotherapy versus Combination Therapy for this compound-Resistant Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. clinicaltrial.be [clinicaltrial.be]
A Comparative Guide to the Pharmacokinetics of Carbapenem Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of four key carbapenem antibacterial agents: doripenem, ertapenem, imipenem-cilastatin, and meropenem (B701). The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics of these critical drugs. All quantitative data is supported by experimental findings from published literature.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of carbapenems dictate their dosing regimens and clinical utility. The following tables summarize the key pharmacokinetic parameters for doripenem, ertapenem, imipenem-cilastatin, and meropenem in healthy adults with normal renal function.
| Parameter | Doripenem | Ertapenem | Imipenem (B608078) | Meropenem |
| Elimination Half-life (t½) | ~1 hour[1][2] | ~4 hours[3][4][5][6] | ~1 hour[7][8][9] | ~1 hour[10][11][12] |
| Volume of Distribution (Vd) | ~16.8 L[1] | 57.8 L | 0.35 ± 0.13 L/kg[7] | 15-20 L |
| Total Plasma Clearance (CL) | ~15.9 L/hour[1] | 27-30 mL/min[3] | 12.1 L/h/1.73 m²[9] | 3.3 L/h |
| Protein Binding | ~8.1%[1] | ~95% (<50 µg/mL)[3] | - | ~2%[12] |
| Primary Route of Elimination | Renal[1] | Renal[6] | Renal | Renal[10][12][13] |
Note: Pharmacokinetic parameters can vary based on patient populations, renal function, and co-administered drugs.
Experimental Methodologies
The determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The following sections outline the typical experimental protocols used in the characterization of this compound agents.
Quantification of this compound Concentrations in Plasma and Urine
A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is commonly employed for the quantification of carbapenems in biological matrices.
Sample Preparation:
-
Plasma: Blood samples are collected in tubes containing an anticoagulant. Plasma is separated by centrifugation. To ensure stability, plasma samples for imipenem analysis are immediately treated with a stabilizing agent like a mixture of 3-morpholinopropanesulfonic acid (MOPS) and ethylene (B1197577) glycol.[4] For all carbapenems, protein precipitation is a common next step, achieved by adding a solvent such as acetonitrile (B52724) or trichloroacetic acid.[11][14] The sample is then vortexed and centrifuged to pellet the precipitated proteins.
-
Urine: Urine samples are often centrifuged to remove particulate matter and may be diluted with the mobile phase before injection.
Chromatographic Conditions (General Example):
-
Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.[14]
-
Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used.[11][14]
-
Flow Rate: A constant flow rate, typically around 1 mL/min, is maintained.
-
Detection: UV detection is performed at a wavelength specific to the this compound being analyzed (e.g., around 298 nm for simultaneous determination of imipenem, meropenem, and ertapenem).[14]
-
Internal Standard: An internal standard is used to ensure accuracy and precision.[11][14]
Method Validation: The bioanalytical method must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).[7][12][13][15][16] Validation parameters include specificity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.[7]
Determination of Plasma Protein Binding
Equilibrium dialysis and ultrafiltration are the gold standard methods for determining the extent of drug binding to plasma proteins.
Equilibrium Dialysis Protocol:
-
A dialysis unit with two chambers separated by a semipermeable membrane (with a molecular weight cutoff that retains proteins but allows the free drug to pass) is used.[3][6][10][17]
-
One chamber is filled with plasma containing the this compound, and the other chamber is filled with a protein-free buffer.[3][6][10]
-
The unit is incubated at a physiological temperature (37°C) with gentle agitation until equilibrium is reached, allowing the unbound drug to distribute equally between the two chambers.[3][10]
-
After incubation, the concentration of the this compound in both the plasma and buffer chambers is determined using a validated analytical method like HPLC.[3]
-
The percentage of protein binding is calculated from the difference in drug concentrations between the two chambers.
Ultrafiltration Protocol:
-
A plasma sample containing the this compound is placed in the upper chamber of an ultrafiltration device containing a semipermeable membrane.[18][19][20][21]
-
The device is centrifuged, forcing the protein-free ultrafiltrate containing the unbound drug through the membrane into a collection tube.[19][21]
-
The concentration of the this compound in the ultrafiltrate (unbound concentration) and the initial plasma sample (total concentration) is measured.[19]
-
The percentage of protein binding is calculated based on these concentrations. To minimize bias from non-specific binding to the device, a pre-ultrafiltration step can be included to saturate the binding sites on the filter.[18]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of a this compound agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. database.ich.org [database.ich.org]
- 8. Determination of imipenem in human plasma, urine and tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination of meropenem in plasma by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 14. Simultaneous determination of three this compound antibiotics in plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worldwide.com [worldwide.com]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
A Comparative Guide to Carbapenems: Clinical and Cost-Effectiveness Evaluation
For Researchers, Scientists, and Drug Development Professionals
Carbapenems are a class of broad-spectrum β-lactam antibiotics of last resort for treating severe and multidrug-resistant bacterial infections. This guide provides an objective comparison of the clinical and cost-effectiveness of commonly used carbapenems—imipenem (B608078)/cilastatin (B194054), meropenem (B701), doripenem (B194130), and ertapenem (B1671056)—supported by experimental data from clinical trials and pharmacoeconomic analyses.
Clinical Effectiveness
The clinical efficacy of carbapenems varies based on the specific agent, the type of infection, and the causative pathogens. Head-to-head clinical trials and meta-analyses provide valuable data for comparing their performance.
Table 1: Comparative Clinical Efficacy of Carbapenems in Various Infections
| Carbapenem | Infection Type | Comparator | Clinical Cure Rate | Microbiological Eradication Rate | Reference |
| Imipenem/Cilastatin | Nosocomial Pneumonia | Piperacillin-Tazobactam | 71% | 50% | [1][2] |
| Intra-abdominal Infections | Meropenem | 93% | 81-100% | [3][4] | |
| Ventilator-Associated Pneumonia (VAP) due to P. aeruginosa | Meropenem, Doripenem | 53% (unfavorable outcome) | Not Reported | [5][6] | |
| Meropenem | Intra-abdominal Infections | Imipenem/Cilastatin | 96-100% | 84-96% | [3][4] |
| Intra-abdominal Infections | Doripenem | 85.3% | Not Significantly Different | [7] | |
| Ventilator-Associated Pneumonia (VAP) due to P. aeruginosa | Imipenem, Doripenem | 75% (favorable outcome) | Not Reported | [5][6] | |
| Doripenem | Complicated Urinary Tract Infections (cUTI) | Levofloxacin | 94.1% | 82.8% | [8][9] |
| Intra-abdominal Infections | Meropenem | 85.9% | Not Significantly Different | [7] | |
| Ventilator-Associated Pneumonia (VAP) due to P. aeruginosa | Imipenem, Meropenem | 78% (favorable outcome) | Not Reported | [5][6] | |
| Ertapenem | Complicated Intra-abdominal Infections | Piperacillin-Tazobactam | 85.1% | Not Reported | [10][11] |
| Complicated Urinary Tract Infections (cUTI) | Ceftriaxone | Not Reported | 90.5% | [10][11] | |
| Community-Acquired Pneumonia (CAP) | Ceftriaxone | 93.9% (in elderly) | 92.8% (in elderly) | [12] |
Cost-Effectiveness
Pharmacoeconomic analyses are crucial for determining the overall value of a this compound regimen, considering both its clinical benefits and economic costs. These studies often use metrics like the Incremental Cost-Effectiveness Ratio (ICER) to compare different treatments. A lower ICER indicates greater cost-effectiveness.
Table 2: Comparative Cost-Effectiveness of Carbapenems
| This compound Comparison | Infection Type | Key Findings | Reference |
| Imipenem/Cilastatin vs. Meropenem | Intra-abdominal Infections | Imipenem/cilastatin was found to be more effective (97 deaths avoided per year in a cohort of 30,000) and less costly than meropenem in an Italian study. | [13][14] |
| Meropenem vs. Imipenem/Cilastatin | Severe Infections in ICU | Meropenem was found to be significantly more effective (more QALYs gained) and less costly than imipenem/cilastatin in a UK-based Markov model analysis. | [15][16] |
| Ertapenem vs. Alternatives | Various Infections | A retrospective study suggested that significant cost savings could be achieved by using non-inferior generic alternatives to ertapenem. | [17] |
| Imipenem/Cilastatin vs. Meropenem | Moderate to Severe Infections | A cost-minimization analysis in a Saudi Arabian hospital found no significant difference in the mean total daily costs between imipenem/cilastatin and meropenem. | [18] |
Experimental Protocols
The data presented in this guide are derived from rigorous clinical and economic studies. Below are summaries of the typical methodologies employed in these evaluations.
Clinical Trial Protocol for Evaluating this compound Efficacy
A typical randomized, double-blind, multicenter, non-inferiority clinical trial to compare the efficacy and safety of two carbapenems would follow this structure:
-
Patient Population: Adults with a confirmed diagnosis of a specific infection (e.g., complicated intra-abdominal infection, nosocomial pneumonia). Inclusion criteria often include age ≥ 18 years, presence of specific clinical signs and symptoms, and microbiological confirmation of infection where possible. Exclusion criteria typically include known hypersensitivity to carbapenems, pregnancy, lactation, and severe renal impairment.
-
Intervention and Comparator: Patients are randomly assigned to receive either the investigational this compound (e.g., doripenem 500 mg IV every 8 hours) or the comparator this compound (e.g., meropenem 1 g IV every 8 hours). The duration of therapy is typically 5 to 14 days, depending on the clinical response.
-
Primary Endpoint: The primary efficacy endpoint is often the clinical cure rate at the test-of-cure (TOC) visit, which usually occurs 7 to 14 days after the end of therapy. Clinical cure is defined as the resolution of the signs and symptoms of the index infection such that no further antimicrobial therapy is required.
-
Secondary Endpoints: Secondary endpoints may include the microbiological eradication rate (disappearance of the baseline pathogen), all-cause mortality, and the incidence of adverse events.
-
Statistical Analysis: A non-inferiority margin is pre-specified (e.g., 10%). The primary efficacy analysis is typically performed on the per-protocol and/or modified intent-to-treat populations. The confidence interval for the difference in cure rates between the two treatment groups is calculated to determine if the investigational drug is non-inferior to the comparator.
Pharmacoeconomic Analysis Protocol for Carbapenems
A cost-effectiveness analysis comparing two carbapenems is often conducted using a decision-analytic model:
-
Model Structure: A decision tree or a Markov model is constructed to simulate the clinical and economic outcomes for a hypothetical cohort of patients with a specific infection. The model structure reflects the possible clinical pathways, such as treatment success, treatment failure, development of adverse events, and death.
-
Clinical Inputs: Probabilities of clinical events (e.g., cure rates, adverse event rates, mortality rates) are derived from clinical trial data, meta-analyses, or observational studies.
-
Cost Inputs: Direct medical costs are included, such as the cost of the antibiotic, drug administration, hospitalization (including ICU and general ward stays), management of adverse events, and follow-up care. Costs are typically obtained from hospital billing data, national databases, or published literature.
-
Outcome Measures: The primary outcome is often the Incremental Cost-Effectiveness Ratio (ICER), calculated as the difference in total costs divided by the difference in health outcomes (e.g., quality-adjusted life years [QALYs] gained or deaths avoided).
-
Sensitivity Analysis: One-way and probabilistic sensitivity analyses are performed to assess the robustness of the model's results to uncertainty in the input parameters.
Visualizations
This compound Resistance Mechanisms
This compound resistance in Gram-negative bacteria is a significant clinical concern. The following diagram illustrates the primary mechanisms of resistance.
Caption: Major mechanisms of this compound resistance in Gram-negative bacteria.
Experimental Workflow: Randomized Controlled Trial
The following diagram outlines the typical workflow of a randomized controlled trial (RCT) for comparing two antibiotics.
Caption: A generalized workflow for a randomized controlled clinical trial.
Logical Relationship: Cost-Effectiveness Decision Model
This diagram illustrates the logical flow of a simplified decision model used in cost-effectiveness analyses of antibiotics.
References
- 1. Prospective Randomized Comparison of Imipenem-Cilastatin and Piperacillin-Tazobactam in Nosocomial Pneumonia or Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of severe nosocomial pneumonia: a prospective randomised comparison of intravenous ciprofloxacin with imipenem/cilastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meropenem: an updated review of its use in the management of intra-abdominal infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Imipenem, Meropenem, or Doripenem To Treat Patients with Pseudomonas aeruginosa Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imipenem, meropenem, or doripenem to treat patients with Pseudomonas aeruginosa ventilator-associated pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of IV doripenem versus meropenem in adults with complicated intra-abdominal infection: a phase III, prospective, multicenter, randomized, double-blind, noninferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of intravenous doripenem for the treatment of complicated urinary tract infections and pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy of ertapenem in the treatment of serious infections caused by Enterobacteriaceae: analysis of pooled clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ertapenem therapy for community-acquired pneumonia in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cost-effectiveness study of imipenem/cilastatin versus meropenem in intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cost-effectiveness study of imipenem/cilastatin versus meropenem in intra-abdominal infections [crd.york.ac.uk]
- 15. Cost-utility analysis comparing meropenem with imipenem plus cilastatin in the treatment of severe infections in intensive care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ejhp.bmj.com [ejhp.bmj.com]
- 18. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
Navigating the Maze of Carbapenem Resistance: A Guide to Surrogate Markers for Predicting Susceptibility
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of carbapenem-resistant bacteria necessitates rapid and reliable methods to predict antimicrobial susceptibility, guiding therapeutic decisions and infection control measures. While molecular methods for detecting resistance genes are the gold standard, their availability can be limited. Surrogate markers offer a practical alternative for clinical and research settings. This guide provides an objective comparison of various surrogate markers for predicting this compound susceptibility, supported by experimental data and detailed protocols.
Performance Comparison of Surrogate Markers
The validation of a surrogate marker hinges on its ability to accurately predict the "true" outcome, which in this context is this compound resistance as determined by a gold standard method (e.g., broth microdilution or PCR for resistance genes). Key performance metrics include sensitivity, specificity, Positive Predictive Value (PPV), and Negative Predictive Value (NPV).
Phenotypic Methods for Carbapenemase Detection
Carbapenemase production is a primary mechanism of this compound resistance. Several phenotypic tests have been developed to detect this activity and thus act as surrogate markers for resistance.
| Method | Principle | Sensitivity (%) | Specificity (%) | Key Advantages | Key Limitations |
| Modified Hodge Test (MHT) | Detects this compound hydrolysis by a test organism, enabling the growth of a this compound-susceptible indicator strain.[1][2] | 41 - 94 | 92.1 - 100 | Inexpensive, simple to perform.[2] | Subjective interpretation, long turnaround time, low specificity, and poor detection of NDM carbapenemases.[2][3] |
| Carba NP (CNP) Test | Detects pH change resulting from the hydrolysis of imipenem (B608078) by carbapenemases.[4] | 81 - 98.48 | 100 | Rapid (results within 2 hours), highly specific.[3][5] | Can have lower sensitivity for OXA-48-like enzymes.[5] |
| Modified this compound Inactivation Method (mCIM) | A meropenem (B701) disk is incubated with the test organism; inactivation of meropenem is detected by a reduced zone of inhibition around the disk when placed on a lawn of a susceptible indicator strain.[6] | 93 - 100 | 96.8 - 100 | High sensitivity and specificity, CLSI recommended.[3] | More complex and time-consuming than the Carba NP test.[1] |
| Simplified this compound Inactivation Method (sCIM) | A simplified version of mCIM where the test organism is directly smeared onto the antibiotic disk.[7] | 71.82 | 100 | Easier to perform than mCIM.[7] | Lower sensitivity compared to mCIM and Carba NP.[7] |
Performance data is synthesized from multiple studies and can vary based on the specific carbapenemase types prevalent in a given population and the bacterial species being tested.[1][2][3][5][7][8]
Antimicrobial Agents as Surrogate Markers
The susceptibility to one this compound or another beta-lactam can be used to predict resistance to other carbapenems.
| Surrogate Agent | Organism Group | Predicted Agent(s) | Sensitivity (%) | Specificity (%) | Key Considerations |
| Ertapenem (B1671056) Disk | Enterobacterales | Other Carbapenems | 66.04 - 89.7 | 62.5 - 90.48 | Highly sensitive for detecting various resistance mechanisms, including carbapenemase production and porin loss combined with ESBL or AmpC production.[9][10][11] Can have lower specificity.[9][11] |
| Faropenem Disk | Enterobacterales | Carbapenemase Activity | 98 - 99 | 87 - 94 | A simple and highly predictive screening test for carbapenemase-producing Enterobacterales.[12][13] A "double zone" of inhibition may be associated with OXA-48 producers.[12] |
| Imipenem | Enterobacterales, Anaerobes | Ertapenem | - | - | High categorical agreement (97.2% for Enterobacterales, 99.0% for anaerobes) in predicting ertapenem susceptibility.[14] |
Performance metrics for antimicrobial surrogates can be highly dependent on local resistance epidemiology and the specific resistance mechanisms present.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate and reproducible validation of surrogate markers. Below are methodologies for key experiments.
General Workflow for Validation of a Surrogate Marker
A systematic approach is necessary to validate a potential surrogate marker for this compound susceptibility. This workflow is adapted from guidelines provided by regulatory bodies like CLSI and EUCAST.[6][15][16][17]
References
- 1. Evaluation of phenotypic detection of carbapenemase-producing Pseudomonas spp. from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative Evaluation of Three Phenotypic Tests—Carba NP, Modified Carba NP and Rapidec Carba NP Test for Rapid Detection of this compound Resistance in Blood Culture Isolates of Escherichia coli in an ICU Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M52 | Verification of Commercial Microbial Identification and Antimicrobial Susceptibility Testing Systems [clsi.org]
- 7. Comparative study of phenotypic-based detection assays for carbapenemase-producing Acinetobacter baumannii with a proposed algorithm in resource-limited settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Carba NP as a simpler, rapid, cost-effective, and a more sensitive alternative to other phenotypic tests for detection of this compound resistance in routine diagnostic laboratories - Journal of Laboratory Physicians [jlabphy.org]
- 10. jcdr.net [jcdr.net]
- 11. scispace.com [scispace.com]
- 12. Frontiers | Analytical Performance Validation of Next-Generation Sequencing Based Clinical Microbiology Assays Using a K-mer Analysis Workflow [frontiersin.org]
- 13. Surrogate Marker Evaluation: A Tutorial Using R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 17. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
A Comparative Review of First and Second-Generation Carbapenems for Researchers and Drug Development Professionals
An in-depth analysis of the spectrum of activity, pharmacokinetic properties, and resistance profiles of pivotal carbapenem antibiotics, supported by experimental data and protocols.
Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, making them a last resort for treating severe and multidrug-resistant bacterial infections.[1] The evolution of this class has led to the development of agents with distinct characteristics, which can be broadly categorized into two generations for the purpose of this review. First-generation carbapenems, including imipenem, meropenem, and doripenem, are characterized by their extensive spectrum of activity, which includes potent efficacy against Pseudomonas aeruginosa. The second-generation, represented by ertapenem (B1671056), offers a narrower spectrum, lacking reliable activity against P. aeruginosa and Acinetobacter species, but provides the advantage of a longer half-life allowing for once-daily dosing.[2][3] This guide provides a comprehensive comparison of these two generations to inform research, clinical trial design, and drug development efforts.
Comparative Analysis of In Vitro Activity
The antimicrobial potency of carbapenems is best illustrated by their Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) for first and second-generation carbapenems against a panel of common Gram-positive and Gram-negative pathogens.
| Pathogen | Imipenem (1st Gen) MIC90 (µg/mL) | Meropenem (1st Gen) MIC90 (µg/mL) | Doripenem (1st Gen) MIC90 (µg/mL) | Ertapenem (2nd Gen) MIC90 (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus (MSSA) | ≤0.03 | 0.06 | 0.03-0.12 | 0.12 |
| Streptococcus pneumoniae | 0.06 | ≤0.06 | 0.06 | 0.03 |
| Enterococcus faecalis | 4 | 2 | 4 | >16 |
| Gram-Negative | ||||
| Escherichia coli | 0.25 | ≤0.06 | ≤0.03 | 0.03 |
| Klebsiella pneumoniae | 0.25 | ≤0.06 | 0.06 | 0.06 |
| Enterobacter cloacae | 0.5 | 0.12 | 0.12 | 0.25 |
| Pseudomonas aeruginosa | 8 | 2 | 2 | >16 |
| Acinetobacter baumannii | 8 | 8 | 4 | >16 |
Data compiled from multiple sources.[4][5]
Pharmacokinetic and Pharmacodynamic Properties
The clinical efficacy of carbapenems is intrinsically linked to their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. As time-dependent antibiotics, the primary PD parameter predicting their efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[6] A target of 20-40% fT>MIC is generally considered necessary for clinical efficacy.[6]
| Parameter | Imipenem (1st Gen) | Meropenem (1st Gen) | Doripenem (1st Gen) | Ertapenem (2nd Gen) |
| Half-life (t½) | ~1 hour | ~1 hour | ~1 hour | ~4 hours |
| Protein Binding | ~20% | ~2% | ~8% | ~95% |
| Cmax (1g dose) | ~50-60 mg/L | ~50-60 mg/L | ~45-55 mg/L | ~150 mg/L |
| AUC0-24h (1g dose) | ~70-80 mg·h/L | ~60-70 mg·h/L | ~60-70 mg·h/L | ~500-600 mg·h/L |
| Renal Excretion | ~70% (with cilastatin) | ~70% | ~80% | ~80% |
| DHP-1 Stability | No (requires cilastatin) | Yes | Yes | Yes |
Data compiled from multiple sources.[2][3][7][8][9]
Mechanisms of Action and Resistance
Carbapenems exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[1] The unique structure of carbapenems confers stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.
Bacterial resistance to carbapenems is a growing concern and primarily occurs through three mechanisms:
-
Enzymatic Degradation: Production of carbapenemases, which are β-lactamases that can hydrolyze carbapenems. These are categorized into Ambler classes A, B, and D.[10]
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.
-
Reduced Permeability: Alterations or loss of outer membrane porin channels (e.g., OprD in P. aeruginosa), which restricts the entry of carbapenems into the periplasmic space.[11]
Comparative resistance data indicates that P. aeruginosa and A. baumannii exhibit higher rates of resistance to all carbapenems compared to Enterobacteriaceae.[12] Notably, resistance to ertapenem in P. aeruginosa is intrinsic due to a combination of efflux and reduced permeability.[11] Studies have shown that prior use of broader-spectrum carbapenems can select for resistance in P. aeruginosa.[13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent against a specific microorganism. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[15]
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth (e.g., MHB) to a final concentration of approximately 10^6 CFU/mL.[11]
-
Exposure: Add the this compound at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC) to the bacterial suspension. A growth control tube without the antibiotic is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[11]
-
Quantification: Perform serial dilutions of the collected aliquots in a sterile saline or broth and plate onto a suitable agar (B569324) medium.
-
Incubation and Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.
Conclusion
The differentiation between first and second-generation carbapenems is crucial for their appropriate use in clinical and research settings. First-generation carbapenems (imipenem, meropenem, doripenem) offer a broad spectrum of activity, including against challenging pathogens like P. aeruginosa, making them suitable for severe, hospital-acquired infections. In contrast, the second-generation this compound, ertapenem, with its narrower spectrum but longer half-life, is a valuable option for community-acquired infections and outpatient therapy where P. aeruginosa is not a concern. Understanding the nuances in their activity, pharmacokinetics, and resistance profiles is paramount for optimizing treatment strategies and guiding the development of future antimicrobial agents.
References
- 1. TIME-KILL ASSAY: AN EFFICACY OF SYNERGY BETWEEN CARBAPENEMS AND CLODRONIC ACID - PDF (English) - Afinogenova - Russian Journal of Infection and Immunity [iimmun.ru]
- 2. gmpc-akademie.de [gmpc-akademie.de]
- 3. Population Pharmacokinetic Analyses for Ertapenem in Subjects with a Wide Range of Body Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of MIC Distribution of Arbekacin, Cefminox, Fosfomycin, Biapenem and Other Antibiotics against Gram-Negative Clinical Isolates in South India: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Predicting the Effects of this compound/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Against Resistance: Proper Disposal Procedures for Carbapenems
The responsible disposal of carbapenems, a class of last-resort antibiotics, is a critical component of laboratory safety, environmental stewardship, and the global fight against antimicrobial resistance (AMR). Improper disposal can lead to the contamination of ecosystems with active pharmaceutical ingredients, fostering the development and spread of carbapenem-resistant bacteria, which the World Health Organization has identified as a critical threat to human health.[1][2][3]
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in research, drug development, and healthcare settings. Adherence to these protocols is vital to protect the environment and preserve the efficacy of these crucial medicines.
Core Principle: Treat as Hazardous Chemical Waste
Given the significant environmental risks associated with antibiotic contamination, a precautionary approach is essential. Unless a formal waste characterization analysis determines otherwise, all this compound-containing waste should be managed as hazardous chemical waste.[4][5] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), and specific rules, such as Subpart P, prohibit the sewering (disposal down a drain or toilet) of these materials in healthcare facilities.[6][7]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the immediate safety and logistical steps for managing various forms of this compound waste.
Step 1: Segregation and Identification
-
Immediately upon generation, segregate all this compound waste from general, biohazardous, and other chemical waste streams.
-
Use designated, clearly labeled, leak-proof hazardous waste containers. Hazardous pharmaceutical waste is typically collected in black containers.[6] Non-hazardous pharmaceutical waste, if determined to be so, is often collected in blue containers.[6]
Step 2: Waste Characterization and Categorization
-
Unused or Expired Pure this compound (API): This is considered hazardous waste. If it is a P-listed waste under RCRA, the empty container must also be managed as hazardous waste.
-
Stock Solutions: Concentrated this compound solutions are considered hazardous chemical waste.[4] They must be collected for chemical waste disposal and should never be autoclaved or poured down the drain.[4]
-
Used Culture Media: Liquid or solid media containing carbapenems should be treated as chemical waste. While autoclaving can destroy pathogens, it does not reliably inactivate all antibiotics.[4][8] After any required biological decontamination (e.g., autoclaving), the media should be collected as hazardous chemical waste.
-
Contaminated Labware and PPE: Items such as vials, syringes, pipette tips, gloves, and bench paper that are contaminated with carbapenems should be disposed of as hazardous waste. They should not be placed in sharps containers or regular trash.[9]
Step 3: Container Management and Labeling
-
Ensure all hazardous waste containers are kept securely closed when not in use.
-
Label containers with the words "Hazardous Waste," the specific contents (e.g., "this compound Waste," "Meropenem Solution"), and the date of accumulation.
-
Store the containers in a designated, secure satellite accumulation area within or near the laboratory.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste containers by your institution's certified hazardous waste contractor.
-
These contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The primary method for treating hazardous pharmaceutical waste is incineration at high temperatures, which ensures the complete destruction of the active pharmaceutical ingredient.[6][10]
-
Maintain all records and manifests associated with hazardous waste disposal, as required by regulations.[7]
Summary of this compound Waste Disposal
The following table summarizes the primary categories of this compound waste and their mandated disposal pathways.
| Waste Type | Description | General Disposal Method | Key Considerations |
| Pure this compound (API) | Unused, expired, or surplus Active Pharmaceutical Ingredient. | Hazardous Chemical Waste Incineration | Manage as acute or non-acute hazardous waste per RCRA listings. |
| Stock Solutions | Concentrated solutions of the this compound agent. | Hazardous Chemical Waste Incineration[4] | Collect in a designated, properly labeled, and sealed waste container.[8] |
| Used Culture Media | Liquid or solid media containing the this compound agent after use. | Decontamination (e.g., autoclaving) followed by disposal as chemical waste.[8] | Autoclaving may not inactivate all antibiotics; consult the agent's heat stability data.[8] |
| Contaminated Materials | PPE, empty vials, syringes, labware, and spill cleanup materials. | Hazardous Chemical Waste Incineration | Do not dispose of as regular trash, biohazardous waste, or in sharps containers.[9] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related materials in a laboratory or research setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Presence of this compound-resistant bacteria in soils affected by illegal waste dumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for the Prevention and Control of this compound-Resistant Enterobacteriaceae, Acinetobacter baumannii and Pseudomonas aeruginosa in Health Care Facilities - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. benchchem.com [benchchem.com]
- 9. michigan.gov [michigan.gov]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Carbapenems
Essential safety protocols and disposal plans are critical for laboratory professionals handling carbapenem antibiotics. Due to the potential for allergic reactions and the broader public health implications of antimicrobial resistance, stringent adherence to personal protective equipment (PPE) guidelines is paramount for researchers, scientists, and drug development professionals. This guide provides immediate, actionable steps for the safe handling and disposal of carbapenems in a laboratory setting.
Core Personal Protective Equipment (PPE) Requirements
When handling carbapenems, particularly in powdered form, a multi-layered approach to PPE is necessary to minimize exposure through inhalation, skin contact, and ingestion.[1] The following table summarizes the essential PPE and relevant specifications.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, chemical-resistant nitrile gloves.[1][2][3][4] | Double-gloving provides an extra layer of protection.[2] Powder-free gloves prevent the aerosolization and inhalation of drug particles.[1][3] Nitrile offers good chemical resistance.[4][5] |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][6] | Protects the body from contamination. The tight cuffs ensure a seal with the inner pair of gloves.[2] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][3][7] | Protects the eyes and face from splashes or aerosols of the this compound powder.[1][7] |
| Respiratory Protection | N95 or higher-rated respirator.[1][3] | Essential for handling powdered carbapenems to prevent inhalation of fine particles.[1] A surgical mask is not sufficient.[1][3] |
| Head and Shoe Covers | Disposable head/hair and shoe covers.[1][3] | Reduces the risk of contaminating the work area and tracking contaminants outside the laboratory.[1][3] |
Operational Plan: Donning and Doffing PPE
A systematic approach to putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.[2]
-
Gown: Put on the disposable gown, ensuring it is securely fastened.
-
Respiratory Protection: Fit the N95 respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on safety goggles or a face shield.[1][3][7]
-
Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second, outer pair of gloves over the gown cuffs.[2]
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Untie the gown and peel it away from the body, turning it inside out as it is removed. Dispose of it in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove goggles or face shield from the back to the front.
-
Respiratory Protection: Remove the respirator from the back, avoiding touching the front.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan for this compound-Contaminated Materials
Proper disposal of all materials that have come into contact with carbapenems is essential to prevent environmental contamination and accidental exposure.[6]
-
Trace Contaminated Waste: All disposable PPE (gloves, gowns, masks, shoe covers), bench paper, and other materials with trace amounts of this compound should be considered hazardous waste.[8]
-
Waste Containers: These materials should be placed in clearly labeled, sealed, and leak-proof hazardous waste containers.[4][8]
-
Sharps: Any needles or other sharps used in the handling of carbapenems must be disposed of in a designated sharps container.[4][8]
-
Bulk Contamination: In the event of a spill, any materials used for cleanup, as well as grossly contaminated items, should be disposed of as hazardous chemical waste according to institutional and local regulations.
Experimental Workflow for Handling Carbapenems
The following diagram illustrates the logical workflow for safely handling this compound powder in a laboratory setting, from preparation to disposal.
Caption: A logical workflow for handling this compound, from preparation to disposal.
References
- 1. pppmag.com [pppmag.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
